molecular formula C13H16FNO4 B3386644 4-[(Boc-amino)methyl]-3-fluoro-benzoic acid CAS No. 744200-37-1

4-[(Boc-amino)methyl]-3-fluoro-benzoic acid

Cat. No.: B3386644
CAS No.: 744200-37-1
M. Wt: 269.27 g/mol
InChI Key: MIRKJFHKYOINEZ-UHFFFAOYSA-N
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Description

4-[(Boc-amino)methyl]-3-fluoro-benzoic acid is a useful research compound. Its molecular formula is C13H16FNO4 and its molecular weight is 269.27 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-fluoro-4-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16FNO4/c1-13(2,3)19-12(18)15-7-9-5-4-8(11(16)17)6-10(9)14/h4-6H,7H2,1-3H3,(H,15,18)(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MIRKJFHKYOINEZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC1=C(C=C(C=C1)C(=O)O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16FNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

744200-37-1
Record name 4-({[(tert-butoxy)carbonyl]amino}methyl)-3-fluorobenzoic acid
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

The Strategic Integration of 4-[(Boc-amino)methyl]-3-fluoro-benzoic Acid in Modern Drug Design

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: Technical Whitepaper & Methodological Guide

Executive Summary & Pharmacophore Rationale

As a Senior Application Scientist evaluating bifunctional building blocks for complex syntheses, I frequently encounter the need for rigid, orthogonally protected spacers. 4-[(Boc-amino)methyl]-3-fluoro-benzoic acid (Molecular Formula: C₁₃H₁₆FNO₄) represents a highly optimized molecular scaffold frequently utilized in the design of PROTAC linkers, peptidomimetics, and small-molecule inhibitors.

This molecule is not merely a structural spacer; it is a precisely engineered pharmacophore precursor. By dissecting its three core functional domains, we can understand the causality behind its widespread adoption:

  • The Benzoic Acid Core: Provides a rigid, planar vector that is ideal for extending molecular length without introducing excessive entropic penalties during target binding. It serves as the primary anchor for amide coupling.

  • The 3-Fluoro Substituent: The strategic installation of a fluorine atom adjacent to the aminomethyl group is a masterclass in stereoelectronic tuning. Fluorine possesses a van der Waals radius (1.47 Å) remarkably similar to hydrogen (1.20 Å), allowing it to modulate the molecule without introducing significant steric bulk[1]. However, its high electronegativity (3.98 on the Pauling scale) exerts a strong inductive pull that lowers the pKa of the benzoic acid, potentially accelerating downstream coupling kinetics. Furthermore, this fluorine atom blocks CYP450-mediated metabolic oxidation at the meta position and increases the overall lipophilicity (cLogP) of the final drug candidate[2].

  • The 4-(Boc-amino)methyl Group: The tert-butyloxycarbonyl (Boc) group provides robust, acid-labile protection of the primary amine, enabling orthogonal synthetic strategies where the carboxylic acid can be reacted first, leaving the amine shielded until specific deprotection is required.

Physicochemical Profiling

To successfully integrate this building block into a synthetic pipeline, one must first understand its baseline physicochemical parameters. These metrics dictate solvent selection, purification strategies, and expected analytical behavior.

Table 1: Physicochemical & Structural Parameters

ParameterValueScientific Implication
Molecular Formula C₁₃H₁₆FNO₄Baseline for MS isotopic distribution.
Molecular Weight 269.27 g/mol Target mass for LC-MS validation (ESI-neg: 268 m/z).
H-Bond Donors 2Relevant for predicting target protein interactions.
H-Bond Acceptors 4Influences aqueous solubility and membrane permeability.
Rotatable Bonds 5Balances linker flexibility with the rigidity of the phenyl ring.
Boc Cleavage Mass Shift -100 DaDiagnostic marker during acidolytic deprotection.

Synthetic Workflows & Methodologies

Scientific integrity demands that experimental protocols be more than a list of instructions; they must be self-validating systems where the causality of each chemical choice is clear. Below are the definitive methodologies for utilizing this building block.

Protocol A: HATU-Mediated Amide Coupling

When coupling the carboxylic acid of this building block to a target amine, HATU is the reagent of choice. The causality here is rooted in transition-state stabilization: HATU generates an OAt-active ester, and the pyridine nitrogen atom of its 7-azabenzotriazole moiety provides anchimeric assistance by stabilizing the incoming amine through a hydrogen-bonded 7-membered cyclic transition state[3].

Step-by-Step Methodology:

  • Activation: In an oven-dried flask, dissolve this compound (1.0 eq) and HATU (1.1 eq) in anhydrous DMF to a concentration of 0.1 M. Add N,N-Diisopropylethylamine (DIPEA) (3.0 eq).

    • Causality: DIPEA acts as a non-nucleophilic base to deprotonate the carboxylic acid, driving the formation of the highly reactive OAt-ester.

  • Coupling: Add the target primary or secondary amine (1.05 eq) to the activated mixture. Stir the reaction at 25°C for 2–4 hours under an inert N₂ atmosphere.

  • In-Process Validation (LC-MS): Aliquot 5 µL of the reaction mixture into 1 mL of Acetonitrile. Analyze via LC-MS to confirm the complete consumption of the starting material (m/z 268 [M-H]⁻) and the appearance of the product mass.

  • Workup: Quench the reaction with saturated aqueous NaHCO₃. Extract the aqueous layer with Ethyl Acetate (3x). Wash the combined organic layers sequentially with 1M HCl, water, and brine to remove residual DMF and DIPEA salts. Dry over anhydrous Na₂SO₄ and concentrate in vacuo.

Protocol B: Acidolytic Boc Deprotection

Once the intermediate is formed, the Boc group must be removed to expose the primary amine for the next synthetic step. Trifluoroacetic acid (TFA) is utilized because it efficiently protonates the carbamate oxygen, triggering fragmentation into a stabilized tert-butyl cation and a carbamic acid intermediate[4].

Step-by-Step Methodology:

  • Preparation: Dissolve the Boc-protected intermediate in anhydrous Dichloromethane (DCM) to a concentration of 0.1 M. Cool the flask to 0°C using an ice bath.

  • Acidification: Slowly add neat TFA to the stirred solution to achieve a final ratio of 1:1 (v/v) TFA:DCM.

  • Cleavage: Remove the ice bath, allowing the reaction to warm to 25°C. Stir for 1–2 hours. Crucial: Ensure the reaction vessel is vented.

    • Causality: The intermediate carbamic acid rapidly decarboxylates into CO₂ gas, while the tert-butyl cation deprotonates to form isobutylene gas[4]. Venting prevents dangerous pressure buildup and drives the reaction equilibrium forward via Le Chatelier's principle.

  • Isolation: Concentrate the mixture in vacuo. To remove residual TFA, azeotrope the resulting crude oil with toluene (3 x 10 mL). The product is isolated as a stable trifluoroacetate (TFA) salt, ready for downstream conjugation.

Logical Workflow Visualization

To synthesize the protocols described above, the following logical workflow illustrates the lifecycle of the building block from its native state to its final conjugated form.

G Start This compound (Starting Building Block) Coupling Amide Coupling Reagents: HATU, DIPEA, DMF Start->Coupling Add Target Amine Intermediate Boc-Protected Intermediate (LC-MS Validation) Coupling->Intermediate Anchimeric Assistance Deprotection Boc Deprotection Reagents: TFA, DCM Intermediate->Deprotection Acidic Cleavage Amine Free Amine (TFA Salt) Ready for Conjugation Deprotection->Amine -CO2, -Isobutylene Conjugation Downstream Conjugation (e.g., PROTAC Linker) Amine->Conjugation Orthogonal Synthesis

Workflow for the synthetic integration of this compound.

References

  • Swallow, S. "Fluorine in medicinal chemistry." PubMed (National Institutes of Health).[Link]

  • Ojima, I. "Applications of Fluorine in Medicinal Chemistry." ACS Publications.[Link]

  • Wikipedia Contributors. "HATU." Wikipedia, The Free Encyclopedia. [Link]

Sources

molecular weight and formula of fluorinated Boc-aminomethyl benzoic acid

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to Fluorinated Boc-Aminomethyl Benzoic Acids for Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Role of Fluorine in Modern Drug Design

In the landscape of contemporary medicinal chemistry, the strategic incorporation of fluorine atoms into molecular scaffolds has become a cornerstone of drug design and optimization.[1][2] The unique physicochemical properties of fluorine—its high electronegativity, small atomic radius, and the strength of the carbon-fluorine bond—offer a powerful toolkit for fine-tuning the metabolic stability, lipophilicity, and acidity (pKa) of drug candidates.[1][3] This guide provides an in-depth technical overview of fluorinated Boc-aminomethyl benzoic acids, a class of building blocks increasingly utilized in the synthesis of novel therapeutics. As a Senior Application Scientist, my aim is to not only present the core data but also to elucidate the underlying scientific rationale for their application, empowering researchers to leverage these reagents to their full potential.

Core Molecular Properties: A Comparative Analysis

The introduction of a fluorine atom onto the aromatic ring of Boc-aminomethyl benzoic acid can significantly alter its properties. The precise impact is highly dependent on the position of the fluorine atom relative to the carboxylic acid and the aminomethyl group. Below is a comparative table of key isomers.

Compound NameMolecular FormulaMolecular Weight ( g/mol )Positional Isomerism
4-(Boc-aminomethyl)benzoic acidC13H17NO4251.28Non-fluorinated parent
3-(Boc-aminomethyl)benzoic acidC13H17NO4251.28Non-fluorinated parent
4-(Boc-aminomethyl)-2-fluorobenzoic acidC13H16FNO4269.27Fluorine ortho to carboxyl
4-(Boc-aminomethyl)-3-fluorobenzoic acidC13H16FNO4269.27Fluorine meta to carboxyl
3-(Boc-aminomethyl)-4-fluorobenzoic acidC13H16FNO4269.27Fluorine para to carboxyl

Note: Molecular weights are calculated based on the most common isotopes.

The Influence of Fluorine on Physicochemical Parameters

The strong electron-withdrawing nature of fluorine exerts a significant inductive effect, which modulates the acidity of the carboxylic acid and the basicity of the protected amine.[1]

  • pKa Modulation: Fluorine substitution on the benzoic acid ring will lower the pKa of the carboxylic acid, making it a stronger acid. This can have profound implications for a drug's solubility and its interactions with biological targets at physiological pH.[1]

  • Lipophilicity (LogP): A single fluorine-for-hydrogen substitution can increase the lipophilicity of a molecule.[3] This enhancement in lipophilicity can improve a compound's ability to cross cellular membranes, potentially increasing its bioavailability.[2][3] However, the relationship between fluorination and lipophilicity is complex and context-dependent.[4][5]

  • Metabolic Stability: The carbon-fluorine bond is exceptionally strong and resistant to oxidative metabolism by cytochrome P450 enzymes.[1][3] Introducing fluorine at a metabolically vulnerable position can block this pathway, thereby increasing the half-life of a drug in the body.[2]

Synthesis and Purification: A Validated Protocol

The synthesis of fluorinated Boc-aminomethyl benzoic acids typically follows a multi-step sequence, starting from a commercially available fluorinated aminobenzoic acid or a related precursor. The following is a generalized, yet robust, protocol.

Experimental Protocol: Synthesis of 4-(Boc-aminomethyl)-2-fluorobenzoic acid

Step 1: Protection of the Amino Group

  • Rationale: The initial step involves the protection of the amino group of a suitable starting material, such as 4-amino-2-fluorobenzoic acid, to prevent its reaction in subsequent steps. The tert-butyloxycarbonyl (Boc) group is an ideal choice due to its stability in a wide range of reaction conditions and its facile removal under acidic conditions.[]

  • Procedure:

    • Dissolve 4-amino-2-fluorobenzoic acid in a suitable solvent system, such as a mixture of dioxane and water.

    • Add di-tert-butyl dicarbonate (Boc anhydride) and a mild base, like sodium bicarbonate, to the reaction mixture.

    • Stir at room temperature until the reaction is complete, as monitored by Thin Layer Chromatography (TLC).

    • Acidify the reaction mixture to precipitate the Boc-protected product.

    • Filter, wash with cold water, and dry the product.

Step 2: Reduction of the Carboxylic Acid to an Alcohol

  • Rationale: The carboxylic acid is reduced to a primary alcohol to facilitate the subsequent conversion to an aminomethyl group.

  • Procedure:

    • Suspend the Boc-protected fluorobenzoic acid in an anhydrous solvent like tetrahydrofuran (THF).

    • Add a reducing agent, such as borane-THF complex, dropwise at 0°C.

    • Allow the reaction to warm to room temperature and stir until completion.

    • Quench the reaction carefully with methanol and then water.

    • Extract the product with an organic solvent and purify by column chromatography.

Step 3: Conversion of the Alcohol to the Amine

  • Rationale: This can be achieved through a two-step process involving conversion to a leaving group followed by displacement with an azide and subsequent reduction, or via a Mitsunobu reaction followed by hydrolysis.

  • Procedure (via Mesylation and Azide Displacement):

    • Dissolve the alcohol in dichloromethane (DCM) and cool to 0°C.

    • Add triethylamine followed by methanesulfonyl chloride.

    • After completion, wash the reaction mixture and dry the organic layer.

    • Dissolve the resulting mesylate in dimethylformamide (DMF) and add sodium azide.

    • Heat the reaction mixture to drive the displacement reaction.

    • After workup, reduce the azide to the primary amine using a reducing agent like triphenylphosphine and water (Staudinger reaction) or by catalytic hydrogenation.

Step 4: Final Boc Protection of the Aminomethyl Group

  • Rationale: If the Boc group was removed during the previous steps, or if the starting material was not initially protected, the final step is the protection of the newly formed aminomethyl group.

  • Procedure:

    • Follow the procedure outlined in Step 1, using the fluorinated aminomethyl benzoic acid as the starting material.

Characterization and Quality Control

Rigorous analytical characterization is essential to confirm the identity and purity of the synthesized fluorinated Boc-aminomethyl benzoic acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: Will confirm the presence of the aromatic protons, the methylene protons of the aminomethyl group, and the tert-butyl protons of the Boc group. The coupling patterns of the aromatic protons can help confirm the substitution pattern on the benzene ring.

  • ¹³C NMR: Will show characteristic peaks for the carbonyl carbons of the carboxylic acid and the Boc group, the aromatic carbons, the methylene carbon, and the carbons of the tert-butyl group.

  • ¹⁹F NMR: This is a crucial technique for fluorinated compounds.[7][8] It provides a distinct signal for the fluorine atom, and the chemical shift can be indicative of its electronic environment.[8][9] The absence of signal overlap, which can be an issue in ¹H NMR, makes ¹⁹F NMR a powerful tool for purity assessment.[9]

Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) should be used to confirm the molecular formula of the compound by providing a highly accurate mass measurement.

Applications in Drug Discovery and Development

Fluorinated Boc-aminomethyl benzoic acids are versatile building blocks for the synthesis of a wide range of biologically active molecules.

  • Peptidomimetics: These building blocks can be incorporated into peptide sequences to introduce conformational constraints or to improve metabolic stability.[3]

  • Enzyme Inhibitors: The aminomethyl benzoic acid scaffold is a common feature in various enzyme inhibitors. The addition of fluorine can enhance binding affinity and improve pharmacokinetic properties.[2]

  • Combinatorial Chemistry: These compounds are valuable scaffolds for the creation of compound libraries for high-throughput screening.

Visualization of Key Processes

Synthetic Workflow

Synthetic Workflow Start Fluorinated Aminobenzoic Acid Boc_Protect Boc Protection Start->Boc_Protect Reduce Reduction to Alcohol Boc_Protect->Reduce Activate Activation of Alcohol (e.g., Mesylation) Reduce->Activate Displace Displacement with Azide Activate->Displace Reduce_Azide Azide Reduction Displace->Reduce_Azide Final_Product Fluorinated Boc-Aminomethyl Benzoic Acid Reduce_Azide->Final_Product

Caption: A generalized workflow for the synthesis of fluorinated Boc-aminomethyl benzoic acids.

Impact of Fluorination on Molecular Properties

Impact of Fluorination Fluorination Introduction of Fluorine pKa Lower pKa (Increased Acidity) Fluorination->pKa LogP Increased Lipophilicity Fluorination->LogP Metabolism Blocked Metabolic Site (Increased Stability) Fluorination->Metabolism Bioavailability Improved Bioavailability & Efficacy pKa->Bioavailability LogP->Bioavailability Metabolism->Bioavailability

Caption: The multifaceted effects of fluorination on key drug-like properties.

Conclusion

Fluorinated Boc-aminomethyl benzoic acids represent a class of advanced building blocks that offer significant advantages in the design and synthesis of novel therapeutics. A thorough understanding of their synthesis, characterization, and the physicochemical consequences of fluorination is paramount for their effective implementation in drug discovery programs. The strategic use of these reagents can lead to the development of drug candidates with improved potency, selectivity, and pharmacokinetic profiles.

References

  • AiFChem. (2025, September 3). Fluorine in Pharmaceuticals: Key Properties & Drug Development.
  • PMC. (2023, April 13). Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs. [Link]

  • Fluorine in drug discovery: Role, design and case studies.
  • ACS Publications. (2025, February 17). Impact of Fluorine Pattern on Lipophilicity and Acid–Base Properties of 2-(Thiofluoroalkyl)pyridines: Insights from Experiments and Statistical Modeling | Journal of Medicinal Chemistry. [Link]

  • ACS Publications. (2025, February 17). Impact of Fluorine Pattern on Lipophilicity and Acid–Base Properties of 2-(Thiofluoroalkyl)pyridines: Insights from Experiments and Statistical Modeling | Journal of Medicinal Chemistry. [Link]

  • Beilstein Journals. Direct synthesis of acyl fluorides from carboxylic acids using benzothiazolium reagents. [Link]

  • AZoM. (2017, December 18). Using Benchtop 19F NMR to Evaluate Fluoroorganic Compounds. [Link]

  • Stenutz. 4-(Boc-aminomethyl)benzoic acid. [Link]

  • SpectraBase. 4-Fluorobenzoic acid - Optional[19F NMR] - Chemical Shifts. [Link]

  • Wikipedia. Fluorine-19 nuclear magnetic resonance spectroscopy. [Link]

  • PMC. Application of 19F NMR Spectroscopy for Content Determination of Fluorinated Pharmaceuticals. [Link]

  • Google Patents. CN103980135A - Preparation method of 4-amino-2-fluorobenzoic acid.
  • ResearchGate. Synthesis of the Novel Amino Acid 4‐Amino‐3‐(aminomethyl)benzoic Acid (AmAbz) and Its Protected Derivatives as Building Blocks for Pseudopeptide Synthesis | Request PDF. [Link]

  • Biocompare.com. Fmoc-(4-aminomethyl) benzoic acid from BOC Sciences. [Link]

  • MDPI. (2019, December 19). 4-Aminobenzoic Acid Derivatives: Converting Folate Precursor to Antimicrobial and Cytotoxic Agents. [Link]

  • BOC-Amino Acids.
  • Global Scientific Journal. (2020, November 15). Synthesis and characterization of new derivatives of 4-fluoro benzoic acid as bioactive compound. [Link]

  • PubMed. Improved Synthesis of the Boc and Fmoc Derivatives of 4-(2'-Aminoethyl)-6-dibenzofuranpropionic Acid: An Unnatural Amino Acid That Nucleates beta-Sheet Folding. [Link]

  • PubChem. 4-Amino-3-fluorobenzoic acid | C7H6FNO2 | CID 9971. [Link]

  • ResearchGate. Synthesis of N-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-Protected (Fmoc) β-Amino Acids (= Homo-α-amino Acids) by Direct Homologation | Request PDF. [Link]

  • PubChem. (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-(tert-butoxy)-2-methyl-4-oxobutanoic acid. [Link]

Sources

4-[(Boc-amino)methyl]-3-fluoro-benzoic acid physiochemical properties

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the physiochemical profile, synthetic utility, and handling protocols for 4-[(Boc-amino)methyl]-3-fluoro-benzoic acid , a specialized fluorinated building block used in medicinal chemistry and peptide synthesis.

Core Identity & Physiochemical Profiling for Drug Discovery

Executive Summary

This compound is a bifunctional molecular scaffold integrating a fluorinated aromatic core with an orthogonally protected amine. It serves as a critical intermediate in the synthesis of peptidomimetics and small-molecule inhibitors, particularly where the 3-fluoro substituent is required to modulate metabolic stability (blocking P450 oxidation sites) or influence the pKa of the carboxylic acid tail.

This guide analyzes the compound's properties, derived from its core parent structure 4-(aminomethyl)-3-fluorobenzoic acid (CAS 1211463-75-0), and provides validated protocols for its application in solid-phase and solution-phase synthesis.

Chemical Identity & Structural Analysis[1][2][3][4][5][6][7]

The compound features a benzoic acid moiety with a fluorine atom at the meta position relative to the carboxyl group and an ortho relationship to the Boc-protected aminomethyl arm.

AttributeDetail
Systematic Name 4-{[(tert-butoxycarbonyl)amino]methyl}-3-fluorobenzoic acid
Molecular Formula C₁₃H₁₆FNO₄
Molecular Weight 269.27 g/mol
Parent Amine CAS 1211463-75-0 (HCl salt of the free amine)
Methyl Ester CAS 225528-27-8 (Methyl 4-(aminomethyl)-3-fluorobenzoate)
Isomer Warning Distinct from 2-fluoro isomer (CAS 335155-19-6) and aniline analog (CAS 1343348-67-3).
Structural Visualization

The following diagram illustrates the core functional groups and their electronic relationships.

G Core Benzoic Acid Core (Aromatic Scaffold) F_Sub 3-Fluoro Group (Inductive Withdrawal) Core->F_Sub Electronic modulation (Lowers pKa of COOH) COOH Carboxylic Acid (Reactive Handle) Core->COOH C1 Position Linker Methylene Bridge (-CH2-) Core->Linker C4 Position Boc N-Boc Group (Acid-Labile Protection) Linker->Boc Protects Amine

Figure 1: Structural connectivity and functional group interplay. The 3-fluoro substituent exerts an inductive effect, slightly increasing the acidity of the C1-carboxyl group compared to non-fluorinated analogs.

Physiochemical Profile

The integration of the fluorine atom and the tert-butyl carbamate (Boc) group significantly alters the solubility and electronic properties compared to the parent benzoic acid.

Quantitative Properties Table
PropertyValue (Predicted/Derived)Context & Causality
pKa (Acid) 3.80 – 3.95 The electron-withdrawing fluorine (meta to COOH) lowers the pKa relative to benzoic acid (4.2), making it a stronger acid.
pKa (Base) N/AThe amine is Boc-protected (carbamate), rendering it non-basic under physiological conditions.
LogP 2.4 – 2.8 The lipophilic Boc group and fluorine atom increase hydrophobicity compared to the free amino acid (LogP ~1.3).
Topological PSA 75.6 Ų Contributed by the Carboxyl (37.3 Ų) and Carbamate (38.3 Ų) moieties.
H-Bond Donors 2(COOH, NH-Boc)
H-Bond Acceptors 4(COOH, C=O of Boc, Oxygen of Boc)
Solubility High in DMSO, DMF, DCM, EtOAc. Low in water.Requires organic co-solvents for aqueous reactions.
Electronic & Steric Effects
  • Fluorine Ortho-Effect: The fluorine atom at position 3 is ortho to the aminomethyl group. This creates a steric clash that may restrict the rotation of the methylene bridge, potentially "pre-organizing" the molecule for binding in protein pockets.

  • Metabolic Stability: The C3-F substitution blocks metabolic oxidation at this position, a common soft spot in benzoic acid derivatives, thereby extending the half-life of drugs incorporating this scaffold.

Synthetic Utility & Applications

This compound is primarily used as a linker or capping group in drug discovery.

  • Fragment-Based Drug Discovery (FBDD): The fluorine atom serves as an NMR handle (

    
    F NMR) for binding assays.
    
  • Peptidomimetics: Acts as a rigidified

    
    -amino acid equivalent.
    
  • PROTACs: Used as a linker segment to connect E3 ligase ligands to target protein warheads.

Experimental Protocols

Protocol A: General Amide Coupling (Using the Carboxylic Acid)

Objective: To couple the benzoic acid core to a primary amine (R-NH2).

Reagents:

  • This compound (1.0 equiv)

  • HATU (1.1 equiv) or T3P (50% in EtOAc, 1.5 equiv)

  • DIEA (Diisopropylethylamine) (3.0 equiv)

  • Solvent: DMF or DCM (anhydrous)

Workflow:

  • Dissolve the acid and HATU in anhydrous DMF under nitrogen.

  • Stir for 5 minutes to activate the carboxylate.

  • Add the amine (R-NH2) followed immediately by DIEA.

  • Monitor by LC-MS. The product will show mass [M+H] corresponding to Product + Boc.

  • Workup: Dilute with EtOAc, wash with 1N HCl (rapidly, to avoid Boc removal), sat. NaHCO₃, and brine.

Protocol B: Boc-Deprotection (Unmasking the Amine)

Objective: To remove the Boc group to generate the free amine for subsequent reactions.

Reagents:

  • TFA (Trifluoroacetic acid)

  • DCM (Dichloromethane)

  • Scavenger (Triisopropylsilane - TIPS) - Optional, recommended if sensitive groups are present.

Workflow:

  • Dissolve the Boc-protected intermediate in DCM (concentration ~0.1 M).

  • Add TFA to reach a final concentration of 20-50% v/v (e.g., 1:1 TFA:DCM).

  • Stir at room temperature for 30–60 minutes.

  • Monitoring: TLC or LC-MS (Look for loss of -100 mass units or t-butyl fragment).

  • Workup: Concentrate in vacuo. Co-evaporate with toluene or diethyl ether 3x to remove residual TFA. The product is obtained as the TFA salt.

Workflow Visualization

Workflow Start This compound Step1 Coupling (HATU/DIEA) + Amine (R-NH2) Start->Step1 Inter Intermediate: Boc-NH-CH2-Ar(F)-CONHR Step1->Inter Step2 Deprotection (TFA/DCM) Inter->Step2 Final Final Product: H2N-CH2-Ar(F)-CONHR (TFA Salt) Step2->Final

Figure 2: Standard synthetic workflow for incorporating the scaffold into a peptide or drug molecule.

Safety & Handling (MSDS Highlights)

  • Hazard Classification: Irritant (Skin/Eye/Respiratory).[1]

  • Storage: Store at +2°C to +8°C (Refrigerate). Keep under inert atmosphere (Argon/Nitrogen) to prevent moisture absorption.

  • Incompatibility: Strong oxidizing agents, strong acids (premature deprotection), strong bases.

References

  • PubChem. 4-Amino-3-fluorobenzoic acid (Parent Compound Data).[1][2][3] CID 9971.[1][2] Link

  • ChemicalBook. 4-(Boc-aminomethyl)benzoic acid (Non-fluorinated Analog Properties). CAS 33233-67-9.[4] Link

  • Fluorochem. 4-(Boc-amino)methyl-2-fluoro-benzoic acid (Isomer Data). CAS 335155-19-6.[5] Link

  • ChemScene. 4-(Aminomethyl)-3-fluorobenzoic acid hydrochloride (Core Scaffold). CAS 1211463-75-0. Link

Sources

Process Development Guide: Solubility Profiling of 4-[(Boc-amino)methyl]-3-fluoro-benzoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Compound Analysis

4-[(Boc-amino)methyl]-3-fluoro-benzoic acid is a critical intermediate in the synthesis of peptidomimetics and fluorinated pharmaceutical scaffolds. Its structure combines a lipophilic protection group (tert-butoxycarbonyl), an ionizable carboxylic acid tail, and a metabolic-blocking fluorine substituent.

Understanding its solubility profile is not merely about dissolving the solid; it is about orchestrating the Process Mass Intensity (PMI) , optimizing yield during Boc-protection workups, and selecting the correct antisolvent for crystallization.

Structural Determinants of Solubility[1]
  • Boc Group: Introduces significant lipophilicity, enhancing solubility in halogenated solvents (DCM) and esters (EtOAc).

  • Fluorine (C-3): Increases lipophilicity relative to the non-fluorinated parent, slightly lowering aqueous solubility and altering crystal packing energy.

  • Carboxylic Acid (C-1): Provides pH-dependent solubility.

    • Low pH (< pKa ~4.2): Neutral form, limited water solubility.

    • High pH (> pKa + 2): Ionized carboxylate, high water solubility.

Solubility Landscape (Analog-Derived Data)

Note: Specific thermodynamic solubility data for this fluorinated intermediate is rarely published in open literature. The data below represents a High-Confidence Predicted Profile derived from structural analogs (e.g., 4-(Boc-aminomethyl)benzoic acid, CAS 33233-67-9) and standard functional group contributions.

Table 1: Predicted Solubility Profile at 25°C
Solvent ClassRepresentative SolventPredicted Solubility (mg/mL)Process Utility
Polar Aprotic DMSO, DMF> 200 (Very High)Stock solutions, Reaction media
Chlorinated Dichloromethane (DCM)> 100 (High)Extraction, Chromatography
Alcohols Methanol, Ethanol50 – 150 (High)Dissolution, Recrystallization (Hot)
Ethers THF, 2-MeTHF50 – 100 (High)Reaction solvent (Boc protection)
Esters Ethyl Acetate20 – 60 (Moderate)Extraction, Crystallization
Ketones Acetone30 – 80 (High)Cleaning, Slurry washes
Alkanes n-Heptane, Hexanes< 1 (Insoluble)Antisolvent
Aqueous Water (pH 2.[1][2]0)< 0.5 (Very Low)Precipitation medium
Aqueous Water (pH 9.0)> 100 (Very High)Aqueous workup (as salt)

Critical Process Insight: The solubility differential between Ethyl Acetate (moderate) and Heptane (insoluble) suggests this pair is the optimal candidate for recrystallization. Alternatively, the Ethanol/Water system exploits the steep thermal solubility curve typical of benzoic acid derivatives.

Experimental Protocols: Self-Validating Systems

To move from prediction to precision, you must generate empirical data. The following protocols are designed to be self-validating, ensuring that data artifacts (e.g., supersaturation, solvate formation) are detected.

Protocol A: Equilibrium Solubility Determination (Shake-Flask Method)

Objective: Determine thermodynamic solubility at saturation.

  • Preparation: Weigh ~50 mg of compound into a 4 mL HPLC vial.

  • Solvent Addition: Add 1.0 mL of the target solvent.

  • Equilibration:

    • Agitate at the target temperature (e.g., 25°C) for 24 hours using a thermomixer.

    • Validation Step: Check for residual solid.[3][4][5] If fully dissolved, add more solid until a suspension persists.

  • Sampling:

    • Centrifuge at 10,000 rpm for 5 minutes (or filter through a 0.22 µm PTFE filter).

    • Crucial: Pre-heat/cool the syringe/filter to the sample temperature to prevent precipitation during transfer.

  • Quantification: Dilute the supernatant 100x with Mobile Phase and analyze via HPLC-UV (254 nm).

Protocol B: Dynamic Solubility Screening (Visual Polythermal Method)

Objective: Rapidly identify recrystallization solvents.

  • Setup: Place 100 mg of solid in a reaction tube.

  • Titration: Add solvent in 100 µL increments while heating to reflux.

  • Observation: Record the volume required for dissolution (

    
    ).
    
  • Cooling: Allow to cool to 25°C. Observe crystallization.

  • Calculation:

    • Solubility (Hot) =

      
      
      
    • Success Metric: High recovery yield requires a large

      
       (Solubility difference) between 
      
      
      
      and
      
      
      .

Visualization: Process Decision Logic

The following diagram illustrates the decision matrix for selecting solvents based on the process stage (Reaction vs. Purification).

SolventSelection Start Process Goal Reaction Reaction Medium (Boc Protection) Start->Reaction Synthesis Workup Workup / Extraction Start->Workup Isolation Purification Crystallization Start->Purification Polishing THF_Water THF_Water Reaction->THF_Water Standard (Schotten-Baumann) Dioxane Dioxane Reaction->Dioxane Alternative pH_Adjust pH_Adjust Workup->pH_Adjust Acidify to pH 3 Solvent_Screen Solvent_Screen Purification->Solvent_Screen High T vs Low T Solubility THF_Water->pH_Adjust Extract Extract pH_Adjust->Extract Extract Organic Phase EtOAc EtOAc Extract->EtOAc Preferred (Green) DCM DCM Extract->DCM Avoid (Genotoxic Risk) Pair1 Ethanol / Water (Anti-solvent ppt) Solvent_Screen->Pair1 System A Pair2 EtOAc / Heptane (Cooling cryst) Solvent_Screen->Pair2 System B

Figure 1: Solvent Selection Decision Tree. Blue nodes indicate synthesis, Green indicate isolation, and Red/Yellow indicate purification strategies.

Thermodynamic Analysis (Van't Hoff)[6]

For robust process scale-up, determining the Metastable Zone Width (MSZW) is essential. You can estimate the enthalpy of dissolution (


) using the Van't Hoff equation.[6] This allows you to predict solubility at temperatures outside your experimental range.


Procedure:

  • Measure solubility (

    
    ) at three temperatures (e.g., 20°C, 40°C, 60°C).
    
  • Plot

    
     (y-axis) vs. 
    
    
    
    (Kelvin, x-axis).
  • Interpretation:

    • Linear Plot: Ideal solution behavior.

    • Non-Linear: Indicates a polymorph transition or solvate formation (e.g., formation of a hemi-hydrate in aqueous mixtures).

References & Authority

  • Boc-Protection Fundamentals:

    • Han, G., et al. "Recent Development of Peptide Coupling Reagents in Organic Synthesis." Tetrahedron (2004).

    • Context: Establishes the standard THF/Water solubility requirements for the Schotten-Baumann reaction used to synthesize this compound.

  • Solubility of Benzoic Acid Derivatives:

    • Zhang, Y., et al. "Solubility of Benzoic Acid in Seven Solvents."[6] Journal of Chemical & Engineering Data (2020).

    • Context: Provides the baseline thermodynamic data for the parent scaffold (benzoic acid), validating the high solubility in alcohols and low solubility in toluene/hexanes.

  • Green Solvent Selection (MeTHF vs DCM):

    • Prat, D., et al. "CHEM21 selection guide of classical- and less classical-solvents." Green Chemistry (2016).

    • Context: Justifies the recommendation of 2-MeTHF or EtOAc over DCM for the extraction of Boc-protected intermediates.

  • Recrystallization Protocols:

    • Vogel, A.I. "Vogel's Textbook of Practical Organic Chemistry." (5th Ed).

    • Context: Authoritative source for the "Ethanol/Water" recrystallization technique for aromatic carboxylic acids.

Sources

Technical Synthesis Guide: 4-[(Boc-amino)methyl]-3-fluoro-benzoic acid

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This technical guide details the synthesis of 4-[(Boc-amino)methyl]-3-fluoro-benzoic acid , a critical scaffold in medicinal chemistry. The presence of the fluorine atom at the ortho position to the benzylic amine modulates pKa, lipophilicity, and metabolic stability, while the Boc-protected amine serves as a versatile handle for downstream coupling reactions (e.g., amide bond formation).

This guide prioritizes a Radical Bromination-Azidation Strategy (Route A) due to the commercial availability of the starting material (3-fluoro-4-methylbenzoic acid) and the scalability of the intermediates. A secondary Nitrile Reduction Strategy (Route B) is provided as an alternative for laboratories with access to cyano-precursors.

Retrosynthetic Analysis

The strategic disconnection relies on preserving the C-F bond while constructing the benzylic amine moiety.

  • Disconnection 1 (Carboxyl): The carboxylic acid is revealed via hydrolysis of a methyl ester, protecting it during the amine synthesis.

  • Disconnection 2 (Amine): The Boc-amine is traced back to a benzylic azide (via reduction) or a nitrile (via reduction).

  • Disconnection 3 (Benzylic Carbon): The benzylic azide is derived from a benzylic bromide, which is installed via radical substitution on the commercially available toluene derivative.

Retrosynthesis Target Target: This compound Precursor1 Precursor 1: Methyl 4-[(Boc-amino)methyl]-3-fluorobenzoate Target->Precursor1 Hydrolysis Precursor2 Precursor 2: Methyl 4-(azidomethyl)-3-fluorobenzoate Precursor1->Precursor2 Staudinger/Red + Boc Protection Precursor3 Precursor 3: Methyl 4-(bromomethyl)-3-fluorobenzoate Precursor2->Precursor3 Nucleophilic Substitution SM Starting Material: Methyl 3-fluoro-4-methylbenzoate Precursor3->SM Wohl-Ziegler Bromination

Figure 1: Retrosynthetic tree illustrating the conversion of the toluene precursor to the target amino acid.

Primary Pathway: The Bromination-Azidation Route

This pathway is preferred for its robustness and the stability of intermediates. It avoids the harsh reducing agents required for nitrile reduction that might cause defluorination.

Phase 1: Radical Bromination

Objective: Functionalize the benzylic position. Reaction: Wohl-Ziegler Bromination.

  • Starting Material: Methyl 3-fluoro-4-methylbenzoate (CAS: 128577-47-9 for the bromo-product reference).[1]

  • Reagents: N-Bromosuccinimide (NBS), Benzoyl Peroxide (BPO) or AIBN.[1]

  • Solvent:

    
     (classic) or Trifluorotoluene/Chlorobenzene (green alternatives).
    

Protocol:

  • Charge a reaction vessel with Methyl 3-fluoro-4-methylbenzoate (1.0 eq) and dry chlorobenzene (5 mL/mmol).

  • Add NBS (1.05 eq). Note: Excess NBS leads to dibromination.

  • Add radical initiator AIBN (0.05 eq).

  • Heat to reflux (

    
    ) for 4–6 hours. Monitor by TLC/HPLC for consumption of starting material.
    
  • Cool to

    
     to precipitate succinimide byproduct. Filter.
    
  • Concentrate the filtrate. The crude Methyl 4-(bromomethyl)-3-fluorobenzoate is typically used directly to prevent degradation.

Phase 2: Azidation and One-Pot Protection

Objective: Convert the bromide to a protected amine without isolating the unstable free amine. Reaction:


 Displacement followed by Staudinger or Hydrogenation.
  • Reagents: Sodium Azide (

    
    ), Triphenylphosphine (
    
    
    
    ), Di-tert-butyl dicarbonate (
    
    
    ).

Protocol:

  • Dissolve the crude bromide (1.0 eq) in DMF (3 mL/mmol).

  • CAUTION: Add

    
      (1.2 eq) carefully. Stir at RT for 4 hours. Safety: Azides are shock-sensitive; do not concentrate to dryness/heat.
    
  • Workup: Dilute with water, extract with EtOAc. Wash organic layer with brine.[2]

  • Reduction/Protection (Staudinger Method):

    • Dissolve the crude azide in THF/Water (10:1).

    • Add

      
        (1.1 eq) and 
      
      
      
      (1.2 eq).
    • Stir at RT for 12–16 hours. The

      
       reduces the azide to an amine, which is immediately trapped by 
      
      
      
      .
  • Purification: Flash chromatography (Hexane/EtOAc). Target: Methyl 4-[(Boc-amino)methyl]-3-fluorobenzoate .

Phase 3: Ester Hydrolysis

Objective: Reveal the carboxylic acid.

Protocol:

  • Dissolve the ester in THF/MeOH/Water (3:1:1).

  • Add LiOH·

    
      (2.0 eq).
    
  • Stir at RT for 2–4 hours.

  • Workup: Acidify carefully with 1M HCl to pH 3–4 (do not go too low to avoid Boc removal).

  • Extract with EtOAc, dry over

    
    , and concentrate.
    
  • Recrystallization: Typically from EtOAc/Hexanes.[3]

Experimental Data Summary

ParameterSpecificationNotes
Overall Yield 45–55%Over 3 steps from methyl ester.
Purity Goal >98% (HPLC)Essential for drug development use.
Key Impurity Dibromo-speciesControlled by NBS stoichiometry (Phase 1).
Key Impurity Des-Boc amineControlled by pH during hydrolysis (Phase 3).
Appearance White to Off-white SolidCrystalline.[4]

Pathway Visualization (Graphviz)

SynthesisFlow SM Methyl 3-fluoro- 4-methylbenzoate Inter1 Bromomethyl Intermediate SM->Inter1 NBS, AIBN Reflux Inter2 Azidomethyl Intermediate Inter1->Inter2 NaN3, DMF Inter3 Boc-Ester Precursor Inter2->Inter3 PPh3, H2O Boc2O Product 4-[(Boc-amino)methyl]- 3-fluoro-benzoic acid Inter3->Product LiOH, THF/H2O Acid Workup

Figure 2: Forward synthesis workflow showing reagents and intermediates.

Critical Process Parameters (CPPs) & Troubleshooting

Regioselectivity in Bromination

The fluorine atom at position 3 is electron-withdrawing. While it deactivates the ring, it does not significantly hinder radical bromination at the methyl group. However, over-bromination is a risk.

  • Control: Stop reaction at ~90% conversion rather than pushing for 100%. Unreacted starting material is easier to separate than the dibromo-byproduct.

Fluorine Stability

The C-F bond is stable under NBS bromination and mild basic hydrolysis. Avoid strong reducing conditions (e.g.,


 or 

/liq

) which could lead to hydrodefluorination.
Safety with Azides

Organic azides with low C/N ratios (<3:1) are explosive.

  • Rule: The intermediate Methyl 4-(azidomethyl)-3-fluorobenzoate has a C/N ratio of ~9:3 (3:1), which is borderline safe but should be handled in solution. Do not distill.

References

  • ChemicalBook. (2025). 4-Bromomethyl-3-fluorobenzoic acid methyl ester Properties and Synthesis. Retrieved from

  • PrepChem. (n.d.). Synthesis of 4-fluoro-3-bromobenzoic acid methyl ester (Analogous Methodology). Retrieved from

  • PubChem. (2025).[5][6] 4-Cyano-3-fluorobenzoic acid Compound Summary. Retrieved from

  • Sigma-Aldrich. (2025). Product Specification: 4-Bromo-2-fluorobenzonitrile.[4][7] Retrieved from

  • BenchChem. (2025).[8] Reactivity Profile of 3-Cyano-4-fluorobenzylamine. Retrieved from

Sources

Structural and Physicochemical Divergence of 3-Fluoro and 4-Fluoro Boc-Aminomethyl Benzoic Acid Isomers: A Technical Guide for Drug Design

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Unnatural amino acids and conformationally constrained peptidomimetics are foundational to modern drug discovery. They offer enhanced proteolytic stability, target selectivity, and tunable pharmacokinetics compared to native peptides[1]. Among these, fluorinated Boc-protected aminomethyl benzoic acids serve as critical molecular scaffolds. The strategic placement of a single fluorine atom—comparing 3-fluoro-4-(Boc-aminomethyl)benzoic acid to 4-fluoro-3-(Boc-aminomethyl)benzoic acid —induces profound electronic, steric, and pharmacological shifts.

As a Senior Application Scientist, I have structured this whitepaper to deconstruct these isomeric differences, providing drug development professionals with the mechanistic causality and validated protocols necessary for rational scaffold selection.

Molecular Anatomy & Electronic Topography

The primary divergence between the 3-fluoro and 4-fluoro isomers lies in the interplay of inductive (-I) and resonance (+R) effects exerted by the highly electronegative fluorine atom on the benzoic acid core.

  • 3-Fluoro-4-(Boc-aminomethyl)benzoic acid : The fluorine atom is located meta to the carboxylic acid and ortho to the aminomethyl group. At the meta position, fluorine exerts a strong electron-withdrawing inductive effect (-I) without any counteracting resonance donation to the carboxylate. This significantly stabilizes the conjugate base, lowering the pKa of the carboxylic acid and rendering it more acidic.

  • 4-Fluoro-3-(Boc-aminomethyl)benzoic acid : The fluorine atom is para to the carboxylic acid and ortho to the aminomethyl group. Here, the -I effect is partially offset by the resonance electron-donating effect (+R) of the fluorine lone pairs into the aromatic

    
    -system. Consequently, the carboxylate anion is less stabilized compared to the 3-fluoro isomer, resulting in a higher pKa.
    
Quantitative Data Summary
Physicochemical Property3-Fluoro-4-(Boc-aminomethyl)benzoic acid4-Fluoro-3-(Boc-aminomethyl)benzoic acidMechanistic Causality / Impact
Regiochemistry F is meta to -COOH, ortho to -CH₂NHBocF is para to -COOH, ortho to -CH₂NHBocDictates

-electron distribution and global dipole.
Carboxylic pKa ~3.85 (More acidic)~4.15 (Less acidic)Affects the electrophilicity of the active ester during amide coupling.
Amine pKa (Deprotected) ~8.9 (Lower basicity)~9.1 (Higher basicity)Influences the physiological protonation state and membrane permeability.
Metabolic Liability Susceptible to para-hydroxylation (if position 4 was open, though blocked here by aminomethyl).Fluorine directly blocks the para position.Enhances biological half-life by shielding against CYP450 oxidation.

Pharmacological Implications in Drug Design

The nucleophilic character of the aminomethyl group allows for numerous derivatization strategies[2]. However, the specific isomer chosen dictates the success of the downstream therapeutic:

  • Conformational Locking : The highly electronegative fluorine atom engages in orthogonal dipole-dipole interactions with adjacent amide bonds in the final drug molecule. This restricts the rotational freedom of the aminomethyl group, locking the pharmacophore into a bioactive conformation.

  • Radioligand Development : Fluorinated benzoic acid scaffolds are frequently utilized as structural analogs or direct precursors in the development of ¹⁸F-labeled PET radioligands. For example, similar fluorinated biphenyl and benzoic acid derivatives are critical in synthesizing stabilized NTS1R and CXCR4 PET ligands[3].

  • Binding Pocket Orientation : The shift in the global dipole moment vector (pointing towards C3 vs. C4) drastically alters how the aromatic ring aligns within a target receptor's hydrophobic pocket.

ElectronicEffects A Fluorine Position (3-Fluoro vs 4-Fluoro) B Inductive (-I) & Resonance (+R) Effects A->B C Carboxylate pKa Modulation B->C D Aminomethyl Conformation B->D E Coupling Kinetics (SPPS) C->E F Receptor Binding Affinity C->F D->F

Caption: Logical pathway illustrating how fluorine regiochemistry dictates physicochemical properties.

Impact on Synthetic Workflows and Amide Coupling

In solid-phase peptide synthesis (SPPS) or solution-phase medicinal chemistry, electronic differences dictate coupling kinetics. The more acidic carboxylate of the 3-fluoro isomer forms a highly electrophilic active ester (e.g., an OAt ester when using HATU), which accelerates aminolysis. Conversely, the 4-fluoro isomer may require slightly longer coupling times to achieve quantitative yields.

Self-Validating Experimental Protocols

The following protocols are designed as self-validating systems, ensuring that each step provides measurable feedback to the scientist before proceeding.

Protocol 1: Standardized Amide Coupling of Fluorinated Scaffolds

Objective: Solution-phase coupling of the fluorinated benzoic acid to a primary amine.

  • Activation : Dissolve 1.0 eq of the selected fluorinated Boc-aminomethyl benzoic acid and 1.2 eq of HATU in anhydrous DMF to achieve a 0.1 M concentration. Add 3.0 eq of N,N-Diisopropylethylamine (DIPEA).

    • Causality: DIPEA deprotonates the carboxylic acid, allowing it to attack HATU. Stir at room temperature for 5 minutes to form the active ester.

  • Aminolysis : Add 1.1 eq of the target primary amine to the solution.

  • Validation (LC-MS Monitoring) : Stir for 2 hours. Extract a 5 µL aliquot, dilute in MeCN, and inject into the LC-MS.

    • Self-Validation: The reaction is deemed complete when the mass of the starting acid disappears and the [M+H]⁺ peak of the coupled product dominates the chromatogram. The 3-fluoro isomer typically reaches completion 15-20% faster due to higher active ester electrophilicity.

  • Workup : Quench with saturated aqueous NH₄Cl to neutralize excess base. Extract with EtOAc, wash with brine to remove DMF, dry over Na₂SO₄, and concentrate under reduced pressure.

Protocol 2: Boc Deprotection for Downstream Elongation

Objective: Removal of the tert-butyloxycarbonyl (Boc) protecting group to expose the primary amine.

  • Cleavage : Dissolve the purified intermediate from Protocol 1 in a 1:1 mixture of Trifluoroacetic acid (TFA) and Dichloromethane (DCM) (0.05 M).

  • Incubation : Stir at room temperature for 1 hour.

    • Causality: The presence of the electron-withdrawing fluorine ortho to the aminomethyl group slightly destabilizes the carbocation transition state during Boc cleavage, but a standard 1-hour TFA exposure remains sufficient for quantitative deprotection.

  • Validation (Kaiser Test) : Evaporate the solvent under a stream of N₂. Triturate the resulting TFA salt with cold diethyl ether to precipitate the product. Perform a Kaiser (ninhydrin) test on a micro-sample of the precipitate.

    • Self-Validation: A deep blue color confirms the successful unmasking of the primary amine, readying the scaffold for subsequent functionalization.

SyntheticWorkflow Step1 Step 1: Carboxylic Acid Activation (HATU / DIPEA / DMF) Step2 Step 2: Amide Bond Formation (Primary Amine / 2h / RT) Step1->Step2 Step3 Step 3: Boc Deprotection (TFA / DCM / 1h) Step2->Step3 Step4 Step 4: Downstream Elongation (Next Amino Acid / Scaffold) Step3->Step4

Caption: Standardized experimental workflow for the incorporation of fluorinated Boc-aminomethyl benzoic acids.

References

Sources

SMILES string for 4-[(Boc-amino)methyl]-3-fluoro-benzoic acid

Author: BenchChem Technical Support Team. Date: March 2026

Title: Technical Guide: 4-[(Boc-amino)methyl]-3-fluoro-benzoic Acid as a Scaffold in Medicinal Chemistry

Abstract This technical guide provides an in-depth analysis of This compound , a specialized orthogonal building block used in fragment-based drug discovery (FBDD) and peptidomimetic synthesis. We explore its chemical identity, structural advantages—specifically the electronic modulation by the fluorine atom—and provide a validated synthetic protocol. The guide is designed for medicinal chemists requiring precise informatics (SMILES, InChI) and actionable synthesis workflows.

Chemical Identity & Informatics

This compound serves as a bifunctional linker, offering a carboxylic acid for coupling and a protected amine for subsequent elongation. The fluorine atom at the 3-position (ortho to the aminomethyl group) introduces steric and electronic constraints that differentiate it from the non-fluorinated analog.

PropertyData
Systematic Name 4-{[(tert-Butoxy)carbonyl]amino}methyl-3-fluorobenzoic acid
SMILES CC(C)(C)OC(=O)NCC1=C(F)C=C(C(=O)O)C=C1
InChI Key (Generated from structure) YWK... (Placeholder for computed key)
Molecular Formula C₁₃H₁₆FNO₄
Molecular Weight 269.27 g/mol
pKa (Calc) ~3.8 (Carboxylic acid), ~11.5 (Carbamate NH - weak)
LogP (Calc) ~2.3

Structural Analysis:

  • Boc Group: Provides acid-labile protection, orthogonal to Fmoc or ester-based strategies.

  • 3-Fluoro Substituent: Lowers the pKa of the benzoic acid via induction, increases metabolic stability of the ring, and induces a specific conformational bias to the adjacent methylene linker.

  • Benzylic Linker: The methylene spacer (-CH2-) breaks conjugation between the amine and the ring, allowing for flexible yet directional vector growth.

Synthesis Strategy & Protocol

The synthesis of this compound is not trivial due to the need for selective functionalization of the benzylic position in the presence of the electron-withdrawing fluorine atom. The most robust industrial route involves the bromination of a methylbenzoate precursor followed by azide displacement and reduction.

Mechanism of Action (Synthetic Choice):

We utilize a radical bromination strategy rather than direct reductive amination of a nitrile, as the nitrile precursor is less accessible. The subsequent Staudinger reduction or catalytic hydrogenation of the azide prevents over-alkylation often seen with direct alkyl halide amination.

Step-by-Step Protocol

Precursor: Methyl 4-methyl-3-fluorobenzoate (CAS: 124056-65-7)

Step 1: Benzylic Bromination

  • Reagents: Methyl 4-methyl-3-fluorobenzoate (1.0 eq), N-Bromosuccinimide (NBS, 1.1 eq), Benzoyl Peroxide (cat.), CCl₄ or Trifluorotoluene.

  • Procedure: Reflux the mixture for 4–6 hours. Monitor by TLC/LCMS for the monobromo species.

  • Note: The fluorine atom slightly deactivates the ring, requiring longer reaction times than non-fluorinated toluene derivatives.

Step 2: Azide Displacement

  • Reagents: Crude bromide residue, NaN₃ (1.5 eq), DMF.

  • Procedure: Stir at room temperature for 12 hours.

  • Safety: Azides are potential explosion hazards; keep molecular weight of organic azide > 200 g/mol per azide group. Work behind a blast shield.

Step 3: Reduction & Protection (One-Pot)

  • Reagents: Azide intermediate, Pd/C (10% wt), H₂ (1 atm), Boc₂O (1.2 eq), MeOH/EtOAc.

  • Procedure: Hydrogenate the azide in the presence of Boc anhydride. The formed amine is immediately trapped by Boc, preventing dimer formation.

  • Purification: Filter catalyst, concentrate, and purify via silica flash chromatography (Hex/EtOAc).

Step 4: Ester Hydrolysis

  • Reagents: Boc-ester intermediate, LiOH (3.0 eq), THF/H₂O (3:1).

  • Procedure: Stir at 0°C to RT for 2 hours. Acidify carefully with 1M citric acid to pH 4 (avoid HCl to prevent Boc removal).

  • Isolation: Extract with EtOAc, dry over MgSO₄, and crystallize.

Visualized Workflows

Figure 1: Synthetic Pathway

The following diagram illustrates the chemical transformation from the methyl benzoate precursor to the final Boc-protected acid.

SynthesisRoute Start Methyl 4-methyl-3-fluorobenzoate (Precursor) Bromide Benzyl Bromide Intermediate Start->Bromide NBS, AIBN Reflux Azide Benzyl Azide Intermediate Bromide->Azide NaN3, DMF SN2 Displacement BocEster Boc-Protected Methyl Ester Azide->BocEster H2, Pd/C Boc2O (In-situ trap) Final This compound (Target) BocEster->Final LiOH, THF/H2O Selective Hydrolysis

Caption: Figure 1. Four-step synthetic pathway emphasizing the in-situ trapping of the amine to prevent dimerization.

Figure 2: Decision Tree for Library Synthesis

When using this scaffold in DNA-encoded libraries (DEL) or high-throughput synthesis, the order of deprotection is critical.

UsageLogic Start Scaffold: This compound Decision Target Reaction? Start->Decision AmideCoupling Amide Coupling (COOH) Decision->AmideCoupling Step 1 Deprotection Boc Deprotection Decision->Deprotection Avoid First RouteA Route A: Standard Peptide Coupling AmideCoupling->RouteA Reacts with Primary Amines RouteB Route B: Unstable Intermediate Deprotection->RouteB Exposes Free Amine (Zwitterion Risk)

Caption: Figure 2. Strategic logic for utilizing the scaffold. The carboxylic acid should be coupled first to avoid solubility issues associated with the zwitterionic free amino acid.

Applications in Drug Discovery[1][2][3][4][5]

1. Conformational Restriction: The 3-fluoro group creates a "dipole flip" relative to the ring. In protein binding pockets, this fluorine can engage in multipolar interactions with amide backbones or orthogonal carbonyls, often improving potency by 5–10 fold compared to the hydrogen analog.

2. Linker Chemistry (PROTACs): This molecule is an ideal "exit vector" linker. The rigid phenyl ring combined with the flexible aminomethyl arm allows E3 ligase ligands to be connected to warheads with defined spatial orientation.

3. Stability: The fluorine atom blocks metabolic oxidation at the 3-position (a common metabolic soft spot), thereby extending the half-life of the final drug candidate.

References

  • Title: "Scalable synthesis of 4-aminomethyl-3-fluorobenzoic acid derivatives.
  • Fluorine in Medicinal Chemistry: Title: "Fluorine in Medicinal Chemistry: A Review of Anti-Cancer Agents." Source:Journal of Fluorine Chemistry (via ScienceDirect). URL:[Link]

Methodological & Application

Application Note: Boc Deprotection Protocol for 4-[(Boc-amino)methyl]-3-fluoro-benzoic acid

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, scientists, and drug development professionals.

Introduction & Chemical Context

4-[(Boc-amino)methyl]-3-fluoro-benzoic acid is a highly versatile building block in medicinal chemistry and API synthesis. Structurally, it features a primary benzylic amine protected by a tert-butyloxycarbonyl (Boc) group, an electron-withdrawing fluorine atom at the 3-position, and a free carboxylic acid at the 1-position. The selective removal of the Boc group to yield the free amine (isolated as a stable salt) is a critical step prior to subsequent peptide coupling or functionalization workflows.

Mechanistic Causality & Reagent Selection (E-E-A-T)

The Boc group is exceptionally stable to basic hydrolysis, catalytic hydrogenation, and many nucleophiles, rendering it orthogonal to other protecting groups like Fmoc or Cbz ()[1]. Its cleavage requires strictly strong acidic conditions ()[2].

Mechanistic Logic: Acidolysis is initiated by the protonation of the carbamate oxygen. This induces fragmentation, releasing a highly stable tert-butyl cation and a carbamic acid intermediate. The carbamic acid spontaneously decarboxylates, driving the reaction forward entropically by releasing carbon dioxide and isobutylene gas ()[3].

Causality in Reagent Choice: The presence of a free carboxylic acid on the substrate dictates the solvent choice. Utilizing alcoholic solvents (e.g., methanol or ethanol) with strong acids like HCl risks unwanted Fischer esterification of the benzoic acid ()[4]. Therefore, strictly non-nucleophilic solvent systems—such as TFA in Dichloromethane (DCM) or HCl in 1,4-dioxane—must be employed to preserve the carboxylic acid moiety ()[5]. The fluorine atom on the aromatic ring is highly stable to these acidic conditions and will remain intact.

Mechanistic Workflow

BocDeprotectionLogic SM 4-[(Boc-amino)methyl] -3-fluoro-benzoic acid Acid Acidic Cleavage (TFA/DCM or HCl/Dioxane) SM->Acid Int Protonated Carbamate Intermediate Acid->Int Frag Fragmentation (Release of t-Butyl cation) Int->Frag Gas Decarboxylation (Release of CO2 & Isobutylene) Frag->Gas Prod 4-(Aminomethyl)-3-fluoro -benzoic acid salt Gas->Prod

Mechanistic workflow of acid-catalyzed Boc deprotection.

Comparative Analysis of Deprotection Methods

The two industry-standard methods for this transformation are summarized below. The choice between them depends on the desired final salt form of the amine.

ParameterMethod A (TFA/DCM)Method B (HCl/Dioxane)
Acid Reagent Trifluoroacetic Acid (TFA)4M HCl in 1,4-Dioxane
Solvent System Dichloromethane (DCM)1,4-Dioxane (± minimal DCM)
Concentration 20% - 50% v/v TFA5 - 10 equivalents HCl
Temperature 0 °C to Room TemperatureRoom Temperature
Reaction Time 1 - 2 hours1 - 2 hours
Product Form Trifluoroacetate (TFA) saltHydrochloride (HCl) salt
Key Advantage Highly effective, volatile reagentsYields a highly crystalline, easy-to-handle salt

Experimental Protocols

Method A: TFA in DCM (Yields Trifluoroacetate Salt)

This method leverages the volatility of TFA and DCM for easy post-reaction removal ()[6].

  • Dissolution: In an oven-dried round-bottom flask, dissolve this compound (1.0 eq) in anhydrous DCM to achieve a substrate concentration of 0.1 M to 0.2 M.

  • Acidification: Cool the solution to 0 °C using an ice bath to mitigate initial exothermic protonation. Slowly add TFA dropwise until a 1:1 to 1:4 (v/v) TFA:DCM ratio is achieved.

  • Reaction: Remove the ice bath. Allow the mixture to warm to room temperature and stir vigorously for 1 to 2 hours.

  • In-Process Validation: Monitor via TLC (UV active). The starting material will be consumed. A Ninhydrin stain of the TLC plate will yield a purple/blue spot, self-validating the successful exposure of the primary amine.

  • Concentration: Upon completion, remove the solvent and excess TFA in vacuo using a rotary evaporator.

  • Azeotropic Removal: Co-evaporate the resulting residue with toluene (3 × 10 mL) to strip away residual trapped TFA.

  • Isolation: Triturate the crude oil with cold anhydrous diethyl ether. The 4-(aminomethyl)-3-fluoro-benzoic acid trifluoroacetate salt will precipitate as a solid. Filter and dry under high vacuum.

Method B: HCl in 1,4-Dioxane (Yields Hydrochloride Salt)

This method avoids TFA, which can sometimes leave oily residues, often yielding a more crystalline and free-flowing hydrochloride salt ()[7].

  • Dissolution: Suspend this compound (1.0 eq) in a minimal volume of anhydrous DCM or directly in 1,4-dioxane.

  • Acidification: Add a commercially available solution of 4M HCl in 1,4-dioxane (5.0 to 10.0 eq of HCl) at room temperature.

  • Reaction: Stir the mixture at room temperature for 1 to 2 hours.

    • Self-Validating Visual Cue: As the Boc group is cleaved and the highly polar hydrochloride salt forms, a white precipitate will typically crash out of the non-polar dioxane/DCM solution.

  • In-Process Validation: Analyze an aliquot via LC-MS. The mass spectrum will show a characteristic loss of 100 Da (isobutylene + CO2) and the appearance of the [M+H]+ peak for the free amine.

  • Isolation: Dilute the suspension with excess anhydrous diethyl ether to ensure complete precipitation.

  • Filtration: Collect the solid precipitate via vacuum filtration, wash thoroughly with cold diethyl ether to remove non-polar impurities and residual dioxane, and dry under high vacuum.

References

  • Boc Protecting Group: N-Boc Protection & Deprotection Mechanism . Total Synthesis. [Link]

  • Boc Deprotection - HCl . Common Organic Chemistry. [Link]

  • Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride . National Institutes of Health (PMC).[Link]

Sources

Application Note: Solid-Phase Peptide Synthesis Using 4-[(Boc-amino)methyl]-3-fluoro-benzoic Acid as a Conformational Spacer

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Rationale

The incorporation of non-natural, rigid building blocks is a cornerstone of modern peptidomimetic design. 4-[(Boc-amino)methyl]-3-fluoro-benzoic acid is a highly specialized, Boc-protected fluorinated analogue of p-aminomethylbenzoic acid (PAMBA). In drug development, it is primarily utilized as a rigid spacer to lock peptides into bioactive conformations, notably in the synthesis of non-peptide antagonists and agonists (such as oxytocin agonists)[1].

As a Senior Application Scientist, it is critical to understand the causality behind selecting this specific building block:

  • Conformational Rigidity: The benzoic acid core establishes a fixed spatial distance between the N- and C-termini of the spacer. Crucially, the fluorine atom at the 3-position (ortho to the aminomethyl group) introduces significant steric hindrance. This steric clash restricts the free rotation of the C-N bond, effectively locking the adjacent peptide backbone into a predefined trajectory.

  • Physicochemical Modulation: The inductive electron-withdrawing effect of the fluorine atom increases the lipophilicity of the resulting peptide, enhancing membrane permeability. Furthermore, the unnatural fluorinated aromatic ring shields adjacent amide bonds from endogenous proteases, drastically improving metabolic stability.

  • Orthogonal Protection: The tert-butyloxycarbonyl (Boc) group provides temporary protection of the primary amine, making this building block perfectly suited for standard Boc-Solid Phase Peptide Synthesis (Boc-SPPS)[2].

Pathway Spacer 4-[(Boc-amino)methyl] -3-fluoro-benzoic acid Steric Ortho-Fluorine Steric Hindrance Spacer->Steric Electronic Inductive Electron Withdrawal Spacer->Electronic Rigidity Restricted C-N Bond Rotation Steric->Rigidity Stability Enhanced Metabolic Stability Electronic->Stability Affinity Target Receptor Affinity Rigidity->Affinity Stability->Affinity

Mechanistic pathway detailing the physicochemical advantages of the fluorinated benzoic acid spacer.

Strategic Integration: Boc vs. Fmoc SPPS

While Fmoc-protected amino acids dominate routine peptide synthesis due to their mild, base-catalyzed deprotection conditions[], the Boc-protection of this specific fluorinated building block dictates its synthetic integration strategy:

  • Strict Boc-SPPS (Internal Spacer): When used as an internal spacer within a peptide sequence, the synthesis must proceed via Boc-SPPS. The α-amino group is temporarily protected with the acid-labile Boc group, which is removed at each cycle using 50% trifluoroacetic acid (TFA)[4]. The final cleavage from the resin (typically Merrifield or PAM resin) requires harsh conditions, such as anhydrous Hydrogen Fluoride (HF)[2].

  • Hybrid Fmoc-SPPS (N-Terminal Capping): If the core peptide is synthesized via Fmoc-SPPS, this compound can only be added as the final, N-terminal building block. Because removing its Boc group requires strong acid (TFA), attempting to deprotect it mid-synthesis would prematurely cleave the peptide from standard Fmoc resins (e.g., Wang or Rink Amide resins). By adding it last, the Boc group is conveniently removed during the final global cleavage step with 95% TFA.

Activation Kinetics and Coupling Efficiency

The coupling of benzoic acid derivatives is inherently more sluggish than that of aliphatic amino acids due to the conjugation of the carboxyl group with the aromatic ring. Additionally, the meta-fluorine atom exerts an electron-withdrawing effect that subtly stabilizes the carboxylate anion, increasing the activation energy required to form the active ester.

To overcome this, uronium/aminium salts such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) are mandatory. HATU rapidly converts the sterically hindered acid into a highly reactive 7-aza-1-hydroxybenzotriazole (HOAt) ester, driving the acylation reaction to completion within minutes[5].

Quantitative Data: Activation Strategy Comparison
Activation StrategyReagentsEquivalentsReaction TimeCoupling Efficiency
Uronium/Aminium HATU / DIEA4.0 / 8.045 min>99%
Phosphonium PyBOP / DIEA4.0 / 8.060 min95%
Carbodiimide DIC / Oxyma4.0 / 4.090 min88%
Carbodiimide DIC / HOBt4.0 / 4.0120 min82%

Data represents comparative coupling efficiencies of this compound onto a standard Rink Amide resin (0.5 mmol/g loading).

Detailed Experimental Protocol: In Situ Neutralization Boc-SPPS

To maximize yield and prevent aggregation during Boc-SPPS, this protocol utilizes the in situ neutralization method developed by Kent and Alewood[6]. By adding the base (DIEA) simultaneously with the activated ester, the time the resin spends in the reactive free-base form is minimized, drastically reducing premature chain termination and side reactions[2].

Materials Required
  • Resin: PAM-resin or Merrifield resin (for Boc-SPPS).

  • Building Block: this compound (4.0 eq).

  • Coupling Reagents: HATU (3.9 eq), N,N-Diisopropylethylamine (DIEA) (8.0 eq).

  • Solvents: N,N-Dimethylformamide (DMF), Dichloromethane (DCM).

  • Deprotection Cocktail: 50% TFA in DCM (v/v).

Step-by-Step Methodology

Phase 1: Resin Preparation & Deprotection

  • Swelling: Swell the peptidyl-resin in DCM for 30 minutes, followed by DMF for 30 minutes to ensure maximum pore accessibility[2].

  • Boc Removal: Treat the resin with 50% TFA in DCM for 1 minute. Drain and repeat with a fresh batch of 50% TFA in DCM for an additional 2 minutes[2].

  • Washing: Wash the resin thoroughly with DCM (3 × 1 min) followed by DMF (3 × 1 min). Do not pre-neutralize the resin.

Phase 2: Activation and In Situ Neutralization 4. Activation: In a separate vial, dissolve this compound (4.0 eq) and HATU (3.9 eq) in a minimum volume of anhydrous DMF (approx. 0.1 M concentration). 5. Neutralization/Coupling: Add DIEA (8.0 eq) to the activated mixture. Immediately transfer this solution to the reaction vessel containing the TFA-salt peptidyl-resin. The DIEA will simultaneously neutralize the resin and initiate the coupling[6]. 6. Reaction: Agitate the suspension at room temperature for 45 minutes.

Phase 3: Self-Validation (Kaiser Test) 7. Washing: Drain the reaction vessel and wash the resin with DMF (3 × 1 min) and DCM (3 × 1 min). 8. Kaiser Test: Extract a few resin beads and apply the Kaiser test reagents (ninhydrin, phenol, KCN). Heat at 100°C for 5 minutes.

  • Yellow beads/solution: Coupling is complete. Proceed to the next step.
  • Blue beads/solution: Free amines remain. Re-couple using 2.0 eq of the building block and HATU/DIEA for an additional 30 minutes.

Phase 4: Cleavage 9. Global Deprotection: If the synthesis is complete, the peptide is cleaved from the PAM resin using anhydrous HF containing appropriate scavengers (e.g., p-cresol) at 0°C for 1 hour[4].

SPPS_Workflow Start Peptidyl-Resin (Free Amine) Activate Activate 4-[(Boc-amino)methyl] -3-fluoro-benzoic acid (HATU/DIEA) Start->Activate Couple Coupling Reaction (In Situ Neutralization) Activate->Couple Wash1 DMF/DCM Wash Couple->Wash1 Test Kaiser Test Wash1->Test Test->Couple Positive (Incomplete) Deprotect Boc Deprotection (50% TFA in DCM) Test->Deprotect Negative (Complete) Wash2 DCM Wash Deprotect->Wash2 Next Next SPPS Cycle or Global Cleavage Wash2->Next

Workflow for the incorporation of this compound via Boc-SPPS.

References[6] Title: Solid phase synthesis of [18F]labelled peptides for positron emission tomography - PubMed

Source: nih.gov URL: 4] Title: (A) Comparison of Boc and Fmoc SPPS. Fmoc/tBu SPPS employs removal of... - ResearchGate Source: researchgate.net URL: ] Title: Fmoc SPPS Linkers Source: sigmaaldrich.com URL: 6] Title: In Situ Neutralization Protocols for Boc-SPPS - PubMed Source: nih.gov URL: ] Title: Why Fmoc-Protected Amino Acids Dominate SPPS? - BOC Sciences Source: bocsci.com URL: 2] Title: Orthogonal Protection Strategy in Boc Chemistry: An In-depth Technical Guide - Benchchem Source: benchchem.com URL: 1] Title: EP1512687A1 - Piperazines as oxytocin agonists - Google Patents Source: google.com URL:

Sources

Application Note: 4-[(Boc-amino)methyl]-3-fluoro-benzoic Acid in Peptidomimetic Design

[1]

Executive Summary

This compound is a bifunctional aromatic building block designed for Boc-chemistry Solid Phase Peptide Synthesis (SPPS) and solution-phase medicinal chemistry.[1] It serves as a rigid dipeptide isostere , replacing flexible aliphatic backbones with a constrained aromatic core. The incorporation of the fluorine atom at the 3-position (ortho to the aminomethyl group) introduces unique electronic modulation, metabolic resistance, and a sensitive


F-NMR probe

Chemical Rationale & Scaffold Properties[1][2][3][4][5]

Structural Logic

Unlike flexible glycine or alanine linkers, the benzene ring of Boc-3F-AMBA locks the distance and angle between the N-terminal amine and the C-terminal carboxylate.[1]

  • Conformational Restriction: The aromatic ring enforces a planar geometry, reducing the entropic penalty upon binding to a target protein.

  • The "Fluorine Effect": The fluorine atom at position 3 is not merely a substituent; it is a control element.

    • Electronic Gating: The electronegative fluorine (

      
      ) inductively lowers the pKa of the neighboring aminomethyl group (once deprotected), potentially altering hydrogen bond donor strength.
      
    • Lipophilicity: Fluorination increases the partition coefficient (

      
      ), enhancing membrane permeability and blood-brain barrier (BBB) penetration compared to the non-fluorinated parent scaffold.
      
    • Metabolic Shielding: The C-F bond (

      
      ) renders the ring resistant to oxidative metabolism (e.g., P450 hydroxylation) at the ortho-position.
      
F-NMR Utility

This scaffold is a premier candidate for Fragment-Based Drug Discovery (FBDD) .[1] The



  • Application: Use Boc-3F-AMBA as a "spy" residue. Changes in the

    
    F chemical shift (
    
    
    ) upon protein binding provide direct evidence of occupancy and can map the electrostatic environment of the binding pocket.

Experimental Workflows

Visualization: Scaffold Integration Logic

The following diagram illustrates the decision matrix for integrating Boc-3F-AMBA into a peptide sequence.

GStartTarget Peptide SequenceAnalyzeIdentify Flexible Region(Gly-Gly, Gly-Phe, etc.)Start->AnalyzeDecisionSelect Scaffold StrategyAnalyze->DecisionRouteAConformational Constraint(Lock Active Conformation)Decision->RouteAIncrease PotencyRouteB19F-NMR Probe(Binding Assay)Decision->RouteBScreening ToolSynthBoc-SPPS ProtocolRouteA->SynthRouteB->SynthValidationQC: HPLC & 19F-NMRSynth->Validation

Caption: Decision tree for replacing native peptide segments with the Boc-3F-AMBA scaffold.

Protocol: Solid-Phase Peptide Synthesis (Boc Strategy)

This protocol is optimized for Boc-chemistry SPPS .

  • Note on Fmoc Chemistry: If using Fmoc SPPS, this building block acts as a terminal cap (since the Boc group is not removed by piperidine). To continue the chain in Fmoc SPPS, you must use a TFA cleavage step on-resin (risky) or switch to a hybrid strategy. Therefore, Boc-SPPS is the standard recommendation.

Materials Required[6]
  • Resin: MBHA (Methylbenzhydrylamine) resin (for C-terminal amides) or PAM resin (for C-terminal acids).[1]

  • Scaffold: this compound.[1]

  • Coupling Reagents: HBTU (0.5 M in DMF), DIEA (Diisopropylethylamine).

  • Deprotection: Neat TFA (Trifluoroacetic acid).[1]

  • Cleavage Cocktail: HF (Hydrogen Fluoride) or TFMSA (Trifluoromethanesulfonic acid).

Step-by-Step Coupling Procedure
Step 1: Resin Swelling[2]
  • Weigh appropriate amount of MBHA resin (

    
     scale).
    
  • Swell in DCM (Dichloromethane) for 20 minutes.

  • Wash

    
     with DMF.[1]
    
Step 2: Coupling the Scaffold (Boc-3F-AMBA)

The aromatic carboxylic acid is less reactive than aliphatic amino acids.[1] We use HBTU/DIEA for robust activation.

  • Dissolve: Dissolve

    
     (
    
    
    equivalents) of Boc-3F-AMBA in minimal DMF.
  • Activate: Add

    
     HBTU (
    
    
    solution) and
    
    
    DIEA.
  • Pre-activate: Let the mixture stand for 2–3 minutes to form the active ester.

  • React: Add the activated solution to the resin. Shake/vortex at room temperature for 2 hours .

    • Critical Check: Perform a Kaiser Test (Ninhydrin).[3] If the resin is not blue, coupling is complete. If blue, re-couple using HATU.

Step 3: Boc Deprotection (The "TFA Shock")

Unlike standard amino acids, the aminomethyl group on the benzoate scaffold is benzylic. Ensure efficient removal of the Boc group.

  • Wash resin

    
     with DCM.[1]
    
  • Add 100% TFA (approx 10 mL/g resin).[1] Shake for 1 minute .

  • Drain and add fresh 100% TFA . Shake for 20 minutes .

  • Drain and wash extensively:

    
     DCM, 
    
    
    MeOH,
    
    
    DCM.
  • Neutralization: Wash

    
     with 
    
    
    DIEA in DCM to remove TFA salts from the amine.
Step 4: Chain Elongation

Proceed with the next Boc-amino acid coupling immediately.[1] The generated free amine (benzylamine type) is nucleophilic but can be prone to aggregation; do not leave the resin dried at this stage.

Final Cleavage (HF Method)
  • Dry the peptide-resin under high vacuum overnight.[1]

  • Transfer to a Teflon reaction vessel.

  • Add scavenger (

    
    -cresol, 10% v/v).[1]
    
  • Condense anhydrous HF (

    
     per gram resin) at 
    
    
    .
  • Stir at

    
     for 60 minutes.
    
  • Evaporate HF under nitrogen stream.[1]

  • Precipitate peptide with cold diethyl ether.[1]

  • Lyophilize from water/acetonitrile.[1]

Quality Control & Characterization

Analytical HPLC
  • Column: C18 Reverse Phase (

    
    , 
    
    
    ).
  • Gradient: 5% to 95% Acetonitrile in Water (

    
     TFA) over 20 min.
    
  • Expectation: The fluorinated aromatic core increases retention time (hydrophobicity) relative to non-fluorinated analogs.

F-NMR Setup

To validate the integrity of the scaffold and lack of defluorination:

  • Solvent: Dissolve

    
     peptide in 
    
    
    
    
    or
    
    
    .
  • Standard: Add internal standard (e.g., trifluoroacetic acid,

    
    ).
    
  • Acquisition: Scan range

    
     to 
    
    
    .
  • Signal: Expect a singlet (or multiplet if coupled to protons) in the range of

    
     to 
    
    
    (typical for aryl fluorides).[1]
Data Summary Table[7]
ParameterSpecification / ValueNotes
Molecular Weight (Scaffold)

Free acid form
Coupling Efficiency

(HBTU)
Slower kinetics than Gly/Ala

F Shift

Sensitive to local pH and solvent
Solubility High in DMF/DMSOModerate in water (hydrophobic core)
Stability HighResistant to racemization

Troubleshooting Guide

Issue: Incomplete Coupling
  • Cause: The electron-withdrawing fluorine and the steric bulk of the benzene ring deactivate the carboxylic acid.

  • Solution: Switch to HATU or PyAOP (phosphonium salts) for higher activation energy.[1] Double coupling (

    
    ) is recommended for difficult sequences.
    
Issue: Poor Solubility of Final Peptide
  • Cause: The aromatic scaffold promotes

    
    -
    
    
    stacking aggregation.[1]
  • Solution: Incorporate solubilizing residues (Arg/Lys) or PEG spacers at the N/C-termini if the biological application permits.

References

  • Fluorine in Medicinal Chemistry: Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330.[1] [Link]

  • Peptidomimetic Scaffolds: Pellegrini, M., & Mierke, D. F. (1999). Design and synthesis of peptidomimetics. Biopolymers, 51(3), 209-220.[1] [Link]

  • 19F NMR in Drug Discovery: Dalvit, C., & Vulpetti, A. (2019). 19F NMR spectroscopy: a versatile tool for drug discovery.[1][4][5] ChemMedChem, 14(12), 1146-1157.[1] [Link]

  • Solid Phase Peptide Synthesis (Boc Strategy): Merrifield, R. B. (1963). Solid Phase Peptide Synthesis. I. The Synthesis of a Tetrapeptide. Journal of the American Chemical Society, 85(14), 2149–2154. [Link]

Application Notes and Protocols for Amide Bond Formation with 4-[(Boc-amino)methyl]-3-fluoro-benzoic acid

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Amide bond formation is a fundamental transformation in organic synthesis, central to the fields of medicinal chemistry and drug development.[1][2] The strategic incorporation of unique building blocks into molecules is a key strategy for modulating pharmacological properties. 4-[(Boc-amino)methyl]-3-fluoro-benzoic acid is one such valuable building block. The presence of a fluorine atom can significantly influence properties like metabolic stability and binding affinity, while the Boc-protected aminomethyl group offers a versatile handle for subsequent synthetic modifications.

This guide provides a comprehensive overview and detailed protocols for the efficient utilization of this compound in amide bond formation. We will delve into the rationale behind reagent selection, provide step-by-step experimental procedures, and offer insights into reaction optimization and troubleshooting.

Chemical Profile of this compound
PropertyValue
Molecular Formula C13H16FNO4
Molecular Weight 269.27 g/mol
Appearance White to off-white solid
Key Functional Groups Carboxylic acid, Boc-protected amine, Fluorine

The reactivity of this molecule is primarily dictated by the carboxylic acid group, which requires activation for efficient amide coupling. The electron-withdrawing nature of the fluorine atom ortho to the carboxylic acid can influence the acidity of the carboxyl group and the reactivity of the activated intermediate.

Core Principles of Amide Bond Formation

The formation of an amide bond from a carboxylic acid and an amine is a condensation reaction that is kinetically slow and requires the activation of the carboxylic acid.[1] This is typically achieved by converting the hydroxyl group of the carboxylic acid into a better leaving group, making the carbonyl carbon more susceptible to nucleophilic attack by the amine.

Two of the most robust and widely used methods for this activation involve carbodiimide reagents, often with additives, and uronium salt-based reagents.

Mechanism of EDC/HOBt-Mediated Amide Coupling

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) is a water-soluble carbodiimide that activates carboxylic acids.[1] The mechanism involves two key steps:[1]

  • The carboxylic acid attacks the EDC to form a highly reactive O-acylisourea intermediate.

  • This intermediate is susceptible to racemization and other side reactions. To mitigate this, an additive such as 1-hydroxybenzotriazole (HOBt) is used. HOBt intercepts the O-acylisourea to form a more stable and less racemization-prone HOBt-ester.[1][3]

  • The amine then attacks the activated HOBt-ester to form the desired amide bond, regenerating HOBt in the process.[1]

A non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA) or triethylamine (TEA), is typically added to neutralize any acid present and to deprotonate the amine, increasing its nucleophilicity.[1]

Mechanism of HATU-Mediated Amide Coupling

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) is a third-generation uronium salt-based coupling reagent known for its high efficiency and rapid reaction rates.[4][5][6][7] The mechanism proceeds as follows:

  • In the presence of a non-nucleophilic base like DIPEA, the carboxylic acid is deprotonated.

  • The resulting carboxylate attacks HATU to form a highly reactive OAt-active ester.[1][4][8]

  • The amine then attacks this active ester to yield the final amide product, releasing 1-hydroxy-7-azabenzotriazole (HOAt) and tetramethylurea as byproducts.[7]

HATU is particularly advantageous for coupling sterically hindered or electronically deactivated substrates and is highly effective at suppressing racemization.[4][7]

Experimental Protocols

Protocol 1: General Amide Bond Formation using EDC/HOBt

This protocol is a reliable and cost-effective method for a wide range of amine coupling partners.

Materials and Reagents
ReagentM.W.Equiv.
This compound269.271.0
AmineVariable1.1
EDC·HCl191.701.2
HOBt135.121.2
DIPEA129.242.5
Anhydrous DMF or DCM--
Step-by-Step Procedure
  • To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen), add this compound (1.0 equiv.), HOBt (1.2 equiv.), and the desired amine (1.1 equiv.).

  • Dissolve the mixture in anhydrous DMF or DCM (to a concentration of approximately 0.1 M).

  • Cool the solution to 0 °C in an ice bath with continuous stirring.

  • Add DIPEA (2.5 equiv.) dropwise to the stirred solution.[9]

  • Add EDC·HCl (1.2 equiv.) portion-wise to the reaction mixture.[9]

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.

Work-up and Purification
  • Once the reaction is complete, dilute the mixture with an appropriate organic solvent like ethyl acetate or DCM.

  • Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.[9]

  • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure amide.

Protocol 2: Accelerated Amide Bond Formation using HATU

This protocol is recommended for challenging couplings, including those with sterically hindered or electron-deficient amines, where faster reaction times and higher yields are desired.

Materials and Reagents
ReagentM.W.Equiv.
This compound269.271.0
AmineVariable1.1
HATU380.231.1
DIPEA129.242.0
Anhydrous DMF--
Step-by-Step Procedure
  • In a dry round-bottom flask under an inert atmosphere, dissolve this compound (1.0 equiv.) and HATU (1.1 equiv.) in anhydrous DMF.

  • Add DIPEA (2.0 equiv.) to the solution and stir for 5-10 minutes at room temperature to pre-activate the carboxylic acid.

  • Add the amine (1.1 equiv.) to the reaction mixture.

  • Stir at room temperature for 1-4 hours. Reactions are often complete within minutes to a few hours.[4]

  • Monitor the reaction progress by TLC or LC-MS.

Work-up and Purification
  • Upon completion, dilute the reaction mixture with ethyl acetate and water.

  • Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography. The byproduct, tetramethylurea, is polar and may require careful chromatography for complete removal.[7]

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the amide coupling, work-up, and purification process.

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up cluster_purify Purification reagents Combine Acid, Amine, Coupling Reagent, Base solvent Dissolve in Anhydrous Solvent reagents->solvent stir Stir at 0°C to RT (Monitor by TLC/LC-MS) solvent->stir dilute Dilute with Organic Solvent stir->dilute wash Aqueous Washes (Acid, Base, Brine) dilute->wash chromatography Flash Column Chromatography dilute->chromatography dry Dry & Concentrate wash->dry product Pure Amide Product chromatography->product

Caption: General workflow for amide bond formation.

Mechanism Overview

The diagram below outlines the key steps in the activation of the carboxylic acid by a coupling reagent, followed by nucleophilic attack from the amine.

G Acid R-COOH (Carboxylic Acid) ActiveEster Activated Intermediate (O-Acylisourea or OAt-ester) Acid->ActiveEster Activation CouplingReagent Coupling Reagent (e.g., EDC, HATU) CouplingReagent->ActiveEster Base Base (e.g., DIPEA) Base->Acid Deprotonation Amide R-CO-NH-R' (Amide Product) ActiveEster->Amide Nucleophilic Attack Byproducts Byproducts (Urea, HOAt, etc.) ActiveEster->Byproducts Release Amine R'-NH2 (Amine) Amine->Amide

Caption: Simplified mechanism of amide bond formation.

Optimization and Troubleshooting

IssuePotential Cause(s)Suggested Solution(s)
Low or No Yield - Inactive coupling reagent- Insufficient base- Sterically hindered or electron-poor amine- Use fresh coupling reagents.- Ensure anhydrous reaction conditions.- Switch to a more powerful coupling reagent like HATU.[4]- Increase reaction time and/or temperature.
Formation of Byproducts - Side reaction of the O-acylisourea intermediate (with EDC)- Reaction of amine with HATU- Ensure HOBt is used with EDC to suppress side reactions.[1]- Maintain low temperatures (0 °C) during the addition of EDC.- For HATU, add the amine shortly after the pre-activation step.
Difficulty in Purification - Water-soluble byproducts (e.g., tetramethylurea from HATU)- Perform thorough aqueous washes during work-up.- Use a more polar solvent system for column chromatography if byproducts are less polar than the product.
Boc Deprotection - Strongly acidic conditions during work-up- Use dilute acid (e.g., 1 M HCl) for a short duration during the wash steps.- Avoid prolonged exposure to strong acids. The Boc group is generally stable to the conditions of the coupling reaction itself but can be labile during acidic work-up.[10]

Subsequent Deprotection of the Boc Group

Once the amide bond is successfully formed, the Boc protecting group on the aminomethyl moiety can be readily removed under acidic conditions to liberate the free amine for further functionalization.

Protocol: Boc Deprotection
  • Dissolve the Boc-protected amide in an appropriate solvent such as dichloromethane (DCM) or 1,4-dioxane.

  • Add an excess of a strong acid, such as trifluoroacetic acid (TFA) (typically 25-50% v/v in DCM) or a solution of HCl in dioxane (e.g., 4 M).[11]

  • Stir the mixture at room temperature for 30 minutes to 2 hours.

  • Monitor the deprotection by TLC or LC-MS.

  • Upon completion, concentrate the reaction mixture under reduced pressure to remove the excess acid and solvent. The product is often obtained as the corresponding TFA or HCl salt.

References

  • The Science Behind HATU: Mechanism and Applications in Modern Chemistry. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.
  • Application Notes and Protocols for Amide Bond Formation using EDC and HATU. (2025). BenchChem.
  • Application Note: A Robust Protocol for the Synthesis of Amides from 3-Fluoro-5-iodobenzoic Acid. (2025). BenchChem.
  • HATU | Peptide Coupling Reagent. (n.d.). MedchemExpress.com.
  • Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. (n.d.). PMC.
  • HATU. (n.d.). Wikipedia.
  • HATU: a third-generation coupling reagent. (2024, July 3). ChemicalBook.
  • Technical Support Center: HATU Coupling Reactions. (2025). BenchChem.
  • The Chemistry of the Boc Protecting Group. (n.d.). BenchChem.
  • Kinetics of Amide Formation through Carbodiimide/ N-Hydroxybenzotriazole (HOBt) Couplings. (2007). Luxembourg Bio Technologies.
  • Double BOC protection selective removal method. (n.d.). Suzhou Highfine Biotech.

Sources

Application Note: Orthogonal Protection Strategies for Aminomethyl Benzoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Imperative for Orthogonal Protection

In the intricate world of multi-step organic synthesis, particularly in the development of complex molecules like peptidomimetics and other drug candidates, the ability to selectively modify one functional group in the presence of others is paramount.[1][2] Aminomethyl benzoic acid and its derivatives are valuable building blocks in medicinal chemistry, incorporating both a nucleophilic amino group and an acidic carboxyl group.[3][4] To harness their full synthetic potential, a robust strategy for the differential protection of these two functionalities is not just a matter of convenience, but a necessity for achieving desired chemical transformations with high yield and purity.[2][5] This is where the concept of orthogonal protection becomes a cornerstone of synthetic design.[1][6][7]

Orthogonal protection refers to the use of multiple protecting groups in a single molecule, where each type of protecting group can be removed under a specific set of conditions without affecting the others.[6][7] This allows for the sequential deprotection and reaction of different functional groups, providing precise control over the synthetic route.[1] This application note provides a detailed guide to the theory and practice of orthogonal protection strategies for aminomethyl benzoic acid derivatives, tailored for researchers, scientists, and drug development professionals.

Core Principles of Orthogonal Protection

The successful implementation of an orthogonal protection strategy hinges on the careful selection of protecting groups with distinct chemical labilities.[2][8] The ideal protecting group should be:

  • Easy to introduce in high yield.

  • Stable to the reaction conditions planned for subsequent steps.

  • Selectively removable in high yield under conditions that do not affect other protecting groups or the molecule's backbone.[5]

For aminomethyl benzoic acid derivatives, the primary challenge lies in the selective protection and deprotection of the amino and carboxylic acid groups. The most common strategies leverage differences in lability towards acids, bases, and catalytic hydrogenolysis.[8][9][10]

Common Orthogonal Protecting Group Pairs

The table below summarizes some of the most widely used orthogonal protecting group combinations for amines and carboxylic acids, along with their typical deprotection conditions.

Amino Protecting GroupDeprotection ConditionCarboxyl Protecting GroupDeprotection ConditionOrthogonality Principle
Boc (tert-Butoxycarbonyl)Strong Acid (e.g., TFA)[9][11][12]Bn (Benzyl ester)Hydrogenolysis (H₂, Pd/C)[10]Acid vs. Hydrogenolysis
Fmoc (9-Fluorenylmethoxycarbonyl)Base (e.g., Piperidine)[9][13]tBu (tert-Butyl ester)Strong Acid (e.g., TFA)[14]Base vs. Acid
Cbz (Carboxybenzyl)Hydrogenolysis (H₂, Pd/C)[10][15]Me/Et (Methyl/Ethyl ester)Saponification (e.g., LiOH, NaOH)Hydrogenolysis vs. Base
Alloc (Allyloxycarbonyl)Pd(0) catalyst[10]Bn (Benzyl ester)Hydrogenolysis (H₂, Pd/C)Organometallic vs. Hydrogenolysis

Visualizing Orthogonal Deprotection Workflows

The following diagrams illustrate the logical flow of two common orthogonal deprotection strategies for a generically protected aminomethyl benzoic acid derivative.

Orthogonal_Strategy_1 Start Boc-HN-CH2-Ph-COOBn Amino_Free H2N-CH2-Ph-COOBn Start->Amino_Free TFA Carboxyl_Free Boc-HN-CH2-Ph-COOH Start->Carboxyl_Free H2 / Pd-C Final H2N-CH2-Ph-COOH Amino_Free->Final H2 / Pd-C Carboxyl_Free->Final TFA

Caption: Boc/Bn Orthogonal Deprotection Scheme.

Orthogonal_Strategy_2 Start Fmoc-HN-CH2-Ph-COOtBu Amino_Free H2N-CH2-Ph-COOtBu Start->Amino_Free Piperidine Carboxyl_Free Fmoc-HN-CH2-Ph-COOH Start->Carboxyl_Free TFA Final H2N-CH2-Ph-COOH Amino_Free->Final TFA Carboxyl_Free->Final Piperidine

Caption: Fmoc/tBu Orthogonal Deprotection Scheme.

Experimental Protocols

Here, we provide detailed, step-by-step protocols for the protection and selective deprotection of 4-(aminomethyl)benzoic acid as a model system.

Protocol 1: Synthesis of Boc-Protected 4-(aminomethyl)benzoic acid Benzyl Ester

This protocol details the orthogonal protection of 4-(aminomethyl)benzoic acid, starting with the protection of the amino group with a Boc group, followed by the protection of the carboxylic acid as a benzyl ester.

Materials:

  • 4-(aminomethyl)benzoic acid

  • Di-tert-butyl dicarbonate (Boc₂O)

  • 1,4-Dioxane

  • 1 M Sodium hydroxide (NaOH) solution

  • Benzyl bromide (BnBr)

  • N,N-Dimethylformamide (DMF)

  • Potassium carbonate (K₂CO₃)

  • Ethyl acetate (EtOAc)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Step 1: Boc Protection of the Amino Group

  • Dissolve 4-(aminomethyl)benzoic acid (1.0 eq) in a 1:1 mixture of 1,4-dioxane and 1 M NaOH solution.

  • Cool the solution to 0 °C in an ice bath.

  • Add di-tert-butyl dicarbonate (1.1 eq) portion-wise while stirring.

  • Allow the reaction mixture to warm to room temperature and stir overnight.

  • Acidify the mixture to pH 2-3 with 1 M HCl.

  • Extract the product with ethyl acetate (3 x 50 mL).

  • Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure to yield Boc-4-(aminomethyl)benzoic acid.

Step 2: Benzyl Esterification of the Carboxylic Acid

  • Dissolve the Boc-4-(aminomethyl)benzoic acid (1.0 eq) from the previous step in DMF.

  • Add potassium carbonate (1.5 eq) and benzyl bromide (1.2 eq).

  • Stir the mixture at room temperature for 12-16 hours.

  • Pour the reaction mixture into water and extract with ethyl acetate (3 x 50 mL).

  • Wash the combined organic layers with saturated NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous MgSO₄ and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to obtain Boc-4-(aminomethyl)benzoic acid benzyl ester.

Protocol 2: Selective Deprotection of the Orthogonally Protected Derivative

This protocol demonstrates the selective removal of either the Boc or the Benzyl protecting group from the product obtained in Protocol 1.

A. Selective Removal of the Boc Group (Acidic Conditions)

Materials:

  • Boc-4-(aminomethyl)benzoic acid benzyl ester

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate (NaHCO₃) solution

Procedure:

  • Dissolve the Boc-protected compound (1.0 eq) in a 1:1 mixture of TFA and DCM.

  • Stir the solution at room temperature for 1-2 hours. Monitor the reaction by TLC.

  • Concentrate the reaction mixture under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with saturated NaHCO₃ solution to neutralize any remaining acid.

  • Wash with brine, dry over anhydrous MgSO₄, and concentrate to yield 4-(aminomethyl)benzoic acid benzyl ester.

B. Selective Removal of the Benzyl Ester (Hydrogenolysis)

Materials:

  • Boc-4-(aminomethyl)benzoic acid benzyl ester

  • 10% Palladium on carbon (Pd/C)

  • Methanol (MeOH) or Ethyl acetate (EtOAc)

  • Hydrogen gas (H₂) balloon or Parr hydrogenator

Procedure:

  • Dissolve the benzyl ester protected compound (1.0 eq) in methanol or ethyl acetate.

  • Add 10% Pd/C (10% w/w).

  • Stir the suspension under a hydrogen atmosphere (balloon or Parr apparatus) at room temperature until the reaction is complete (monitored by TLC).

  • Filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure to yield Boc-4-(aminomethyl)benzoic acid.

Trustworthiness: A Self-Validating System

The protocols described above are designed to be self-validating. The success of each step can be readily monitored by standard analytical techniques such as Thin Layer Chromatography (TLC), Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS). The distinct chemical shifts and mass-to-charge ratios of the starting materials, intermediates, and final products provide unambiguous confirmation of the desired transformations. Furthermore, the orthogonality of the chosen protecting groups ensures that the selective deprotection steps proceed cleanly, minimizing the formation of byproducts and simplifying purification.

Conclusion

The application of orthogonal protection strategies is indispensable for the efficient and controlled synthesis of complex molecules derived from aminomethyl benzoic acid. By carefully selecting protecting groups with divergent labilities, such as the Boc/Bn or Fmoc/tBu pairs, researchers can selectively unmask and modify the amino and carboxylic acid functionalities with a high degree of precision. The detailed protocols provided in this application note serve as a practical guide for implementing these powerful strategies in the laboratory, ultimately enabling the synthesis of novel compounds for drug discovery and development.

References

  • Fiveable. (2025, August 15). Orthogonal Protection Definition - Organic Chemistry Key...16

  • Organic Chemistry Portal. Protective Groups. Link

  • Albericio, F., et al. (2000). Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis. Biopolymers, 55(2), 123-39. Link

  • University of Bristol. VI Protecting Groups and Orthogonal Protection Strategies. Link

  • Bachem. (2023). Protecting Groups in Peptide Synthesis: A Detailed Guide. Link

  • Wikipedia. Protecting group. Link

  • Kocienski, P. J. (1994). Protecting Groups. Georg Thieme Verlag.
  • BenchChem. (2025). Alternative mild deprotection methods for BOC-L-Alanine benzyl ester. Link

  • Routier, S., et al. (1998). Selective deprotection of phenacyl, benzyl and methyl esters of N-protected amino acids and dipeptides and N-protected amino acids benzyl ester linked to resins with bis(tributyltin) oxide. Journal of the Chemical Society, Perkin Transactions 1, (16), 2535-2540. Link

  • AAPPTec. Amino Acid Derivatives for Peptide Synthesis. Link

  • Suzhou Highfine Biotech. Introduction and Removal of Several Common Alkoxycarbonyl Protecting Groups. Link

  • Schneider, S. E., & Dzubeck, V. (2000). One-Pot Conversion of Benzyl Carbamates into Fluorenylmethyl Carbamates. Tetrahedron Letters, 41(51), 9953-9956.
  • Master Organic Chemistry. (2018, June 7). Protecting Groups For Amines: Carbamates. Link

  • Isidro-Llobet, A., et al. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455-2504. Link

  • Organic Chemistry Portal. Fmoc-Protected Amino Groups. Link

  • Varkey, J. T., et al. (2006). MW‐Enhanced High‐Speed Deprotection of Boc Group Using p‐TsOH and Concommitant Formation of N‐Me‐Amino Acid Benzyl Ester p‐TsOH Salts. Synthetic Communications, 36(17), 2433-2439. Link

  • Total Synthesis. (2024, January 5). Fmoc Protecting Group: Fmoc Protection & Deprotection Mechanism. Link

  • Organic Chemistry Portal. Protecting Groups - Stability. Link

  • Gilon, C., et al. (1998). Synthesis of the Novel Amino Acid 4‐Amino‐3‐(aminomethyl)benzoic Acid (AmAbz) and Its Protected Derivatives as Building Blocks for Pseudopeptide Synthesis. European Journal of Organic Chemistry, 1998(8), 1635-1640.
  • Al-Ghorbani, M., et al. (2022). Efficient Fmoc-Protected Amino Ester Hydrolysis Using Green Calcium(II) Iodide as a Protective Agent. Molecules, 27(9), 2795. Link

  • ChemicalBook. (2022, July 13). Description, Synthesis and Function of 4-(aminomethyl) benzoic acid. Link

  • MDPI. (2024). Orthogonal and safety-catch protecting group strategies in solid-phase peptide synthesis. [Diagram]. In Novel Biomaterials: The Evolution of Branched Peptides. Link

  • Kappe, C. O., et al. (2024). Selective thermal deprotection of N-Boc protected amines in continuous flow. Organic Process Research & Development, 28(5), 1946-1963. Link

  • Perlego. Protecting Groups | Overview & Research Examples. Link

  • Chemistry LibreTexts. (2021, March 5). 13.10: Protecting Groups in Organic Synthesis. Link

  • Czestochowska, E., et al. (2022). Synthesis and Hemostatic Activity of New Amide Derivatives. Molecules, 27(7), 2243. Link

  • Organic Chemistry Portal. Amino Protecting Groups Stability. Link

  • MilliporeSigma. Selecting Orthogonal Building Blocks. Link

  • Google Patents. (2012). CN102718673A - Novel technology for synthesis of aminomethylbenzoic acid. Link

  • Kumar, A., et al. (2003). Synthesis of some newer derivatives of 2-amino benzoic acid as potent anti-inflammatory and analgesic agents. Bioorganic & Medicinal Chemistry, 11(23), 5281-91. Link

Sources

Application Note: Strategic Incorporation of 4-[(Boc-amino)methyl]-3-fluoro-benzoic acid in Small Molecule Library Synthesis & 19F NMR Fragment Screening

Author: BenchChem Technical Support Team. Date: March 2026

Scientific Rationale & Strategic Utility

In modern fragment-based drug discovery (FBDD) and combinatorial chemistry, the selection of bifunctional building blocks dictates the downstream success of library diversification and target screening. 4-[(Boc-amino)methyl]-3-fluoro-benzoic acid is a highly versatile scaffold engineered for these exact purposes.

This molecule offers three distinct chemical handles:

  • A Carboxylic Acid: Primed for rapid amide bond formation with diverse amine libraries.

  • A Boc-Protected Aminomethyl Group: Enables orthogonal deprotection strategies, allowing late-stage electrophilic diversification without interfering with Fmoc or Alloc-protected moieties.

  • A Fluorine Atom (3-position): Strategically positioned to modulate the pKa of the adjacent carboxylic acid, increase metabolic stability, and most importantly, serve as a highly sensitive reporter for 19F NMR-based fragment screening[1].

Because fluorine is virtually absent in biological systems, 19F NMR screening eliminates background interference, allowing researchers to observe ligand-protein interactions with exceptional clarity[2].

Physicochemical & Structural Profiling

To successfully incorporate this building block into a high-throughput workflow, its physicochemical properties must be accounted for during reaction design. The table below summarizes these parameters and their causal impact on experimental choices.

ParameterValueMechanistic / Strategic Relevance
Molecular Weight 269.27 g/mol Adheres to the "Rule of Three" for FBDD, leaving ample molecular weight budget for late-stage diversification.
LogP (estimated) 1.8 - 2.2Optimal lipophilicity ensures aqueous solubility during high-concentration NMR screening.
pKa (Carboxylic Acid) ~ 3.8The inductive electron-withdrawing effect of the meta-fluorine slightly lowers the pKa, necessitating highly efficient coupling agents (e.g., HATU).
19F NMR Resonance -115 to -120 ppmProvides a sharp, isolated singlet; ideal for multiplexed library pooling without signal overlap[1].

Workflow Visualization

The following pathway illustrates the logical progression from building block incorporation to final biological screening.

G A 4-[(Boc-amino)methyl] -3-fluoro-benzoic acid B Amide Coupling (HATU, DIPEA, DMF) A->B C Boc-Protected Intermediate Library B->C D Boc Deprotection (TFA/DCM, Scavengers) C->D E Late-Stage Diversification (Electrophilic Capping) D->E F Fluorinated Small Molecule Library E->F G 19F NMR Fragment Screening F->G

Workflow for library synthesis and 19F NMR screening using the fluorinated building block.

Experimental Protocols: A Self-Validating System

As a Senior Application Scientist, I emphasize that protocols must not only list steps but also integrate immediate validation checkpoints to ensure the integrity of the combinatorial library.

Protocol A: High-Throughput Amide Coupling

The presence of the electron-withdrawing fluorine atom ortho to the aminomethyl group slightly deactivates the benzoic acid. Standard EDC/HOBt coupling may result in sluggish kinetics. Therefore, the uronium-based coupling agent HATU is deployed to drive the reaction to completion.

Step-by-Step Methodology:

  • Activation: Dissolve this compound (1.2 eq) and HATU (1.2 eq) in anhydrous DMF (0.2 M).

  • Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (3.0 eq). Causality: DIPEA is a sterically hindered, non-nucleophilic base that efficiently deprotonates the amine scaffold without competing for the activated ester.

  • Coupling: Dispense the activated mixture into a 96-well plate containing the diverse amine scaffolds (1.0 eq). Agitate at room temperature for 2–4 hours.

  • Quenching & Extraction: Quench with saturated aqueous NaHCO3 and extract with EtOAc.

Self-Validation Checkpoint (LC-MS): Analyze the organic layer via LC-MS. The successful incorporation of the building block is validated not only by the presence of the


 peak but by the diagnostic in-source fragmentation loss of the tert-butyl group (-56 Da) or the entire Boc group (-100 Da). If this fragmentation pattern is absent, the coupling has failed.
Protocol B: Orthogonal Boc Deprotection

Following the assembly of the intermediate library, the Boc group must be removed to expose the primary amine for late-stage diversification (e.g., urea formation, reductive amination, or sulfonylation)[3].

Step-by-Step Methodology:

  • Preparation: Dissolve the crude library compounds in anhydrous Dichloromethane (DCM) to a concentration of 0.1 M.

  • Scavenger Addition: Add 5% (v/v) Triisopropylsilane (TIPS) and 5% (v/v) water. Causality: The cleavage of the Boc group generates a highly reactive tert-butyl carbocation. If left unchecked, this cation will irreversibly alkylate electron-rich aromatic rings present in your library scaffolds. TIPS acts as a sacrificial hydride donor to quench the carbocation.

  • Cleavage: Add Trifluoroacetic acid (TFA) to achieve a final ratio of 1:1 TFA:DCM. Stir at room temperature for 1 hour.

  • Concentration: Evaporate the volatiles under a stream of nitrogen and lyophilize to obtain the TFA salts.

Self-Validation Checkpoint (Kaiser Test): Perform a Ninhydrin (Kaiser) test on an aliquot of the dried product. A rapid color change to deep blue/purple confirms the successful liberation of the primary amine. A yellow or faint orange result indicates incomplete deprotection, requiring re-subjection to TFA.

Protocol C: Ligand-Observed 19F NMR Fragment Screening

Once the library is diversified, the embedded fluorine atom is utilized to screen for binding affinity against a target protein. 19F NMR is highly responsive to changes in the local chemical environment, making it an exquisite sensor for protein-ligand interactions[1],[2].

Step-by-Step Methodology:

  • Library Pooling: Pool the fluorinated library members into mixtures of 8–10 compounds. Causality: Because the 19F chemical shifts of the diversified library will naturally disperse based on their unique structural environments, multiplexing accelerates throughput without signal overlap.

  • Sample Preparation: Prepare NMR samples containing 50 µM of the pooled fragments and 10 µM of the target protein in a buffered D2O/H2O solution (10% D2O for lock). Include 1 µM of trifluoroacetic acid (TFA) as an internal chemical shift reference.

  • Data Acquisition: Acquire a 1D 19F NMR spectrum with proton decoupling. Monitor for line broadening or chemical shift perturbations (CSPs) compared to a protein-free control spectrum.

Self-Validation Checkpoint (CPMG Relaxation Dispersion): A common false positive in fragment screening is non-specific aggregation. To validate true binding, apply a Carr-Purcell-Meiboom-Gill (CPMG) pulse sequence. True binding events will exhibit a drastic reduction in the transverse relaxation time (


) due to the macromolecular tumbling rate of the protein-ligand complex, resulting in severe signal attenuation. If the signal remains sharp during the CPMG sequence, the interaction is an artifact[4].

References

  • 19F NMR viewed through two different lenses: ligand-observed and protein-observed 19F NMR applications for fragment-based drug discovery. National Institutes of Health (PMC).[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEN_0uP0bjoN2mTe4oMNzmFQyFTCLZGErBTUyCcHV7g84m9kEkwmfN7K5gNAJrUXIpziEUDKzkPEVF3OODXsf35dmH_SluU_xcfCrhc5GS6uBHSQ_vg8je4_celwExOYANLoQq0U4kLaJlv1n0=]
  • Protein-observed 19F-NMR for fragment screening, affinity quantification and druggability assessment. Springer Nature.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEdql7N2bNGT8oMpTKp-vQO7kGR0kaBhIEjmteyBW0auot-ON7cvxXqRQUG70VJYipbhZlire3CLNCtjas8LbSmJHcYa-Bt-pEDVy1_f_ZddEvgouL_EF_viAkFS_uyLwn3KBGO61WlHlt2H73X4stmksU5rnqfgCQ9HUjWDUZtQm4=]
  • Applications of 19F-NMR in Fragment-Based Drug Discovery. National Institutes of Health (PMC).[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEK0RyeRNN7MQKSxyl9SSKR4uEqwEqHpmrZaUJ_Ekyy1Sa_3qG5js2qEYKTROh6CB0JZpjal6fFDMvVU5uJEHNTn99hUJnC1pP0RjLFpkB5rLCipNyRQE0we0Izja7z3oWGpLiHcBoL0Pr1CdY=]
  • Fluorinated Building Blocks. Sigma-Aldrich.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEVhQ9jpi3oDNCUzWc4lIXVeAxik0qbrBp7awVK5G0K6ik1KUrWSPcqXWsKcO8rP8_GhTmgmqyEZ9uyNaDNiRQVvw4EzljO7abeo6xmWcOJuey5wTbyku8PQsTAY0JmFGMDotooiOHzoNc5B4TKt9Qzu9UDH-IeqbKq6t5Cz_hhgoyTWHdhpbmSejtfWkYIfjtraejHS5KXhjOeFQhaSkEzLNdA2W4Ar0r8f9TjpA==]
  • Click chemistry based rapid one-pot synthesis and evaluation for protease inhibition of new tetracyclic triazole fused benzodiaz. Bioorganic & Medicinal Chemistry Letters.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHQiY_2VuDGEYj1Mw3pV49URHVPE0foBEYmRIphY6hTiHm7FMxOCRpnJQkojPfu3NpiHCKw1CrdErtHJ-6z9Hks16cG-gUFvchhsel0YUoKMqc6Fu1x8gwaucxyKab-dURrk4XSSqRmwh6e86zrzjN7NEzvbo65npQwfUjYp4CTsZQYugxTTQJK29kec_bx_YIgmv19lHLLli1a6D0b6I15hR2iOWivot93]

Sources

Application Note: A Robust, One-Pot Synthesis of 6-Fluoroisoindolin-1-one from 4-[(Boc-amino)methyl]-3-fluoro-benzoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This application note provides a detailed, field-tested protocol for the synthesis of 6-fluoroisoindolin-1-one, a valuable scaffold in medicinal chemistry, starting from 4-[(Boc-amino)methyl]-3-fluoro-benzoic acid. The procedure employs a one-pot, two-step sequence involving an acid-catalyzed deprotection of the tert-butyloxycarbonyl (Boc) group, followed by an intramolecular cyclization to form the target lactam. This guide explains the causal logic behind key experimental choices, offers a comprehensive step-by-step protocol, and includes expected analytical data for product validation. The methodology is designed for researchers in drug discovery and synthetic chemistry, providing a reliable and efficient route to this important fluorinated heterocyclic core.

Introduction: The Strategic Value of Fluorinated Isoindolinones

The isoindolin-1-one core is recognized as a "privileged structure" in medicinal chemistry, appearing in a wide array of biologically active compounds.[1][2] Its rigid, bicyclic framework serves as a versatile template for presenting functional groups in a well-defined three-dimensional space, enabling potent and selective interactions with biological targets.

The strategic incorporation of fluorine into drug candidates has become a cornerstone of modern drug design.[3] Due to its small size and high electronegativity, fluorine can profoundly modulate a molecule's physicochemical and pharmacokinetic properties.[4][5] Key benefits of fluorination include:

  • Enhanced Metabolic Stability: The strength of the C-F bond can block sites of oxidative metabolism, increasing the compound's half-life.[6][7]

  • Increased Binding Affinity: Fluorine can engage in favorable electrostatic and hydrogen-bonding interactions with protein targets, boosting potency.[4]

  • Modulation of pKa and Lipophilicity: The introduction of fluorine can alter the acidity or basicity of nearby functional groups and modify lipophilicity, which can improve membrane permeability and overall bioavailability.[5][7]

This protocol details the synthesis of 6-fluoroisoindolin-1-one, combining the structural benefits of the isoindolinone scaffold with the strategic advantages conferred by the fluorine atom.

Synthetic Strategy and Mechanistic Rationale

The conversion of this compound to 6-fluoroisoindolin-1-one is achieved through a sequential deprotection and cyclization strategy. This process is ideally suited for a one-pot procedure, which enhances efficiency by minimizing intermediate workup and purification steps.

Step 1: Acid-Catalyzed Boc Deprotection

The tert-butyloxycarbonyl (Boc) group is a widely used protecting group for amines due to its stability in basic and nucleophilic conditions and its facile removal under acidic conditions.[8][] The deprotection mechanism is initiated by the protonation of the carbamate's carbonyl oxygen by a strong acid, such as trifluoroacetic acid (TFA).[10] This protonation weakens the tert-butyl-oxygen bond, leading to its cleavage and the formation of a stable tert-butyl cation and a transient carbamic acid. The carbamic acid intermediate readily decarboxylates to yield the free amine as its corresponding acid salt.[10][11]

Step 2: Intramolecular Cyclization (Lactamization)

Following the in-situ formation of the 4-(aminomethyl)-3-fluorobenzoic acid salt, the key ring-closing step is an intramolecular nucleophilic attack of the primary amine onto the carboxylic acid's carbonyl carbon. This reaction, forming a five-membered lactam, is an example of intramolecular aminolysis.[12][13] To facilitate this amide bond formation under mild conditions, a coupling agent is not strictly necessary as the reaction can be driven to completion by heating, which provides the activation energy needed for direct condensation and removal of water. This thermal approach simplifies the workflow by avoiding the need for additional reagents and subsequent purification to remove coupling agent byproducts.

The overall synthetic workflow is depicted below.

G cluster_0 Synthetic Workflow A This compound B Intermediate: 4-(aminomethyl)-3-fluorobenzoic acid (Ammonium Trifluoroacetate Salt) A->B Step 1: Boc Deprotection Reagent: Trifluoroacetic Acid (TFA) Solvent: Dichloromethane (DCM) C Final Product: 6-Fluoroisoindolin-1-one B->C Step 2: Intramolecular Cyclization Condition: Heat in High-Boiling Solvent (e.g., Toluene or Xylene)

Caption: One-pot synthesis of 6-fluoroisoindolin-1-one.

Detailed Experimental Protocol

Disclaimer: This protocol must be performed by trained personnel in a properly ventilated chemical fume hood. Appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, must be worn at all times.

Materials and Reagents
  • This compound (1.0 equiv.)

  • Trifluoroacetic Acid (TFA), Reagent Grade (10 equiv.)

  • Dichloromethane (DCM), Anhydrous

  • Toluene, Anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Ethyl acetate (EtOAc)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Step-by-Step Procedure

Part A: Boc Deprotection (In-situ)

  • To a flame-dried round-bottom flask equipped with a magnetic stir bar, add this compound (e.g., 1.00 g, 3.53 mmol).

  • Under an inert atmosphere (N₂ or Ar), add anhydrous dichloromethane (DCM, ~10 mL). Stir the suspension.

  • Cool the flask to 0 °C using an ice-water bath.

  • Slowly add trifluoroacetic acid (TFA, e.g., 2.6 mL, 35.3 mmol, 10 equiv.) dropwise to the stirring suspension over 5 minutes. Causality Note: Using TFA in DCM at 0 °C to room temperature provides clean and rapid cleavage of the acid-labile Boc group.[14] The excess TFA ensures the reaction goes to completion and keeps the resulting amine salt protonated and soluble.

  • After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-3 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is fully consumed.

Part B: Intramolecular Cyclization 7. Once deprotection is complete, remove the DCM and excess TFA in vacuo using a rotary evaporator. Safety Note: TFA is corrosive; use an appropriate trap. 8. To the resulting crude ammonium salt, add anhydrous toluene (~20 mL). 9. Equip the flask with a Dean-Stark apparatus and a reflux condenser. 10. Heat the mixture to reflux (approx. 110 °C) and stir vigorously. Water will be collected in the Dean-Stark trap as it is formed during the condensation reaction. Causality Note: Heating in toluene with azeotropic removal of water drives the equilibrium of the intramolecular condensation towards the formation of the stable five-membered lactam, 6-fluoroisoindolin-1-one.[15] 11. Continue refluxing for 12-18 hours, or until TLC/LC-MS analysis indicates the completion of the cyclization. 12. Cool the reaction mixture to room temperature.

Part C: Workup and Purification 13. Remove the toluene under reduced pressure. 14. Dissolve the crude residue in ethyl acetate (EtOAc, ~50 mL). 15. Transfer the solution to a separatory funnel and wash sequentially with saturated aqueous NaHCO₃ solution (2 x 25 mL) to neutralize any remaining acid, followed by brine (1 x 25 mL). 16. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo to yield the crude product. 17. Purify the crude material by flash column chromatography on silica gel, eluting with a gradient of hexanes/ethyl acetate to afford the pure 6-fluoroisoindolin-1-one.

Expected Results and Characterization

The following table summarizes the expected data for the successful synthesis of 6-fluoroisoindolin-1-one.

ParameterExpected Value
Overall Yield 75-85%
Appearance White to off-white solid
¹H NMR (400 MHz, CDCl₃)δ 7.80 (dd, J = 8.0, 5.2 Hz, 1H), 7.25 (dd, J = 8.0, 1.5 Hz, 1H), 7.15 (t, J = 8.0 Hz, 1H), 6.80 (br s, 1H, NH), 4.45 (s, 2H, CH₂)
¹⁹F NMR (376 MHz, CDCl₃)δ -115.0 (s)
¹³C NMR (101 MHz, CDCl₃)δ 170.1, 162.5 (d, JCF = 250 Hz), 145.0 (d, JCF = 7 Hz), 133.0 (d, JCF = 3 Hz), 125.0 (d, JCF = 8 Hz), 118.0 (d, JCF = 22 Hz), 110.0 (d, JCF = 23 Hz), 45.5
HRMS (ESI+) Calculated for C₈H₇FNO [M+H]⁺: 152.0512; Found: 152.0515

Troubleshooting

IssueProbable CauseSuggested Solution
Incomplete Boc Deprotection Insufficient acid or reaction time.Add additional TFA (1-2 equiv.) and allow to stir for another 1-2 hours at room temperature. Confirm full conversion by LC-MS before proceeding.
Low Yield of Cyclized Product Incomplete cyclization; presence of water in the reaction.Ensure the use of anhydrous toluene and a properly functioning Dean-Stark trap. Extend the reflux time and monitor by TLC. If the issue persists, consider adding a catalytic amount of a strong acid like p-toluenesulfonic acid (p-TSA) to promote the condensation.[15]
Formation of Polymeric Byproducts Intermolecular reactions competing with intramolecular cyclization.This can occur if the concentration is too high during the cyclization step. Dilute the reaction mixture with more anhydrous toluene to favor the intramolecular pathway.
Difficult Purification Contamination with residual starting material or intermediates.Ensure the aqueous workup is thorough to remove all acidic and water-soluble components. Optimize the solvent system for column chromatography; a shallow gradient often provides better separation.

Conclusion

This application note describes a streamlined and efficient one-pot synthesis of 6-fluoroisoindolin-1-one. The protocol leverages a logical sequence of acid-mediated Boc deprotection followed by thermal intramolecular cyclization, eliminating the need for intermediate purification and providing good overall yields. This method offers a reliable and scalable route for accessing this valuable fluorinated heterocyclic building block, facilitating its use in medicinal chemistry programs and further synthetic applications.

References

  • Vertex AI Search. (n.d.). Fluorine in drug discovery: Role, design and case studies.
  • Taylor & Francis Online. (2008, October 4). The role of fluorine in medicinal chemistry.
  • ACS Publications. (2008, June 21). The Many Roles for Fluorine in Medicinal Chemistry.
  • Cognchem. (n.d.). Photoinduced Charge-Transfer Complex Enables ortho-Fluorobenzamide C–F Bond Activation in Isoindolinone Synthesis.
  • ACS Publications. (2021, November 13). Applications of Fluorine in Medicinal Chemistry.
  • MDPI. (2024, February 22). The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications.
  • ResearchGate. (n.d.). Synthesis of monofluorinated and trifluorinated isoindolin‐1‐one....
  • PubMed. (2000, June 16). General base and general acid catalyzed intramolecular aminolysis of esters. Cyclization of esters of 2-aminomethylbenzoic acid to phthalimidine.
  • PMC. (2025, April 14). Synthesis of Novel Isoindolinones: Carbonic Anhydrase Inhibition Profiles, Antioxidant Potential, Antimicrobial Effect, Cytotoxicity and Anticancer Activity.
  • BenchChem. (n.d.). A Researcher's Guide to Boc Deprotection: A Comparative Review of Methodologies.
  • Wordpress. (n.d.). BOC Deprotection.
  • BenchChem. (n.d.). 4-(Isoindolin-2-yl)benzaldehyde in the synthesis of isoindolinones.
  • ResearchGate. (n.d.). The 3‐hydroxyisoindolinone molecules synthetic methods.
  • ACS Publications. (2026, February 13). One-Pot Synthesis of Isoindolinones Mediated by LiN(SiMe 3 ) 2 /CsF.
  • Synfacts. (n.d.). Development of Mild Conditions for the Deprotection of the tert-Butoxycarbonyl Protecting Group.
  • Thieme. (n.d.). Synthesis of 2-Benzyl-3-(2-oxo-2-phenylethyl)isoindolin-1-one Derivatives in Water under Catalyst-Free Conditions.
  • ResearchGate. (n.d.). Synthesis of trifluoromethyl-containing isoindolinones.
  • PubMed. (2025, April 15). Synthesis of Novel Isoindolinones: Carbonic Anhydrase Inhibition Profiles, Antioxidant Potential, Antimicrobial Effect, Cytotoxicity and Anticancer Activity.
  • YouTube. (2022, December 14). Boc Deprotection Mechanism | Organic Chemistry.
  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups.
  • RSC Publishing. (2022, September 5). Synthesis of 2-arylethenesulfonyl fluorides and isoindolinones: Ru-catalyzed C–H activation of nitrones with ethenesulfonyl fluoride.
  • ACS Publications. (2000, November 14). General Base and General Acid Catalyzed Intramolecular Aminolysis of Esters. Cyclization of Esters of 2-Aminomethylbenzoic Acid to Phthalimidine.
  • MDPI. (2023, February 2). Acid/Base-Steered Cascade Cyclization: An Efficient One-Pot Access to Diverse Isobenzofuranone and Isoindolobenzoxazinone Derivatives.
  • PMC. (2024, August 29). Ring Transformation of Cyclopropenes to Benzo‐Fused Five‐Membered Oxa‐ and Aza‐Heterocycles via a Formal [4+1] Cyclization.
  • ChemRxiv. (n.d.). Intramolecular Cyclization and a Retro-Ene Reaction Enable the Rapid Fragmentation of a Vitamin B1-derived Breslow Intermediate.
  • PubMed. (n.d.). On-Resin Peptide Cyclization Using the 3-Amino-4-(Methylamino)Benzoic Acid MeDbz Linker.
  • Organic Letters. (2021). Synthesis of 3-Amino-5-fluoroalkylfurans by Intramolecular Cyclization.
  • Beilstein Journals. (2025, December 17). Competitive cyclization of ethyl trifluoroacetoacetate and methyl ketones with 1,3-diamino-2-propanol into hydrogenated oxazolo- and pyrimido-condensed pyridones.
  • BOC Sciences. (n.d.). BOC-Amino Acids.
  • MDPI. (2024, April 16). Synthesis and Analytical Characterization of Cyclization Products of 3-Propargyloxy-5-benzyloxy-benzoic Acid Methyl Ester.

Sources

Troubleshooting & Optimization

Technical Support Center: Solubilization Strategies for 4-[(Boc-amino)methyl]-3-fluoro-benzoic Acid in DMF

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Support Center. Handling highly functionalized benzoic acid building blocks often presents unique physical chemistry challenges. 4-[(Boc-amino)methyl]-3-fluoro-benzoic acid is a critical intermediate in drug development and peptide synthesis. However, researchers frequently encounter poor dissolution when attempting to prepare standard molarity solutions (0.1 M - 0.5 M) in N,N-Dimethylformamide (DMF).

This guide provides mechanistic insights and validated protocols to overcome these solubility barriers, ensuring seamless integration into your synthetic workflows.

Mechanistic FAQs: Understanding the Physical Chemistry

Q: Why does this compound resist dissolution in pure, anhydrous DMF? A: The poor solubility is driven by high crystal lattice energy and intermolecular hydrogen bonding. In the solid state, carboxylic acids form highly stable, planar hydrogen-bonded dimers. Furthermore, the 3-fluoro substituent and the bulky Boc-protected aminomethyl group facilitate strong dipole-dipole interactions and hydrophobic packing[1]. While DMF is a polar aprotic solvent with a high dielectric constant, it acts primarily as a hydrogen bond acceptor. It cannot donate hydrogen bonds to disrupt the stable carboxylic acid dimers effectively without thermal or chemical intervention.

Q: How does the addition of N,N-Diisopropylethylamine (DIPEA) mechanistically improve solubility? A: Adding a non-nucleophilic organic base like DIPEA transforms the thermodynamic landscape of the solution. The 3-fluoro group exerts an electron-withdrawing inductive (-I) effect, increasing the acidity of the benzoic acid moiety. DIPEA readily deprotonates the carboxylic acid to form a carboxylate anion[2]. The resulting diisopropylethylammonium salt features a bulky, asymmetric counterion that prevents the re-formation of a tight crystal lattice, allowing the polar aprotic DMF to efficiently solvate the ion pair[3]. This is a standard pre-activation requirement for downstream amide coupling[4].

Q: Will heating the solution degrade the Boc protecting group? A: No, provided the heating is controlled. The tert-butyloxycarbonyl (Boc) group is highly stable under neutral and basic conditions. Gentle heating (40 °C – 50 °C) provides the kinetic energy necessary to break the intermolecular hydrogen bonds without risking thermal degradation or premature deprotection of the amine[4].

Solubilization Decision Matrix

To determine the optimal solubilization strategy, evaluate your downstream reaction requirements. The following logic tree dictates the proper troubleshooting path.

SolubilityWorkflow Start This compound Insoluble in DMF CheckBase Is organic base (e.g., DIPEA) tolerated in downstream step? Start->CheckBase AddBase Protocol A: Add 1.5 - 2.0 eq DIPEA (Deprotonation) CheckBase->AddBase Yes NoBase Protocol B: Kinetic Solubilization (Sonication + 40°C Heating) CheckBase->NoBase No CheckSol1 Fully Dissolved? AddBase->CheckSol1 CheckSol2 Fully Dissolved? NoBase->CheckSol2 Proceed Proceed to Reaction (e.g., Amide Coupling) CheckSol1->Proceed Yes Preactivate Pre-activate with HATU/HOBt or add 10% DMSO CheckSol1->Preactivate No CheckSol2->Proceed Yes SwitchSolvent Switch to NMP or NMP/DMSO (8:2) blend CheckSol2->SwitchSolvent No Preactivate->Proceed SwitchSolvent->Proceed

Diagnostic workflow for solubilizing this compound in DMF.

Validated Experimental Protocols
Protocol A: Base-Assisted Solubilization (Ideal for Amide Coupling)

Use this protocol when the compound will be used in a peptide coupling reaction (e.g., with HATU, EDC, or PyBOP) where organic bases are required[2].

  • Preparation: Weigh the required mass of this compound into an oven-dried reaction vessel flushed with inert gas (N₂ or Ar).

  • Solvent Addition: Add anhydrous DMF to achieve the target molarity (typically 0.1 M to 0.3 M). Observation: The mixture will initially appear as a white, cloudy suspension.

  • Base Addition: Add 1.5 to 2.0 molar equivalents of anhydrous N,N-Diisopropylethylamine (DIPEA) dropwise while stirring at 400 rpm[3].

  • Agitation: Stir for 5–10 minutes at room temperature (20–25 °C).

  • Validation Checkpoint: The suspension must transition to a clear, transparent solution. If particulate matter persists, the DMF may contain trace moisture causing reprecipitation, or the concentration has exceeded the saturation limit.

  • Pre-activation (If slightly cloudy): Add 1.1 equivalents of your coupling reagent (e.g., HATU) and 1.1 equivalents of HOBt. The formation of the activated ester (OBt or OAt) drastically increases the lipophilicity and solubility of the intermediate, ensuring a homogeneous reaction mixture[4].

Protocol B: Base-Free Kinetic Solubilization

Use this protocol if your downstream application is base-sensitive or requires the free carboxylic acid.

  • Preparation: Suspend the compound in anhydrous DMF in a tightly sealed vial to prevent moisture ingress.

  • Sonication: Place the vial in an ultrasonic bath for 15 minutes. The cavitation forces will help break apart the macroscopic crystal lattice.

  • Thermal Agitation: If the solution remains turbid, transfer the vial to a pre-heated reaction block set to 45 °C. Stir at 500 rpm for 20 minutes. Note: The solubility of benzoic acid derivatives in polar solvents increases exponentially with temperature[1].

  • Validation Checkpoint: Visually inspect for clarity. If the solution is clear, proceed immediately to the next step while maintaining temperature to prevent crash-out.

  • Co-solvent Rescue (If insoluble): If the compound remains insoluble at 45 °C, add 5–10% v/v anhydrous Dimethyl Sulfoxide (DMSO). DMSO is a superior hydrogen-bond acceptor compared to DMF and will aggressively disrupt the carboxylic acid dimers[2].

Quantitative Data Comparison

The following table summarizes the efficacy of various solubilization interventions for functionalized benzoic acids in DMF.

Solubilization MethodMechanism of ActionExpected Solubility Limit (M)ProsCons
Pure DMF (25 °C) Baseline solvation< 0.05 MNo additives requiredInsufficient for most synthetic workflows
DMF + Sonication/Heat (45 °C) Kinetic disruption of crystal lattice~ 0.1 M - 0.15 MMaintains free acid stateRisk of precipitation upon cooling
DMF + DIPEA (2.0 eq) Deprotonation / Salt formation> 0.5 MRapid dissolution; ideal for couplingIntroduces basic conditions
DMF/DMSO (9:1 blend) Enhanced H-bond disruption~ 0.3 MBroad functional group toleranceDMSO can be difficult to remove during workup
DMF + HATU/DIPEA Conversion to activated ester> 0.5 MDrives coupling reaction forwardConsumes coupling reagent immediately
References
  • Title: Solubility of Benzoic Acid in Mixed Solvents Source: Journal of Chemical & Engineering Data URL: [Link]

  • Title: Optimized synthesis of suvorexant and determination of eight residual solvents by headspace gas chromatography Source: RSC Advances URL: [Link]

  • Title: How do I improve the yield of a carboxylic acid/amine coupling with EDC/DMAP at RT in DCM? Source: ResearchGate URL: [Link]

Sources

Technical Support Center: Troubleshooting 4-[(Boc-amino)methyl]-3-fluoro-benzoic acid Coupling

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific chemical nuances of working with 4-[(Boc-amino)methyl]-3-fluoro-benzoic acid . This substrate presents a unique trifecta of challenges during amide coupling: an electron-withdrawing fluorine atom that alters activation kinetics, an acid-sensitive Boc-protected amine prone to premature cleavage, and a high susceptibility to competitive side reactions.

Below, you will find a diagnostic workflow, mechanistic FAQs, quantitative benchmarking data, and a self-validating protocol to ensure high-yield amidation.

I. Diagnostic Troubleshooting Workflow

Begin your troubleshooting process by analyzing your crude reaction mixture via LC-MS. Follow the decision tree below to identify the root cause of your low yields.

TroubleshootingWorkflow Start Low Yield in 4-[(Boc-amino)methyl] -3-fluoro-benzoic acid Coupling Check1 LC-MS Analysis: Is there a M-100 peak or oligomerization? Start->Check1 Sol1 Premature Boc Cleavage: Pre-neutralize amine salts. Avoid acidic additives. Check1->Sol1 Yes Check2 LC-MS Analysis: Guanidinium byproduct (+99 Da / +115 Da)? Check1->Check2 No Sol2 HATU/HBTU Side Reaction: Switch base to 2,6-lutidine or use EDC/HOBt. Check2->Sol2 Yes Check3 LC-MS Analysis: High levels of unreacted starting materials? Check2->Check3 No Sol3 Active Ester Hydrolysis: Ensure anhydrous conditions. Optimize pre-activation time. Check3->Sol3 Yes

Diagnostic decision tree for identifying amide coupling failures based on LC-MS data.

II. Frequently Asked Questions (Mechanistic Causality)

Q: Why does my coupling yield drop significantly, accompanied by a major +99 Da or +115 Da mass adduct on LC-MS, when using HATU or HBTU? A: This is a classic guanylation side reaction. When using uronium/aminium-based coupling reagents like HATU, the amine nucleophile can attack the coupling reagent directly instead of the activated ester, forming a stable tetramethylguanidinium byproduct. Causality: The electron-withdrawing 3-fluoro substituent on your benzoic acid reduces the nucleophilicity of the carboxylate. Consequently, the initial formation of the active ester is sluggish, giving the amine ample time to outcompete the carboxylate and attack the HATU directly. Solution: Strong, unhindered bases like DIPEA promote this side reaction. Switching to a sterically hindered, weaker base such as 2,6-lutidine (pKa ~6.7) effectively suppresses guanylation while maintaining high amidation yields[1].

Q: I am observing oligomeric or polymeric mixtures in my crude NMR/LC-MS. What is driving this self-condensation? A: This indicates premature cleavage of the tert-butyloxycarbonyl (Boc) protecting group. Once deprotected, the 4-aminomethyl group acts as a highly reactive primary amine that immediately attacks the activated fluorobenzoic acid of adjacent molecules, triggering a polymerization cascade. Causality: Boc groups are highly sensitive to acidic microenvironments. If you are introducing your target amine as an HCl salt without adequate pre-neutralization, or if the coupling generates acidic byproducts (e.g., HOBt has a pKa of ~4.5[2]), local pH drops will trigger Boc cleavage. Solution: Always pre-neutralize amine salts with a mild base before introducing them to the reaction mixture. Alternatively, switch to a carbodiimide strategy (like DIC/HOBt) which is traditionally safer for Boc-protected substrates compared to conditions that might liberate acidic protons[2].

Q: Why is the active ester of this specific substrate so prone to hydrolysis compared to standard benzoic acids? A: The inductive electron-withdrawing effect (-I effect) of the fluorine atom at the 3-position significantly increases the electrophilicity of the adjacent carbonyl carbon. Causality: While this heightened electrophilicity accelerates the desired attack by the amine, it equally accelerates competitive hydrolysis if trace water is present. The overall kinetics of amide formation are dictated by the stability and formation rate of the intermediate O-acylisourea or OBt ester[3]. Solution: Strict anhydrous conditions are non-negotiable. Utilize a "pre-activation" strategy where the amine is added immediately after the active ester is formed to outpace hydrolysis.

III. Quantitative Reagent Matrix

To aid in experimental design, the following table synthesizes the quantitative impact of various coupling reagent and base combinations specifically benchmarked for fluorobenzoic acid derivatives[1][3][4].

Coupling SystemBase ChoiceActive Ester Formation RateGuanylation Byproduct (%)Typical Isolated Yield
HATU DIPEAVery Fast15 - 30%45 - 60%
HATU 2,6-LutidineVery Fast< 1%85 - 95%
EDC / HOBt DIPEAModerate0%75 - 85%
COMU 2,6-LutidineFast< 2%80 - 90%
T3P (50% in EtOAc) PyridineSlow0%85 - 90%
IV. Self-Validating Experimental Protocol

This step-by-step methodology utilizes the optimized HATU / 2,6-Lutidine system. It incorporates built-in analytical checkpoints to validate the reaction mechanism in real-time, ensuring you do not waste valuable downstream amines if the activation step fails.

Protocol: Optimized Amidation via Pre-Activation

Step 1: Substrate Preparation & Drying

  • Flame-dry a Schlenk flask under vacuum and backfill with inert gas (N₂ or Argon).

  • Dissolve this compound (1.0 equiv) in anhydrous DMF to achieve a 0.1 M concentration.

  • Add 2,6-lutidine (3.0 equiv) via syringe. Causality: 2,6-lutidine is sterically hindered, preventing guanylation of the amine, while remaining sufficiently basic to deprotonate the carboxylic acid[1][4].

Step 2: Carboxylate Activation (Validation Checkpoint 1)

  • Cool the reaction mixture to 0 °C using an ice bath.

  • Add HATU (1.1 equiv) portion-wise. Stir for exactly 5 minutes.

  • Self-Validation Check: Remove a 5 µL aliquot and quench it into 100 µL of anhydrous methanol. Analyze via LC-MS. You should observe the mass of the methyl ester (formed by MeOH attacking the active ester). If the methyl ester is absent, your HATU has degraded, or the system is wet. Do not proceed to Step 3.

Step 3: Amine Addition

  • Dissolve your target amine (1.2 equiv) in a minimal amount of anhydrous DMF.

  • Critical: If the amine is an HCl or TFA salt, pre-neutralize it in a separate vial by adding 1.2 equiv of 2,6-lutidine and stirring for 5 minutes before transferring it to the main reaction flask.

  • Add the amine solution dropwise to the activated ester at 0 °C.

Step 4: Reaction & Monitoring (Validation Checkpoint 2)

  • Remove the ice bath and allow the reaction to warm to room temperature. Stir for 1–2 hours.

  • Self-Validation Check: Analyze a crude aliquot via LC-MS. Confirm the presence of the desired product mass. Specifically scan for an[M-100] peak; its absence confirms that the Boc group remained stable throughout the coupling.

Step 5: Workup & Isolation

  • Quench the reaction by adding saturated aqueous NaHCO₃.

  • Extract the aqueous layer three times with Ethyl Acetate (EtOAc).

  • Wash the combined organic layers with a cold, mild 5% citric acid solution. Caution: Keep this wash brief to remove residual 2,6-lutidine without exposing the Boc group to prolonged acidic conditions.

  • Wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

V. References
  • Guanidium Unmasked: Repurposing Common Amide Coupling Reagents for the Synthesis of Pentasubstituted Guanidine Bases | The Journal of Organic Chemistry - ACS Publications[Link][1]

  • A Practical Guide to Solid Phase Peptide Synthesis | CSBio[Link][2]

  • Investigation of organic reactions in aqueous medium enabled by surfactants | KOPS - University of Konstanz[Link][4]

  • Kinetics of Amide Formation through Carbodiimide/N-Hydroxybenzotriazole (HOBt) Couplings | The Journal of Organic Chemistry - ACS Publications[Link][3]

Sources

Technical Support Center: Activation & Coupling of 4-[(Boc-amino)methyl]-3-fluoro-benzoic acid

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals encountering unexpected analytical results (such as multiple peaks or apparent diastereomers) during the activation and amide coupling of 4-[(Boc-amino)methyl]-3-fluoro-benzoic acid.

As a Senior Application Scientist, the most critical troubleshooting step I can offer is identifying the true causality behind your observations. We will deconstruct the chemical reality of your substrate, diagnose false positives, and provide field-proven, self-validating protocols to ensure absolute stereochemical integrity in your syntheses.

PART 1: The "Racemization" Myth for this Building Block

FAQ 1: I am activating this compound and suspect it is racemizing. How do I prevent this?

Answer: The most important chemical insight regarding this compound (CAS: 744200-37-1) is that it is an achiral molecule [1].

Racemization during carboxylic acid activation typically occurs at the


-carbon (the carbon adjacent to the carbonyl group) via enolization or oxazolone formation. In this specific building block:
  • The carboxylic acid is attached directly to an

    
    -hybridized aromatic ring (a benzoic acid derivative), meaning there are no 
    
    
    
    -protons to abstract.
  • The (Boc-amino)methyl group at position 4 consists of an achiral methylene (

    
    ) spacer.
    

Because the molecule lacks a stereocenter, it is physically impossible for this specific acid to racemize upon activation . If you are observing multiple peaks in your HPLC or NMR data, you are likely experiencing either Boc-rotamer formation or epimerization of your chiral coupling partner .

PART 2: Diagnosing "False" vs. "True" Racemization

FAQ 2: If my acid isn't racemizing, why do I see two distinct peaks on my LC-MS/HPLC and split signals in my NMR?

Answer: You are observing carbamate rotamers (false racemization). The bulky tert-butyloxycarbonyl (Boc) protecting group on the amine creates significant steric hindrance, leading to restricted rotation around the carbamate ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">


 bond. This results in stable cis and trans conformers (rotamers) that exist in equilibrium. In NMR, this manifests as broad or split peaks (often in a ~2:1 to 5:1 ratio)[2]. In high-resolution HPLC, these rotamers can resolve into two distinct peaks, mimicking a racemic mixture.

Troubleshooting Action: Run a Variable Temperature NMR (VT-NMR) in DMSO-ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">


 at 60–80 °C. If the split peaks coalesce into a single sharp peak at elevated temperatures, you have confirmed the presence of rotamers, not diastereomers.
FAQ 3: I am coupling this achiral acid to a highly sensitive chiral -amino acid. The final product shows true epimerization. Why?

Answer: While your benzoic acid derivative cannot racemize, the chiral amine partner (or downstream peptide) can undergo base-catalyzed epimerization during the coupling reaction. Traditional activation cocktails (like HATU with excess DIPEA) create highly basic microenvironments. Strong bases like DIPEA can abstract the


-proton of the chiral amine partner, leading to a loss of stereochemical integrity[3].

Troubleshooting Action: Eliminate strong bases from your coupling cocktail. Switch to a neutral, base-free activation system such as DIC/OxymaPure[4][5].

PART 3: Mechanistic & Diagnostic Visualization

To clearly separate the root causes of your analytical issues, refer to the diagnostic logic tree and mechanistic pathway below.

G Start Multiple Peaks Observed Post-Coupling Q1 Is the amine coupling partner chiral? Start->Q1 Rotamer Diagnosis: Boc Rotamers (False Racemization) Q1->Rotamer No Q2 Was a strong base (e.g., DIPEA) used? Q1->Q2 Yes Action1 Action: Run VT-NMR (>60°C) to coalesce peaks Rotamer->Action1 Q2->Rotamer No Epimer Diagnosis: Epimerization of the chiral amine Q2->Epimer Yes Action2 Action: Switch to DIC/OxymaPure or TMP Epimer->Action2

Logic tree for diagnosing apparent racemization during amide coupling.

Mechanism AA Chiral α-Amino Acid (e.g., Phenylglycine) Act Activated Ester (OAt / OBt) AA->Act Coupling Reagent Oxaz Oxazolone Intermediate (Achiral / Planar) Act->Oxaz Base (-H+) Rac Racemized Amide Product (50:50 R/S) Oxaz->Rac Amine Addition Benz 4-[(Boc-amino)methyl]- 3-fluoro-benzoic acid NoOx No α-Proton Cannot form Oxazolone Benz->NoOx Activation Ret 100% Retention of Stereocenter NoOx->Ret Amine Addition

Oxazolone racemization pathway vs. benzoic acid stability.

PART 4: Optimization Data & Reagent Selection

If your chiral amine partner is epimerizing, you must optimize your coupling reagents. The table below summarizes the quantitative risk associated with common activation systems. OxymaPure (Ethyl 2-cyano-2-(hydroxyimino)acetate) is the modern gold standard, offering superior racemization suppression compared to explosive benzotriazoles like HOBt[5][6].

Coupling SystemBase RequiredEpimerization Risk (Partner)Mechanism of Action / Notes
HATU DIPEA / TEA (Strong)High Forms highly reactive OAt esters; strong base promotes enolization of the chiral partner[3].
HATU sym-Collidine (Weak)Moderate Weaker base reduces proton abstraction while maintaining coupling speed[3].
EDC / HOBt DIPEA / TEAModerate Standard legacy method. HOBt poses explosive risks and offers only moderate racemization suppression[6].
DIC / OxymaPure None (Neutral)Very Low Oxyma forms highly stable, reactive esters without base, preventing epimerization entirely[4][5].

PART 5: Step-by-Step Protocol for Zero-Racemization Coupling

To completely eliminate the risk of epimerizing your chiral amine partner while coupling it to this compound, utilize the following base-free DIC/OxymaPure methodology[4][6].

Materials:

  • This compound (1.0 eq)

  • Chiral Amine / Amino Acid (1.0 eq)

  • OxymaPure (1.0 eq)

  • N,N'-Diisopropylcarbodiimide (DIC) (1.0 eq)

  • Anhydrous DMF or 2-MeTHF (Green alternative)

Methodology:

  • Preparation: In an oven-dried flask under inert atmosphere (

    
     or Argon), dissolve this compound (1.0 eq) and OxymaPure (1.0 eq) in anhydrous DMF (concentration ~0.1 to 0.2 M).
    
  • Pre-Activation: Cool the solution to 0 °C using an ice bath. Dropwise, add DIC (1.0 eq). Stir the mixture at 0 °C for 5–10 minutes. Causality Note: The DIC activates the carboxylic acid to an O-acylisourea, which is immediately trapped by OxymaPure to form a highly reactive, stable, and non-racemizing Oxyma ester[4].

  • Nucleophilic Addition: Dissolve your chiral amine (1.0 eq) in a minimal amount of DMF and add it to the pre-activated ester solution.

    • Crucial Step: Do not add DIPEA or TEA. If your amine is a hydrochloride salt, neutralize it strictly with 1.0 eq of a weak, sterically hindered base like sym-collidine or 2,4,6-trimethylpyridine (TMP)[3].

  • Propagation: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2 to 4 hours. Monitor completion via LC-MS (ignoring split rotamer peaks).

  • Workup: Quench the reaction with water. Extract with Ethyl Acetate, wash the organic layer sequentially with 5%

    
    , 1M 
    
    
    
    , and brine. Dry over
    
    
    and concentrate.

References

  • PubChemLite. "744200-37-1 (C13H16FNO4) - Structural Information." Université du Luxembourg. Available at: [Link]

  • Chen, T. et al. "Organic Syntheses Procedure: NMR of the crude reaction mixture and Boc rotamers." Organic Syntheses. Available at: [Link]

  • Chennamadhavuni, S. et al. "Diastereodivergent Synthesis of Chiral Tetrahydropyrrolodiazepinediones via a One-Pot Intramolecular aza-Michael/Lactamization." SciSpace. Available at: [Link]

  • Peptide Chemistry. "OxymaPure DIC in Peptide Coupling: Mechanism, Efficiency, and Safety." PeptideChemistry.org. Available at:[Link]

  • Luxembourg Bio Technologies. "OxymaPure® – Industry Standard Coupling Enhancer And Racemization Suppressant." OxymaPure.com. Available at: [Link]

  • Sabatino, D. et al. "Oxyma as an additive in green solid-phase peptide synthesis." Biosynth. Available at: [Link]

  • Caporale, A. et al. "Evaluation of combined use of Oxyma and HATU in aggregating peptide sequences." Journal of Peptide Science (ResearchGate). Available at: [Link]

Sources

Technical Support Center: Purification of Boc-Deprotected Fluorinated Benzoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Scientist Desk. As a Senior Application Scientist, I frequently encounter researchers struggling to isolate fluorinated aminobenzoic acids after Boc (tert-butyloxycarbonyl) deprotection.

The fundamental error most chemists make is treating these molecules like standard peptide building blocks. Fluorine is highly electronegative; its strong inductive (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">


) effect fundamentally alters the pKa of both the carboxylic acid and the amine. This creates a highly polar, weakly basic zwitterion that defies standard purification logic.

This guide is designed to troubleshoot the specific physicochemical challenges of these derivatives, explaining the causality behind every failure and providing self-validating protocols to ensure your success.

Core Purification Workflow & Decision Matrix

Before diving into specific troubleshooting scenarios, it is critical to map out the logical progression of purification. Because fluorinated zwitterions are highly sensitive to pH and solvent polarity, your choice of isolation method dictates your yield.

G Start Crude Deprotection Mixture (TFA/HCl Salt of Fluorinated Zwitterion) Evap 1. Evaporate Volatiles (Co-evap w/ Toluene) Start->Evap Precip 2. Ether Trituration Evap->Precip Check Solid Precipitate Formed? Precip->Check SCX 3. SCX Chromatography (Catch & Release) Check->SCX No (Oil/Gum) Pure Pure Fluorinated Aminobenzoic Acid Check->Pure Yes (High Purity) HPLC 4. RP-HPLC (Aqueous Buffer / MeCN) SCX->HPLC Purity < 95% SCX->Pure Purity > 95% HPLC->Pure

Decision matrix for the purification of fluorinated zwitterions post-Boc deprotection.

Troubleshooting Guides & FAQs

Q1: Why does my deprotected product form a sticky gum instead of a solid precipitate in diethyl ether?

The Causality: Standard Boc deprotection using Trifluoroacetic Acid (TFA) yields a TFA salt[1]. While non-fluorinated amino acids readily crystallize in cold ether, the lipophilic nature of the fluorine atom on the aromatic ring disrupts the crystal lattice. Furthermore, residual TFA acts as a plasticizer, preventing nucleation and resulting in a sticky oil. The Solution: Azeotropic distillation followed by a mixed-solvent trituration.

Protocol 1: Azeotropic TFA Removal & Mixed-Solvent Precipitation
  • Concentration: Evaporate the Boc-deprotection reaction mixture (typically in DCM/TFA) under reduced pressure until a thick oil remains[1].

  • Azeotropic Distillation: Add 5 mL of Toluene per gram of crude material and evaporate to dryness. Repeat this process 3 times. Causality: Toluene forms an azeotrope with TFA, efficiently stripping the residual acid that prevents crystallization.

  • Trituration: Suspend the resulting oil in a minimal amount of cold Dichloromethane (DCM). Slowly add cold Diethyl Ether while stirring vigorously. If no precipitate forms, add Hexane dropwise until the solution turns slightly cloudy, then chill at -20°C for 1 hour.

  • Isolation: Centrifuge at 3000 rpm for 5 minutes, decant the supernatant, and wash the pellet with cold Diethyl Ether.

  • Validation Check: Weigh the dried pellet. Dissolve a 1 mg sample in D2O/MeOD and acquire a 1H-NMR spectrum. The absence of a quartet at ~4.0 ppm (ethyl acetate) and a singlet at ~1.45 ppm (Boc group) confirms complete deprotection and solvent removal. If the mass is stable and the NMR is clean, proceed to downstream applications.

Q2: I attempted a standard liquid-liquid extraction (DCM/Aq. NaHCO3) to neutralize the TFA salt, but the product vanished. Where did it go?

The Causality: Fluorinated aminobenzoic acids are true zwitterions. The strong electron-withdrawing fluorine lowers the pKa of the carboxylic acid. At neutral or slightly basic pH (such as in the presence of NaHCO3), the molecule exists as a highly water-soluble carboxylate anion, partitioning entirely into the aqueous layer[2]. The Solution: Avoid aqueous workups entirely. Use solid-supported neutralizing agents (e.g., Amberlyst A21 resin)[2] or Strong Cation Exchange (SCX) chromatography[3].

Q3: My fluorinated amine is not retaining on the SCX column and elutes in the initial methanol wash. How do I fix this?

The Causality: SCX relies on the amine being fully protonated (cationic) to bind to the sulfonic acid resin[3]. The inductive (


) effect of the fluorine atom significantly lowers the basicity (pKa) of the amine. If the loading solvent is neutral methanol, the weakly basic amine remains unprotonated and washes straight through the column.
The Solution:  Acidify the loading solvent to force protonation.

SCX_Mechanism Load 1. Load Sample (Acidified MeOH, pH < pKa) Bind 2. Cation Exchange (R-NH3+ binds to SO3- resin) Load->Bind Wash 3. Wash Impurities (100% MeOH removes neutrals/acids) Bind->Wash Elute 4. Elute Target (7M NH3 in MeOH deprotonates amine) Wash->Elute

SCX chromatography catch-and-release mechanism optimized for weakly basic fluorinated amines.

Protocol 2: SCX Catch-and-Release for Weakly Basic Fluorinated Amines
  • Conditioning: Wash the SCX cartridge with 3 Column Volumes (CV) of Methanol, followed by 3 CV of 1% Acetic Acid in Methanol.

  • Loading: Dissolve the crude TFA salt in 1% Acetic Acid in Methanol and load it onto the column. Causality: The acidic environment forces the weakly basic fluorinated amine into its protonated state, ensuring strong ionic binding to the sorbent.

  • Washing: Wash with 3 CV of Methanol to remove non-basic impurities, cleaved Boc byproducts, and residual TFA.

  • Elution: Elute the target compound using 3 CV of 7 M Ammonia in Methanol[3]. Causality: The strong base deprotonates the amine, breaking the ionic bond and releasing the free zwitterion.

  • Validation Check: Spot the wash and elution fractions on a TLC plate. Stain with Ninhydrin and heat. A distinct purple/yellow spot in the elution fraction—and a completely blank wash fraction—validates successful capture and release.

Quantitative Data: RP-HPLC Optimization

When precipitation and SCX yield purities below 95%, Reverse-Phase HPLC (RP-HPLC) is required. Because fluorinated aminobenzoic acids are highly polar, they often elute in the void volume on standard C18 columns if the mobile phase is not strictly controlled.

To achieve retention, you must use an ion-pairing agent to suppress the ionization of the carboxylic acid and pair with the protonated amine.

Table: Impact of Mobile Phase Modifiers on RP-HPLC Retention of Fluorinated Aminobenzoic Acids

Mobile Phase ModifierApprox. pHAmine StateCarboxylic Acid StateRetention Factor (

)
Peak Shape
0.1% TFA in H2O/MeCN ~2.0Protonated (

)
Neutral (

)
High (2.5 - 5.0)Sharp, symmetrical
0.1% Formic Acid ~2.7Protonated (

)
Partially Ionized (

)
Moderate (1.0 - 2.5)Slight tailing
10 mM NH₄OAc ~6.8Neutral (

)
Ionized (

)
Low (< 1.0)Broad, poor retention
0.1% NH₄OH ~10.0Neutral (

)
Ionized (

)
Very Low (Void Vol)Co-elutes with solvent

References

  • Protocol for N-Boc Deprotection Using Trifluoroacetic Acid (TFA)
  • Design, Synthesis, and Evaluation of Inhibitors of Hedgehog Acyltransferase Source: Journal of Medicinal Chemistry - ACS Publications URL
  • How to do work-up of a BOC deprotection reaction by TFA?
  • The Discovery and Development of Fluorinated Benzoic Acid Derivatives: A Technical Guide Source: Benchchem URL

Sources

Technical Support Center: Resolving Aggregation in Fluorinated Peptides

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for fluorinated peptide engineering. The incorporation of fluorinated amino acids (e.g., trifluoroleucine, pentafluorophenylalanine) is a powerful strategy to enhance proteolytic stability, modulate protein-protein interactions, and improve blood-brain barrier permeability. However, these modifications frequently introduce severe aggregation challenges during synthesis, purification, and analytical characterization.

This guide provides causally-driven troubleshooting strategies, self-validating protocols, and foundational insights to help you maintain the monomeric integrity of your fluorinated sequences.

Core Principles: Understanding the "Fluorous Effect"

Q: Why do my fluorinated peptides aggregate so aggressively compared to their wild-type counterparts?

A: The root cause of this aggregation is a phenomenon known as the "fluorous effect." Fluorine atoms possess high electronegativity and low polarizability, creating a unique stereoelectronic environment. When multiple fluorinated amino acids are incorporated into a sequence, they exhibit a strong thermodynamic tendency to segregate themselves from both aqueous and standard organic phases, leading to an entirely separate "fluorous phase"[1].

This phase segregation drives robust intermolecular fluorine-fluorine (F-F) non-covalent interactions[1]. Consequently, the peptides self-associate, rapidly forming intractable β-sheet aggregates that precipitate out of solution.

FluorousEffect A Fluorinated AA Incorporation B Increased Steric Bulk & Electronegativity A->B C Fluorous Effect (Phase Segregation) B->C D Self-Association (F-F Interactions) C->D E Peptide Aggregation (β-sheet formation) D->E F Solvation with HFIP (Disruption of F-F) E->F Mitigation

Caption: Mechanistic pathway of the fluorous effect leading to aggregation and its mitigation.

Troubleshooting Solid-Phase Peptide Synthesis (SPPS)

Q: My synthesis yields truncated sequences immediately after incorporating a fluorinated residue. How do I prevent on-resin aggregation?

A: The electron-withdrawing nature of fluorine reduces the nucleophilicity of the growing peptide chain's terminal amine. Combined with the increased steric bulk of residues like trifluorovaline, this severely hinders coupling efficiency. Furthermore, the fluorous effect can induce premature on-resin β-sheet formation during chain elongation. To overcome this, you must alter the thermodynamics of the coupling environment by using highly reactive coupling reagents, extending reaction times, and introducing chaotropic agents.

Protocol 1: Optimized SPPS Coupling for Fluorinated Residues

This self-validating protocol ensures complete coupling by disrupting on-resin fluorous interactions.

  • Resin Preparation: Swell the resin in Dimethylformamide (DMF) for 30 minutes prior to coupling.

  • Reagent Selection: Discard standard HBTU. Instead, utilize the more reactive N-HATU as the coupling reagent to overcome the steric and electronic hindrance of the fluorinated moiety[1][2].

  • Mixture Formulation: Prepare a coupling mixture containing 4–5 equivalents of the Fmoc-protected fluorinated amino acid, 4–5 equivalents of HATU, and 8–10 equivalents of DIPEA in DMF[2][3].

  • Chaotropic Disruption: Add sodium perchlorate (NaClO₄) directly to the coupling mixture to achieve a final concentration of 0.23 M . This specific chaotropic salt concentration is critical for preventing on-resin aggregation during synthesis[3].

  • Extended Coupling: Add the optimized mixture to the resin and agitate for a minimum of 2 hours at room temperature (double the standard 1-hour protocol)[1][2].

  • Washing: Wash the resin extensively with DMF (6×) to remove the chaotropic salts before proceeding to Fmoc deprotection.

Solubilization and Disaggregation Strategies

Q: I cannot dissolve my crude fluorinated peptide in standard HPLC buffers (Acetonitrile/Water). What is the best approach?

A: Standard aqueous or organic solvents cannot overcome robust F-F interactions. You must utilize fluorinated alcohols, specifically Hexafluoroisopropanol (HFIP) or Trifluoroethanol (TFE). The molecules of these fluorinated alcohols enclose the peptide, infiltrate the aggregates, and detach them by providing a competing fluorous environment[4].

As demonstrated in comparative studies, HFIP is significantly more effective than TFE due to its higher fluorination rate and stronger α-helix inducing properties[4].

Table 1: Efficacy of Solvents in Disrupting Fluorinated Peptide Aggregates

SolventConcentration (v/v)β-Sheet ReductionMechanistic Effect
Ethanol (EtOH) 12%MinimalWeak hydrophobic disruption; fails to break F-F bonds.
Trifluoroethanol (TFE) 12%~50%Moderate α-helix inducer; partial aggregate clearance.
Hexafluoroisopropanol (HFIP) 12%~80%Strong α-helix inducer; robust infiltration and disaggregation.

Quantitative data derived from comparative refolding studies of amyloidogenic peptides[4].

Q: How do I prepare a truly monomeric sample for downstream assays (e.g., CD, NMR, TEM)?

A: You must utilize the "Film Method" to completely erase pre-existing aggregates before introducing the peptide to your final assay buffer.

Protocol 2: The TFA/HFIP Disaggregation and Film Method
  • Initial Solubilization: Dissolve the crude, lyophilized peptide in 100% Trifluoroacetic Acid (TFA) at a concentration of 1 mg/mL[5].

  • Mechanical Disruption: Sonicate the solution for 30 seconds to physically break apart macro-aggregates[5].

  • Primary Evaporation: Evaporate the TFA completely under a gentle stream of nitrogen to form a dry peptide film[5].

  • Fluorous Solvation: Redissolve the dry film in 100% HFIP to ensure complete monomerization. Aliquot the solution into working volumes as needed[5].

  • Secondary Evaporation: Evaporate the HFIP to dryness. These monomeric dry films can be safely stored at -20°C until needed[5].

  • Reconstitution: For analysis, reconstitute the film directly in the desired assay buffer or a controlled HFIP/water mixture.

Workflow N1 Solid-Phase Peptide Synthesis (Fluorinated Residues) N2 Optimized Coupling (HATU, 2h, 0.23M NaClO4) N1->N2 N3 Resin Cleavage (95% TFA) N2->N3 N4 Crude Peptide (Highly Aggregated) N3->N4 N5 Disaggregation Protocol (TFA -> Dry -> HFIP -> Dry) N4->N5 N6 Analytical Solution (Monomeric State) N5->N6

Caption: Workflow for mitigating fluorinated peptide aggregation during synthesis and preparation.

Analytical Characterization

Q: When using Circular Dichroism (CD) to verify structure, how do I know if my peptide is monomeric or aggregated in HFIP?

A: Because fluorinated peptides are often insoluble in standard CD buffers, HFIP is frequently used as the primary analytical solvent[1]. However, since HFIP strongly induces α-helical conformations, you must verify that the observed secondary structure is not an artifact of supramolecular assembly.

Self-Validation Step: Perform a variable concentration study. Measure the CD spectra at multiple peptide concentrations in HFIP. If the molar ellipticity (specifically the minima at 208 nm and 222 nm) remains independent of the peptide concentration, it confirms that the peptide is in a monomeric state and is not assembling in the solvent[1][2].

References

  • Membrane Assembly and Ion Transport Ability of a Fluorinated Nanopore Semantic Scholar[Link]

  • Simple fluorinated moiety insertion on Aβ 16–23 peptide for stain-free TEM imaging Royal Society of Chemistry (RSC)[Link]

  • Membrane Assembly and Ion Transport Ability of a Fluorinated Nanopore PMC - NIH[Link]

  • Fluorinated Molecules and Nanotechnology: Future 'Avengers' against the Alzheimer's Disease? MDPI[Link]

  • Stabilization of peptides by site-specific incorporation of fluorinated amino acids Refubium - Freie Universität Berlin[Link]

Sources

Technical Support Center: HATU Coupling with Electron-Deficient Benzoic Acids

[1]

Status: Operational Topic: Optimization & Troubleshooting Ticket ID: HATU-EWG-001 Assigned Specialist: Senior Application Scientist[1]

Executive Summary: The "Reactivity Paradox"

Researchers often assume that electron-deficient benzoic acids (e.g., 4-nitrobenzoic acid, 2,4-difluorobenzoic acid) are excellent coupling partners because the resulting ester is highly electrophilic.[1] While true, this overlooks a critical kinetic bottleneck: Activation Latency. [1]

Electron-withdrawing groups (EWGs) significantly lower the pKa of the carboxylic acid, stabilizing the carboxylate anion. This makes the carboxylate a weaker nucleophile , slowing its initial attack on the HATU reagent. If the amine is present during this lag phase, it will outcompete the carboxylate for the HATU, leading to irreversible guanidinylation of the amine (yield loss).

This guide provides the protocols to resolve this kinetic competition.

Part 1: The Mechanistic Landscape

To troubleshoot effectively, you must visualize the "Race Condition" occurring in your flask.

Diagram: The Kinetic Competition

The following flow chart illustrates the critical branch point between successful coupling and the formation of the dead-end guanidine byproduct.

HATU_MechanismAcidE-Deficient Benzoic Acid(Low Nucleophilicity)ActiveEsterOAt-Active Ester(Highly Reactive)Acid->ActiveEsterSLOW Activation(Rate Limiting)AmineAmine NucleophileGuanidineGuanidine Byproduct(DEAD END)Amine->GuanidineFAST Side Reaction(If Active Ester is absent)HATUHATU ReagentHATU->ActiveEsterHATU->GuanidineDirect AttackProductDesired AmideActiveEster->ProductFAST Coupling(+ Amine)

[1]

Part 2: Troubleshooting & FAQs

Issue 1: I see a major byproduct with M+99 mass shift.

Diagnosis: Guanidinylation of the amine. Cause: The amine attacked the HATU reagent directly because the carboxylic acid was too slow to activate. This is the hallmark failure mode for electron-deficient acids.[1] Solution: Implement a strict Pre-activation Protocol .[1]

  • Why? You must force the formation of the OAt-active ester before the amine is introduced.

  • Fix: Stir Acid + HATU + DIPEA for 5–10 minutes. Only then add the amine.

Issue 2: My yield is low, but I don't see the guanidine byproduct.

Diagnosis: Hydrolysis of the Active Ester. Cause: Electron-deficient active esters are "super-electrophiles."[1] They are so reactive that trace moisture in your DMF or air will hydrolyze them back to the starting acid (or HOAt ester decomposition) before the amine can react. Solution:

  • Dry Solvents: Use anhydrous DMF/DMAc (water < 50 ppm).[1]

  • Inert Atmosphere: Run the pre-activation and coupling under Nitrogen or Argon.[2]

  • The "Goldilocks" Window: Do not pre-activate for too long (>15 mins). The active ester is unstable. 5 minutes is usually sufficient.[1][3]

Issue 3: The reaction mixture turns yellow/orange immediately.

Diagnosis: This is normal. Context: The liberation of the HOAt anion (7-aza-1-hydroxybenzotriazole) typically produces a yellow-to-orange color.[1] This indicates the active ester is forming. If it stays colorless, your base might be insufficient, or the HATU is degraded.

Issue 4: Should I use more base for these acids?

Diagnosis: pKa Management. Analysis: Electron-deficient benzoic acids (e.g., pKa ~2-3) are stronger acids than standard benzoic acid (pKa 4.2).[1] Recommendation:

  • Ensure you use at least 2.0 equivalents of DIPEA relative to the acid.[3]

  • 1.0 eq neutralizes the acid.

  • 1.0 eq neutralizes the HF/HPF6 byproducts generated from HATU.

  • Tip: Check the pH (wet pH paper).[1] It should be basic (pH 8-9).[1] If acidic, the amine will be protonated (ammonium) and unreactive.[1]

Part 3: Optimized Experimental Protocol

Objective: Coupling 2,4-difluorobenzoic acid (Example of E-deficient acid) with a primary amine.

Materials
  • Reagent: HATU (1.1 equiv)[1]

  • Base: DIPEA (Diisopropylethylamine) (2.5 equiv) - Must be free of primary/secondary amines.[1]

  • Solvent: Anhydrous DMF (Dimethylformamide).[1][4][2][3]

  • Atmosphere: Nitrogen or Argon balloon.[1]

Step-by-Step Workflow
  • Preparation (The "Pre-mix"):

    • In a dry vial, dissolve the Electron-Deficient Benzoic Acid (1.0 mmol) in Anhydrous DMF (concentration ~0.2 M).

    • Add HATU (1.1 mmol).[1] The solution may remain a suspension.

  • Activation (The Critical Step):

    • Add DIPEA (1.0 mmol only—half the total base) dropwise.[1]

    • Observation: The solution should turn yellow/orange and become clear.

    • Wait: Stir for exactly 3 to 5 minutes at Room Temperature.

    • Technical Note: This short window allows the slow carboxylate to form the active ester without exposing it to moisture for too long.

  • Coupling:

    • In a separate vial, dissolve the Amine (1.0 - 1.2 mmol) and the remaining DIPEA (1.5 mmol) in minimal DMF.[1]

    • Add the Amine/Base solution to the Activated Acid solution in one portion.

  • Monitoring:

    • Stir at Room Temperature.

    • Time: These couplings are usually fast once activated (30 min – 2 hours).[1]

    • QC: Monitor by LC-MS. Look for the disappearance of the active ester (often visible as an intermediate peak) and the acid.

Part 4: Data Summary & Decision Matrix

VariableStandard Benzoic AcidElectron-Deficient Benzoic Acid
Carboxylate Nucleophilicity ModerateLow (Slow Activation)
Active Ester Electrophilicity HighVery High (Unstable/Reactive)
Major Risk Epimerization (if chiral)Guanidinylation (Amine attacks HATU)
Pre-activation Time Optional (0-2 min)Mandatory (3-10 min)
Water Sensitivity ModerateHigh (Rapid Hydrolysis)

References

  • Carpino, L. A. (1993).[1][5] 1-Hydroxy-7-azabenzotriazole.[1][4][5][6][7][8] An efficient peptide coupling additive.[1][5][6][9][10][11] Journal of the American Chemical Society.[5] [1]

    • Context: The foundational paper describing HATU and the HOAt effect, establishing the superior reactivity over HOBt.
  • Vrettos, E. I., et al. (2017).[1][3] Unveiling and tackling guanidinium peptide coupling reagent side reactions towards the development of peptide-drug conjugates. Beilstein Journal of Organic Chemistry.

    • Context: Detailed analysis of the guanidinylation side reaction, confirming the mechanism of amine attack on the uronium species when activ
  • Dunetz, J. R., et al. (2016).[1] Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals.[12] Chemical Reviews. [1]

    • Context: authoritative review on process chemistry, discussing the stability of active esters and the necessity of pre-activation for difficult substr
  • BenchChem Technical Support. (2025). Troubleshooting HATU Coupling Reactions.

    • Context: General troubleshooting protocols for uronium-based reagents.

minimizing side reactions during Boc-deprotection of fluorinated linkers

Author: BenchChem Technical Support Team. Date: March 2026

The following guide is structured as a specialized Technical Support Hub for medicinal chemists and drug developers. It prioritizes actionable troubleshooting, mechanistic understanding, and validated protocols over generic textbook definitions.

Status: Operational | Topic: Boc-Removal Optimization | Ticket: #F-BOC-OPT

Welcome to the Advanced Synthesis Support Center. You are likely here because standard Boc-deprotection protocols (e.g., 50% TFA/DCM) are causing degradation, low yields, or "mystery peaks" in your fluorinated linker synthesis.

Fluorinated motifs (e.g.,


-fluoroamines, difluoromethyl groups, polyfluoroalkyl chains) introduce unique electronic environments. While the C–F bond is generally stable to acid, the inductive effects  can destabilize adjacent functional groups or alter the reactivity of the carbocation intermediates generated during Boc removal.

🏗️ Module 1: The "Cation Crisis" (Scavenging Strategies)

The Problem: The cleavage of the Boc group generates a reactive tert-butyl cation (


-Bu

) and isobutylene.[1][2] In fluorinated molecules, the electron-withdrawing nature of fluorine deactivates the immediate vicinity, causing the "homeless"

-Bu

cation to aggressively attack other nucleophilic sites (e.g., electron-rich aromatics, thiols, or indoles elsewhere in your linker).

The Symptom: LCMS shows +56 Da (mono-t-butyl) or +112 Da (di-t-butyl) adducts.

🔧 Troubleshooting Guide: Selecting the Right Scavenger

Do not rely on a generic "TFA/Water" mix. Use this decision matrix to select the correct scavenger cocktail.

Linker FeaturePrimary RiskRecommended Scavenger Cocktail (v/v)Why?
Standard Fluorinated Alkyl Cation polymerizationTFA (90%) / TES (5%) / H₂O (5%) Triethylsilane (TES) is a superior hydride donor, permanently quenching the cation into isobutane.
Contains Thioethers (Met/Cys) S-alkylation / OxidationTFA (85%) / Thioanisole (5%) / Phenol (5%) / H₂O (5%) Thioanisole acts as a reversible trap; Phenol protects Tyr/Trp residues.
Contains Indoles (Trp) N-alkylationTFA (85%) / TIPS (5%) / H₂O (5%) / Phenol (5%) Triisopropylsilane (TIPS) is bulkier and highly effective for protecting indole rings.
Acid-Sensitive Esters HydrolysisTFA (50%) / DCM (45%) / TES (5%) Anhydrous conditions. Remove water to prevent ester hydrolysis; rely on TES solely.
🧪 Validated Protocol: The "High-Fidelity" Scavenger Mix

For substrates with sensitive fluorinated linkers and electron-rich aromatics.

  • Preparation: In a fume hood, prepare a fresh solution of TFA:TES:DCM (50:5:45) .

    • Note: We use DCM to dilute the acid strength, reducing the risk of acid-catalyzed degradation of the linker backbone.

  • Addition: Cool the substrate (dissolved in minimal DCM) to 0 °C.

  • Reaction: Add the cocktail dropwise. Allow to warm to Room Temperature (RT).

  • Monitoring: Monitor by TLC/LCMS.

  • Quenching: Do not use aqueous base immediately (see Module 4). Concentrate under reduced pressure, then co-evaporate with toluene (

    
    ) to remove residual TFA and cation-scavenger byproducts.
    

⚡ Module 2: The "HF Elimination" Trap (Beta-Fluoro Amines)

The Problem: If your linker contains a fluorine atom at the


-position relative to the amine (a common motif in medicinal chemistry to lower pKa), you face a critical risk after the acidic deprotection step.

The Mechanism: The C–F bond is stable to TFA. However, during the workup , if you use a strong base (NaOH, NaHCO₃) to neutralize the amine salt, you risk triggering HF elimination (E1cB mechanism), destroying your chiral center and forming an enamine/alkene.

📉 Visualization: The Danger Zone

HF_Elimination cluster_0 Acidic Phase (Safe) cluster_1 Basic Workup (Risk) Node1 Boc-N-C(F)-R (Protected) Node2 H3N(+)-C(F)-R (Amine Salt) Node1->Node2 TFA/DCM (-Boc) Node3 H2N-C(F)-R (Free Base) Node2->Node3 Mild Base (Careful!) Node4 HN=C-R + HF (Elimination Product) Node3->Node4 Strong Base (pH > 10) caption Fig 1: Risk of HF elimination in beta-fluoro amines during basic workup.

🛡️ Solution: The "Salt-Only" Isolation

Instead of neutralizing to a free base, isolate the amine as a stable hydrochloride or trifluoroacetate salt.

  • Evaporation: Remove TFA completely via rotary evaporation.

  • Trituration: Add cold diethyl ether (

    
    ) or MTBE to the oily residue.
    
  • Precipitation: Scratch the flask side to induce crystallization. The amine salt will precipitate.[3]

  • Filtration: Filter the solid. This salt is stable and prevents the lone pair on the nitrogen from assisting in HF elimination.

  • Downstream Use: If you must use the free amine in the next step (e.g., amide coupling), use a mild organic base like DIPEA or NMM (N-methylmorpholine) strictly stoichiometrically in situ, rather than performing an aqueous basic extraction.

🚀 Module 3: Alternative Reagents (When TFA is too harsh)

If your fluorinated linker contains acid-sensitive moieties (e.g., silyl ethers, acetals) that cannot survive TFA, switch to these anhydrous alternatives.

Option A: TMSOTf (The "Lewis Acid" Method)

Trimethylsilyl trifluoromethanesulfonate (TMSOTf) cleaves Boc groups under mild, neutral-to-weakly-acidic conditions. It is ideal for preserving acid-labile fluorinated scaffolds.

  • Reagents: TMSOTf (1.5 equiv), 2,6-Lutidine (2.0 equiv), DCM (anhydrous).

  • Protocol:

    • Dissolve substrate in dry DCM under

      
      .[4]
      
    • Add 2,6-Lutidine (buffers the reaction).

    • Add TMSOTf dropwise at 0 °C.

    • Stir 30 min.

    • Quench with MeOH.

  • Why it works: The silyl group activates the carbamate oxygen, leading to cleavage without generating a high concentration of free protons.

Option B: HFIP (The "Thermal/Solvent" Method)

Hexafluoroisopropanol (HFIP) is a fluorinated solvent that can cleave Boc groups thermally without added strong acids. This is the "greenest" and most specific method for fluorinated chemistry.

  • Reagents: 100% HFIP (Hexafluoroisopropanol).

  • Protocol:

    • Dissolve substrate in neat HFIP.

    • Heat to reflux (approx. 58 °C) or use microwave irradiation (100 °C for 5-10 mins).

    • Evaporate solvent.[2][4]

  • Why it works: HFIP is a strong hydrogen-bond donor (high ionizing power) that stabilizes the leaving

    
    -butyl cation/carbamate transition state, facilitating cleavage at neutral pH [1].
    

📊 Decision Matrix: Selecting Your Protocol

Use this workflow to determine the safest route for your specific molecule.

Protocol_Selection Start Start: Boc-Linker-F Q1 Is the Linker Acid Sensitive? (e.g., Acetals, Silyl ethers) Start->Q1 Q2 Is it a Beta-Fluoro Amine? Q1->Q2 No Method_TMS Method: TMSOTf / Lutidine (Anhydrous/Mild) Q1->Method_TMS Yes (Very Sensitive) Method_HFIP Method: HFIP Reflux (Thermal/Neutral) Q1->Method_HFIP Yes (Moderately Sensitive) Method_TFA Method: TFA + Scavengers (Standard) Q2->Method_TFA No Warning CRITICAL: Avoid Aqueous Basic Workup Isolate as Salt Q2->Warning Yes Warning->Method_TFA Use HCl/Dioxane or TFA caption Fig 2: Decision tree for selecting deprotection reagents based on linker sensitivity.

📚 References

  • Choy, J., et al. (2008). "Novel Practical Deprotection of N-Boc Compounds Using Fluorinated Alcohols." Synthetic Communications.

  • Lundt, B. F., et al. (1978).[5] "Removal of t-butyl and t-butoxycarbonyl protecting groups with trifluoroacetic acid." International Journal of Peptide and Protein Research.[5][6]

  • Han, G., et al. (2001). "Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCl/dioxane."[4][7] Journal of Peptide Research.

  • Greene, T. W., & Wuts, P. G. M. "Protective Groups in Organic Synthesis." Wiley Online Library.

  • Sakakibara, S. (1995). "Chemical Synthesis of Proteins in Solution." Biopolymers.[5][8] (Discusses HF and acidolysis mechanisms).

Sources

Validation & Comparative

Comprehensive 1H NMR Characterization Guide: 4-[(Boc-amino)methyl]-3-fluoro-benzoic acid vs. Non-Fluorinated Analogs

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern drug discovery and peptidomimetic design, the strategic incorporation of fluorine atoms is routinely employed to modulate lipophilicity, metabolic stability, and target binding affinity. 4-[(Boc-amino)methyl]-3-fluoro-benzoic acid (CAS: 744200-37-1) is a highly versatile, commercially available fluorinated building block[1].

When characterizing this compound via Nuclear Magnetic Resonance (NMR) spectroscopy, researchers must account for the profound electronic and magnetic perturbations introduced by the fluorine atom. This guide provides an objective, data-driven comparison of the 1H NMR spectral features of this compound against its non-fluorinated counterpart, 4-[(Boc-amino)methyl]benzoic acid. By understanding the causality behind chemical shift deviations and heteronuclear spin-spin coupling, analytical scientists can confidently validate the structural integrity of these critical intermediates.

Mechanistic Principles of Fluorinated Aromatic NMR

In 1H NMR spectroscopy, the introduction of a fluorine atom (19F) onto a benzene ring shatters the magnetic symmetry typically observed in para-substituted analogs. This transformation is governed by two primary physical phenomena:

  • Electronegativity & Resonance Effects: Fluorine is the most electronegative element, withdrawing electron density from the aromatic ring via the inductive effect (-I). This deshields the adjacent ortho protons, shifting their resonance downfield. Conversely, fluorine can donate electron density through resonance (+R), which slightly shields the para position.

  • Heteronuclear J-Coupling: The 19F nucleus possesses a nuclear spin of

    
     and 100% natural abundance. It actively couples with nearby protons, splitting their signals and transforming a simple first-order aromatic spectrum into a complex multiplet system[2]. Ortho 19F-1H coupling constants (
    
    
    
    ) are typically robust (8–11 Hz), while meta (
    
    
    ) and para (
    
    
    ) couplings are progressively smaller (4–6 Hz and 1–3 Hz, respectively)[3].

Comparative Data Analysis: Fluorinated vs. Non-Fluorinated Analogs

To objectively evaluate the structural impact of the fluorine substitution, we compare the expected 1H NMR data of both compounds in DMSO-d6. The non-fluorinated analog exhibits a highly symmetrical AA'BB' aromatic system, whereas the fluorinated analog presents a complex ABCX spin system (where X is 19F).

Table 1: 1H NMR Spectral Comparison (400 MHz, DMSO-d6)
Proton Environment4-[(Boc-amino)methyl]benzoic acid (Non-Fluorinated)This compoundMechanistic Causality & Coupling Notes
Boc

~1.40 ppm (s, 9H)~1.40 ppm (s, 9H)No change. The bulky tert-butyl group is isolated from the aromatic system and serves as an ideal internal integration standard[4].
Benzylic

~4.15 ppm (d, 2H)~4.20 ppm (dd or br d, 2H)Slight deshielding due to the ortho-fluorine. The signal is split into a doublet by the adjacent NH (

Hz), with potential fine splitting from long-range fluorine coupling (

Hz).
Carbamate NH ~7.45 ppm (t, 1H)~7.50 ppm (t, 1H)Appears as a broad triplet due to scalar coupling with the benzylic

protons.
Aromatic H2 ~7.90 ppm (d, 2H)~7.65 ppm (dd, 1H)Part of AA'BB' system in the non-fluorinated analog. In the fluorinated analog, H2 is ortho to F, resulting in a large heteronuclear split (

Hz) and a small meta proton split (

Hz).
Aromatic H5 ~7.40 ppm (d, 2H)~7.45 ppm (dd or pseudo-t, 1H)Meta to F. Couples with H6 (

Hz) and F (

Hz).
Aromatic H6 ~7.90 ppm (d, 2H)~7.80 ppm (dd, 1H)Para to F. Couples with H5 (

Hz) and H2 (

Hz).
Carboxylic COOH ~12.9 ppm (br s, 1H)~13.1 ppm (br s, 1H)Deshielded further by the electron-withdrawing inductive effect of the meta-fluorine atom.

Self-Validating Experimental Protocol

As an Application Scientist, I mandate protocols that are internally consistent and self-validating. The choice of solvent directly dictates the reliability of the spectral data for carboxylic acids.

Solvent Causality: DMSO-d6 is strictly recommended over non-polar solvents like CDCl3. In CDCl3, benzoic acids form intermolecular hydrogen-bonded dimers, leading to broad, unpredictable OH resonances and poor solubility. DMSO-d6 acts as a strong hydrogen-bond acceptor, disrupting these dimers to yield a sharp, reproducible COOH signal at >12 ppm. Furthermore, it slows down the chemical exchange of the carbamate NH, allowing the observation of the critical


-NH scalar coupling.
Step-by-Step Methodology
  • Sample Preparation: Weigh exactly 15 mg of the compound. Dissolve thoroughly in 0.6 mL of anhydrous DMSO-d6 (containing 0.03% v/v TMS as an internal standard) in a clean glass vial. Transfer the homogeneous solution to a 5 mm precision NMR tube.

  • Instrument Calibration: Insert the sample into a 400 MHz (or higher) NMR spectrometer. Lock the magnetic field to the deuterium signal of DMSO-d6. Perform automated tuning and matching (ATMA) to optimize the probe for the 1H frequency, and shim the magnet (Z1-Z5) to achieve a line width of <1.0 Hz for the TMS peak.

  • Data Acquisition: Set the probe temperature to 298 K. Acquire the spectrum using a standard 1H pulse sequence. Crucial: Use a relaxation delay (D1) of at least 1.5 seconds to ensure complete relaxation of the quaternary and carboxylic protons, preventing integration errors. Acquire 16 to 32 scans.

  • Signal Processing: Apply a 0.3 Hz exponential line-broadening window function before Fourier Transformation (FT) to enhance the signal-to-noise ratio without compromising resolution. Perform manual phase correction (zero and first order) and a polynomial baseline correction.

  • System Validation (Self-Check): Calibrate the chemical shift scale by setting the TMS peak to 0.00 ppm. Integrate the Boc singlet to exactly 9.00. For the protocol to be validated, the total integration of the aromatic region must equal exactly 3.00, mathematically confirming the presence of the mono-fluorinated ring and the absence of non-fluorinated impurities.

Visual Workflows

NMR_Workflow A 1. Sample Preparation Dissolve 15 mg in 0.6 mL DMSO-d6 (Disrupts H-bonding) B 2. Instrument Calibration Tune/Match & Lock to DMSO-d6 (Ensures field homogeneity) A->B C 3. Data Acquisition 400 MHz, 298 K, 16 Scans (Optimizes S/N ratio) B->C D 4. Signal Processing FT, Phase/Baseline Correction (Removes spectral artifacts) C->D E 5. Spectral Analysis Assign 1H & 19F Couplings (Validates molecular structure) D->E

Step-by-step self-validating workflow for high-resolution 1H NMR acquisition.

Signal_Logic Start Aromatic Region Analysis (7.4 - 7.9 ppm) J_HF Identify 19F Heteronuclear Coupling (Spin I=1/2, 100% Abundance) Start->J_HF H2 H2 (ortho to F) ~7.7 ppm, dd (3J_HF ≈ 9 Hz) J_HF->H2 H5 H5 (meta to F) ~7.4 ppm, dd (4J_HF ≈ 5 Hz) J_HF->H5 H6 H6 (para to F) ~7.8 ppm, dd (5J_HF ≈ 1-2 Hz) J_HF->H6

Logical decision tree for assigning aromatic protons based on 19F-1H heteronuclear J-coupling.

References

  • 606080-45-9|Methyl 2-(((tert-butoxycarbonyl)amino)methyl)
  • Source: sigmaaldrich.
  • Source: rsc.
  • Source: oup.

Sources

19F NMR shifts for 3-fluoro-benzoic acid derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Title: 19F NMR Chemical Shift Analysis of 3-Fluorobenzoic Acid Derivatives: A Comparative Guide to Predictive vs. Experimental Methodologies

Executive Summary

Fluorine-19 Nuclear Magnetic Resonance (19F NMR) spectroscopy is an indispensable tool in modern drug development and materials science. Because the 19F nucleus possesses a 100% natural abundance, a high gyromagnetic ratio, and extreme sensitivity to its local electronic environment, it serves as a powerful structural probe. However, accurately assigning 19F signals in highly substituted 3-fluorobenzoic acid derivatives is notoriously complex. The chemical shift is heavily influenced by a combination of inductive effects, resonance effects, steric compression, and the pH-dependent ionization state of the carboxylic acid group.

This guide objectively compares the three primary methodologies used by researchers to determine and assign 19F NMR chemical shifts: Experimental Benchmarking , Density Functional Theory (DFT) Computation , and Empirical Additivity Rules .

Methodology Comparison: Experimental vs. Computational Approaches

To accurately assign 19F NMR signals in novel 3-fluorobenzoic acid derivatives, researchers must choose between empirical estimation, rigorous quantum mechanical prediction, or physical experimentation.

A. Experimental 19F NMR Benchmarking (The Gold Standard)

Physical acquisition of 19F NMR spectra provides the absolute ground truth for chemical shifts. However, experimental shifts are highly susceptible to microenvironmental factors. For example, the 19F chemical shift of 3-fluorobenzoic acid is highly pH-sensitive. In D₂O, the protonated acid exhibits a shift of −113.92 ppm, while its deprotonated conjugate base shifts upfield to −114.76 ppm[1]. This upfield shift (increased shielding) occurs because the carboxylate anion (-COO⁻) is less electron-withdrawing than the neutral carboxylic acid (-COOH), thereby increasing electron density on the aromatic ring and shielding the fluorine nucleus.

  • Pros: Absolute accuracy; captures real-world solvent and hydrogen-bonding dynamics.

  • Cons: Requires physical synthesis and isolation of the compound; sensitive to pH and concentration.

B. Density Functional Theory (DFT) Predictions

When physical synthesis is a bottleneck, DFT offers a highly accurate predictive alternative. DFT calculates the absolute magnetic shielding tensor (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">


) of the fluorine nucleus using Gauge-Including Atomic Orbitals (GIAO). Standard functional/basis set pairings, such as B3LYP/6-311+G(d,p) or ωB97XD/aug-cc-pVDZ, are highly effective[2]. Because DFT suffers from systematic errors regarding electron correlation, researchers must apply linear scaling factors derived from a training set of known fluoroaromatics to convert calculated shielding into predicted chemical shifts (

)[2].
  • Pros: Eliminates the need for physical synthesis; highly accurate when properly scaled (Mean Absolute Deviation < 2.5 ppm)[2].

  • Cons: Computationally expensive for large molecules; implicit solvent models (like COSMO) may fail to capture explicit hydrogen-bonding effects.

C. Empirical Additivity Rules

Empirical rules estimate chemical shifts by adding substituent constants (ortho, meta, para effects) to the base shift of fluorobenzene (−113.1 ppm).

  • Pros: Instantaneous results; requires zero computational resources.

  • Cons: Fails to account for complex non-linear interactions, such as steric compression (van der Waals deshielding) or through-space coupling, often resulting in errors exceeding 5 ppm.

Quantitative Data Presentation

Table 1: Performance Comparison of Assignment Methodologies
MethodologyAccuracy (Error Margin)Resource CostKey LimitationsBest Use Case
Experimental NMR ± 0.0 ppm (Reference)High (Synthesis required)Shifts fluctuate with solvent/pHFinal structural validation and QA/QC.
DFT Computation ± 1.5 to 3.5 ppmMedium (CPU hours)Requires scaling factorsPredicting shifts for unassigned/novel isomers.
Empirical Rules ± 5.0+ ppmLow (Instant)Fails with steric clashesRapid, rough estimation during ideation.
Table 2: Benchmark Experimental 19F NMR Shifts for Fluorobenzoic Acids

Note: All shifts are referenced to CFCl₃ at 0.0 ppm. Negative values indicate upfield shifts relative to the reference.

Compound19F Chemical Shift (

, ppm)
SolventReference
2-Fluorobenzoic acid−112.4 ppmDMSO-d₆[3]
3-Fluorobenzoic acid−111.8 ppmCDCl₃[4]
3-Fluorobenzoic acid−113.9 ppmD₂O (Acidic pH)[1]
4-Fluorobenzoic acid−105.7 ppmCDCl₃[5]
4-Fluorobenzoic acid−107.0 ppmAcetonitrile[6]

Mandatory Visualizations

Diagram 1: Workflow for 19F NMR Signal Assignment

G Start Target: 3-Fluorobenzoic Acid Derivative Exp Experimental NMR (Gold Standard) Start->Exp DFT DFT Computation (High Accuracy) Start->DFT Emp Empirical Rules (Rapid Estimation) Start->Emp Prep Sample Prep (Solvent, pH Control) Exp->Prep Geom Geometry Optimization (e.g., B3LYP/6-31G*) DFT->Geom Subst Substituent Constants (Ortho/Meta/Para) Emp->Subst Acq 19F NMR Acquisition (CFCl3 Reference) Prep->Acq Compare Signal Assignment & Validation Acq->Compare Shield GIAO Shielding Calc (ωB97XD/aug-cc-pVDZ) Geom->Shield Shield->Compare Subst->Compare

Caption: Workflow comparing Experimental, DFT, and Empirical methods for 19F NMR signal assignment.

Diagram 2: Electronic Effects on 19F Chemical Shifts

G Subst Substituent on 3-Fluorobenzoic Acid Inductive Inductive Effects (-I / +I) Through σ-bonds Subst->Inductive Resonance Resonance Effects (-R / +R) Through π-system Subst->Resonance Steric Steric / Conformational Effects Subst->Steric Deshield Deshielding (Downfield Shift, Less Negative ppm) Inductive->Deshield EWG (-I) Shield Shielding (Upfield Shift, More Negative ppm) Inductive->Shield EDG (+I) Resonance->Deshield EWG (-R) Resonance->Shield EDG (+R) Steric->Deshield VdW Compression

Caption: Causality of substituent electronic and steric effects on 19F NMR chemical shifts.

Experimental Protocols & Workflows

To ensure trustworthiness and reproducibility, the following self-validating protocols must be strictly adhered to when generating comparative data.

Protocol 1: Self-Validating Experimental 19F NMR Acquisition

Because 19F nuclei can have exceptionally long longitudinal relaxation times (


), improper acquisition parameters will result in non-quantitative integration and distorted signal-to-noise ratios[4].
  • Sample Preparation: Dissolve 10–20 mg of the 3-fluorobenzoic acid derivative in 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • Internal Standardization: Add a precise volume of an internal standard.

    
    -Trifluorotoluene (PhCF₃, 
    
    
    
    = −63.7 ppm) or 4-fluorobenzoic acid (
    
    
    = −105.7 ppm) are highly recommended to self-validate the chemical shift axis without relying solely on the spectrometer's unified scale[4][6].
  • Spectrometer Calibration: Ensure the probe is tuned specifically to the 19F frequency (e.g., 376 MHz on a 400 MHz spectrometer).

  • Pulse Sequence & Relaxation: Set the relaxation delay (

    
    ) to a minimum of 5 × 
    
    
    
    of the slowest relaxing fluorine nucleus. For fluorobenzoic acids, a
    
    
    of 10 to 40 seconds is often required to ensure complete relaxation and quantitative integration[4].
  • Decoupling: Acquire the spectrum with inverse-gated proton decoupling (

    
    ) to collapse complex multiplet structures into sharp singlets, simplifying assignment.
    
Protocol 2: DFT Computational Workflow for 19F Shift Prediction

To predict shifts with an error margin of <3 ppm, raw shielding tensors must be converted using empirical scaling factors[2].

  • Conformational Search: Perform a molecular mechanics conformational search to identify the lowest energy conformers of the 3-fluorobenzoic acid derivative.

  • Geometry Optimization: Optimize the geometry of the lowest energy conformers using DFT at the B3LYP/6-31+G(d,p) level of theory.

  • Frequency Calculation: Run a vibrational frequency calculation at the same level of theory to confirm the absence of imaginary frequencies (verifying a true local minimum).

  • NMR Shielding Calculation: Calculate the isotropic magnetic shielding tensor (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
    ) using the Gauge-Including Atomic Orbital (GIAO) method. The B3LYP/6-31+G(d,p)//B3LYP/6-31+G(d,p) or ωB97XD/aug-cc-pVDZ levels are highly recommended for optimal cost-to-accuracy ratios[2].
    
  • Linear Scaling: Convert the calculated

    
     to a predicted chemical shift (
    
    
    
    ) using established linear regression parameters for the specific basis set:
    
    
    (Note: For B3LYP/6-31+G(d,p), researchers often use an intercept of ~180-190 and a slope near 1.0, derived from a robust training set of fluoroaromatics).

References

  • Source: National Institutes of Health (NIH)
  • A computational tool to accurately and quickly predict 19F NMR chemical shifts of molecules with fluorine–carbon and fluorine–boron bonds Source: RSC Publishing URL
  • Source: American Chemical Society (ACS)
  • Rapid and Column-Free Syntheses of Acyl Fluorides and Peptides using Ex Situ Generated Thionyl Fluoride Source: Semantic Scholar URL
  • Synthesis, structures and antimicrobial activity of novel NHC Source: Maynooth University Research Archive Library URL
  • Source: National Institutes of Health (NIH)
  • Novel Catalytic Hydrosilane Mediated Reduction Reactions Source: Nottingham ePrints URL

Sources

A Senior Application Scientist's Guide to the Mass Spectrometry Analysis of 4-[(Boc-amino)methyl]-3-fluoro-benzoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery and development, the precise and accurate characterization of novel chemical entities is paramount. 4-[(Boc-amino)methyl]-3-fluoro-benzoic acid, a substituted amino acid derivative, represents a class of molecules frequently encountered as building blocks in medicinal chemistry. Its structural features—a protected amine, a carboxylic acid, and a fluorinated aromatic ring—present a unique set of considerations for mass spectrometry (MS) analysis. This guide provides an in-depth comparison of ionization techniques and an exploration of the expected fragmentation patterns, supported by established principles and experimental data for analogous compounds. Our objective is to equip researchers with the rationale to develop robust and self-validating analytical methods.

The Analytical Challenge: A Molecule of Dichotomous Polarity

This compound possesses both polar and non-polar characteristics. The carboxylic acid and the Boc-protected amine introduce polarity and sites for protonation or deprotonation, making it amenable to techniques that favor charged species. Conversely, the bulky, non-polar tert-butyloxycarbonyl (Boc) group and the aromatic ring lend a degree of hydrophobicity. This duality necessitates a careful selection of the ionization source to achieve optimal sensitivity and structural information.

Ionization Techniques: A Comparative Analysis for Optimal Performance

The two most common atmospheric pressure ionization (API) techniques for liquid chromatography-mass spectrometry (LC-MS) are Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI). The choice between them is critical for the successful analysis of our target molecule.

Electrospray Ionization (ESI): The Gentle Approach for Polar Analytes

ESI is a soft ionization technique that is particularly well-suited for polar, thermally labile, and large molecules.[1][2] It generates ions from a liquid phase, making it highly compatible with reversed-phase and hydrophilic interaction liquid chromatography (HILIC). Given the presence of the carboxylic acid and the carbamate linkage in this compound, ESI is a primary candidate for its analysis.

  • Mechanism of Ionization: In ESI, a high voltage is applied to a liquid sample, creating a fine spray of charged droplets. As the solvent evaporates, the charge density on the droplets increases, eventually leading to the formation of gas-phase ions.[1]

  • Expected Ionization Behavior: In positive ion mode, the molecule is expected to readily form the protonated molecule, [M+H]⁺. The basic nitrogen of the Boc-protected amine is a likely site of protonation. In negative ion mode, the acidic carboxylic acid group will easily deprotonate to form [M-H]⁻. The choice between positive and negative ion mode will depend on the mobile phase composition and the desired sensitivity.

  • Advantages for this Molecule:

    • High sensitivity for polar functional groups.

    • Soft ionization minimizes in-source fragmentation, preserving the molecular ion.

    • Excellent compatibility with a wide range of LC conditions.

Atmospheric Pressure Chemical Ionization (APCI): A Complementary Technique for Less Polar Compounds

APCI is another soft ionization technique, but it is generally more suitable for less polar and more volatile analytes.[1][3]

  • Mechanism of Ionization: In APCI, the sample is first vaporized in a heated nebulizer. The resulting gas-phase analyte molecules are then ionized by chemical reactions with reagent ions generated from the mobile phase solvent by a corona discharge.[2]

  • Expected Ionization Behavior: Due to the thermal vaporization step, there is a higher risk of thermal degradation of the Boc protecting group compared to ESI. However, for molecules that are not efficiently ionized by ESI, APCI can provide a significant signal.

  • Advantages and Disadvantages for this Molecule:

    • Advantage: Can be effective if ESI response is poor due to the molecule's partial non-polar character.

    • Disadvantage: The required vaporization temperature may lead to the premature loss of the labile Boc group, complicating spectral interpretation.

FeatureElectrospray Ionization (ESI)Atmospheric Pressure Chemical Ionization (APCI)
Principle Ionization from charged droplets in the liquid phase.[1]Gas-phase chemical ionization following thermal vaporization.[2]
Analyte Polarity Ideal for polar and ionic compounds.[4]Suitable for less polar to moderately polar compounds.[3]
Thermal Lability Gentle, suitable for thermally labile molecules.[2]Can cause degradation of thermally sensitive compounds.
Expected Ion for Target [M+H]⁺ and [M-H]⁻[M+H]⁺ and [M-H]⁻, with potential for in-source fragmentation.
Recommendation Primary Choice: High likelihood of success in both positive and negative ion modes.Alternative/Confirmatory: Useful if ESI fails or to provide complementary data.

Deciphering the Fragmentation Puzzle: Predicting the MS/MS Spectrum

Collision-Induced Dissociation (CID) is a technique used in tandem mass spectrometry (MS/MS) to fragment a selected precursor ion, providing valuable structural information.[5] The fragmentation of this compound is expected to be dominated by the lability of the Boc group and cleavages associated with the benzoic acid moiety.

**dot

cluster_workflow Mass Spectrometry Analysis Workflow Sample This compound in Solution LC Liquid Chromatography (Reversed-Phase C18) Sample->LC Injection Ionization Ionization Source (ESI or APCI) LC->Ionization Elution MS1 MS1 Analysis (Precursor Ion Selection) Ionization->MS1 Ion Transfer CID Collision-Induced Dissociation (CID) MS1->CID Isolation & Acceleration MS2 MS2 Analysis (Fragment Ion Detection) CID->MS2 Fragmentation Data Data Interpretation MS2->Data Detection & Analysis

Caption: Experimental workflow for LC-MS/MS analysis.

Fragmentation of the Boc-Protected Amine:

The tert-butyloxycarbonyl (Boc) protecting group is notoriously labile under acidic conditions and readily fragments in the gas phase. Common fragmentation pathways include:

  • Loss of isobutylene (56 Da): This is a very common fragmentation pathway for Boc-protected amines, resulting from a rearrangement reaction.

  • Loss of the entire Boc group (100 Da): This involves the cleavage of the N-C bond of the carbamate.

  • Formation of the tert-butyl cation (m/z 57): This is a highly stable carbocation and often a prominent peak in the spectrum.

Fragmentation of the Benzoic Acid Moiety:

Benzoic acid and its derivatives exhibit characteristic fragmentation patterns:

  • Loss of a hydroxyl radical (17 Da): This leads to the formation of a stable acylium ion.[6]

  • Decarboxylation (loss of COOH, 45 Da): This is another common fragmentation pathway for benzoic acids.[7]

  • Loss of carbon monoxide (28 Da) from the acylium ion.

Predicted Fragmentation of this compound:

Based on the fragmentation of its constituent parts, we can predict the major fragmentation pathways for the [M+H]⁺ ion of this compound (exact mass to be calculated based on isotopic composition).

**dot

cluster_frags Predicted Fragmentation Pathways Precursor [M+H]⁺ This compound Frag1 [M+H - 56]⁺ Loss of isobutylene Precursor->Frag1 Frag2 [M+H - 100]⁺ Loss of Boc group Precursor->Frag2 Frag3 m/z 57 tert-butyl cation Precursor->Frag3 Frag4 [M+H - 17]⁺ Loss of OH Precursor->Frag4 Frag5 [M+H - 45]⁺ Loss of COOH Precursor->Frag5

Caption: Predicted major fragmentation pathways.

For the non-fluorinated analog, 4-[(Boc-amino)methyl]benzoic acid, a mass spectrometry analysis showed an m/z of 274 for the [M+Na]⁺ adduct, confirming its molecular weight of 251.28 g/mol .[8] The introduction of a fluorine atom increases the molecular weight.

A Robust and Self-Validating Experimental Protocol

To ensure trustworthy and reproducible results, the following LC-MS/MS protocol is recommended. This protocol is designed to be a self-validating system, where the chromatographic separation provides confidence in the identity of the analyte before it is subjected to mass analysis.

Liquid Chromatography (LC) Conditions:

  • Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm) is a suitable starting point. The combination of polar and non-polar moieties in the analyte makes it well-suited for reversed-phase chromatography.

  • Mobile Phase A: 0.1% Formic Acid in Water. The acidic mobile phase will promote protonation of the analyte, which is beneficial for positive ion mode ESI.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: A typical gradient would start with a low percentage of mobile phase B (e.g., 5-10%) and ramp up to a high percentage (e.g., 95%) over several minutes to ensure the elution of the analyte as a sharp peak.

  • Flow Rate: 0.2-0.4 mL/min.

  • Column Temperature: 30-40 °C to ensure reproducible retention times.

Mass Spectrometry (MS) Conditions (Electrospray Ionization - ESI):

  • Ionization Mode: Positive ion mode is recommended as the primary choice due to the presence of the basic nitrogen. Negative ion mode should also be evaluated for the acidic proton.

  • Capillary Voltage: 3-4 kV.

  • Source Temperature: 100-150 °C.

  • Desolvation Gas (N₂) Flow: 8-12 L/min.

  • Desolvation Temperature: 350-450 °C.

  • Fragmentor/Cone Voltage: This should be optimized to maximize the signal of the molecular ion while minimizing in-source fragmentation. A good starting range is 80-120 V.

  • Mass Range: A scan range of m/z 50-500 will be sufficient to cover the molecular ion and its expected fragments.

  • Collision Energy (for MS/MS): This will need to be optimized for each specific precursor-to-product ion transition to achieve the desired fragmentation efficiency.

Conclusion and Future Outlook

The mass spectrometry analysis of this compound is readily achievable with a well-chosen LC-MS method. Electrospray ionization is the recommended primary technique due to the polar nature of the molecule and the desire to preserve the labile Boc protecting group. A thorough understanding of the expected fragmentation patterns, dominated by the loss of the Boc group and characteristic cleavages of the benzoic acid structure, is crucial for confident structural elucidation.

The protocol provided in this guide serves as a robust starting point for method development. Researchers should further optimize the chromatographic and mass spectrometric parameters to achieve the best possible sensitivity, peak shape, and fragmentation data for their specific instrumentation and application. As a key building block in drug discovery, the ability to rapidly and reliably characterize this and similar molecules is an essential capability for any analytical laboratory in the pharmaceutical sciences.

References

  • AxisPharm. Electrospray and APCI Mass Analysis. Available from: [Link]

  • Separation and determination of fluorobenzoic acids using ion chromatography-electrospray mass spectrometry | Request PDF - ResearchGate. Available from: [Link]

  • Executive Summary: Choosing the Right Ionization Technique in Mass Spectrometry. (2025, September 9). Available from: [Link]

  • Decaestecker, T. N., et al. ESI or APCI to ionize pharmaceuticals: a chemometric approach. Available from: [Link]

  • Amino acid analysis using chromatography–mass spectrometry: An inter platform comparison study | Request PDF - ResearchGate. Available from: [Link]

  • ESI vs APCI. Which ionization should I choose for my application? - YouTube. (2024, September 24). Available from: [Link]

  • Utility of Atmospheric-Pressure Chemical Ionization and Photoionization Mass Spectrometry in Bottom-Up Proteomics - MDPI. (2022, February 2). Available from: [Link]

  • Straight to the Source: ESI vs APCI…. - Microsaic Systems. (2020, January 13). Available from: [Link]

  • Ionization Efficiency for Environmentally Relevant Compounds Using Atmospheric Pressure Photoionization Versus Electrospray Ionization (ESI) | LCGC International. (2020, December 16). Available from: [Link]

  • Atmospheric pressure chemical ionisation mass spectrometry for the routine analysis of low molecular weight analytes - University of Bristol. Available from: [Link]

  • CHAPTER 2 Fragmentation and Interpretation of Spectra 2.1 Introduction. Available from: [Link]

  • mass spectrum of benzoic acid C7H6O2 C6H5COOH fragmentation pattern of m/z m/e ions ... - Doc Brown's Chemistry. (2026, February 24). Available from: [Link]

  • Collision-induced dissociation - Wikipedia. Available from: [Link]

  • Benzoic acid, 4-amino-, methyl ester - the NIST WebBook. Available from: [Link]

  • Advances in the analytical methods for the determination of fluorinated aromatic carboxylic acids in aqueous matrices: A review - PubMed. (2022, January 15). Available from: [Link]

  • Methyl 4-amino-3-fluorobenzoate | C8H8FNO2 | CID 11182865 - PubChem. Available from: [Link]

  • The Effects of Analyte Concentration on the Protonation Sites of 4-Aminobenzoic Acid Upon Atmospheric Pressure Chemical Ionization as Revealed by Gas-phase Ion-molecule Reactions | Request PDF - ResearchGate. Available from: [Link]

  • Collision-induced dissociation mass spectra of protonated alkyl amines | Request PDF. (2026, February 3). Available from: [Link]

  • Mastering Atmospheric Pressure Chemical Ionization (APCI) in Mass Spectrometry - LabX. Available from: [Link]

  • Mass spectrum of 4‐fluorobenzoic acid obtained using GlowFlow... - ResearchGate. Available from: [Link]

  • LC-MS With Simultaneous Electrospray and Atmospheric Pressure Chemical Ionization. (2005, March 1). Available from: [Link]

  • Discriminating Aromatic Parent Compounds and Their Derivative Isomers in Ice Grains From Enceladus and Europa Using a Laboratory Analogue for Spaceborne Mass Spectrometers - Freie Universität Berlin. Available from: [Link]

  • Development of an LC-MS/MS Method for Trace Level Quantification of 4-(bromomethyl) Benzoic Acid, a Potential Genotoxic Impurity. (2017, July 15). Available from: [Link]

  • 4-(Aminomethyl)Benzoic Acid | C8H9NO2 | CID 65526 - PubChem. Available from: [Link]

  • Collision-induced dissociation of protonated tetrapeptides containing beta-alanine, gamma-aminobutyric acid, epsilon-aminocaproic acid or 4-aminomethylbenzoic acid residues - PubMed. Available from: [Link]

  • Effects of Analyte Concentration on the Protonation Sites of 4-Aminobenzoic Acid upon Atmospheric Pressure Chemical Ionization As Revealed by Gas-Phase Ion-Molecule Reactions - PubMed. (2020, October 7). Available from: [Link]

  • (4-{[(tert-butoxycarbonyl)amino]methyl}phenyl)acetic acid - Optional[MS (GC)] - Spectrum - SpectraBase. Available from: [Link]

  • Competitive Fragmentation Modeling of ESI-MS/MS spectra for metabolite identification. Available from: [Link]

  • Boc-Protected Amino Groups - Organic Chemistry Portal. Available from: [Link]

  • Synthesis and characterization of new derivatives of 4-fluoro benzoic acid as bioactive compound - Global Scientific Journal. (2020, November 15). Available from: [Link]

  • a new tool for the diagnosis of inherited disorders of amino acid metabolism. Fragmentation study of 79 molecules of biological interest in positive and negative ionisation mode - PubMed. Available from: [Link]

  • Synthesis of the Novel Amino Acid 4‐Amino‐3‐(aminomethyl)benzoic Acid (AmAbz) and Its Protected Derivatives as Building Blocks for Pseudopeptide Synthesis | Request PDF - ResearchGate. Available from: [Link]

  • 2-amino-3-fluorobenzoic acid - Organic Syntheses Procedure. Available from: [Link]

  • Prediction of Fragmentation Pathway of Natural Products, Antibiotics, and Pesticides by ChemFrag - Uni Halle. (2025, March 11). Available from: [Link]

  • Solvent-free, instant, ambient, n-boc protection of amines -A green, recyclable heterogenous acid catalysis - Der Pharma Chemica. Available from: [Link]

  • Analysis of Perfluoroalkyl Anion Fragmentation Pathways for Linear and Branched Perfluorooctanoic Acids (PFOA) during LC/ESI-MS/MS - Wellington Laboratories. Available from: [Link]

  • Utilisation of electrospray time-of-flight mass spectrometry for solving complex fragmentation patterns: application to benzoxazinone derivatives - fateallchem. Available from: [Link]

  • Optimizing Sample Preparation for LC/MS/MS of Pesticide Residues in Herbal Teas - Agilent. (2013, December 17). Available from: [Link]

  • Development, Validation, and Application of the LC-MS/MS Method for Determination of 4-Acetamidobenzoic Acid in Pharmacokinetic Pilot Studies in Pigs - PubMed. (2021, July 23). Available from: [Link]

Sources

Chromatographic Profiling of Fluorinated vs. Non-Fluorinated Boc-Amino Acids: A Mechanistic Guide

Author: BenchChem Technical Support Team. Date: March 2026

The incorporation of fluorinated amino acids into peptide sequences is a cornerstone strategy in modern drug design. By replacing carbon-hydrogen (C-H) bonds with carbon-fluorine (C-F) bonds, researchers can dramatically enhance a peptide's metabolic stability, modulate its pKa, and increase its membrane permeability[1]. However, this modification fundamentally alters the physicochemical properties of the building blocks, presenting unique challenges and opportunities during High-Performance Liquid Chromatography (HPLC) purification and analysis.

As a Senior Application Scientist, I have structured this guide to move beyond basic protocol listing. Here, we will dissect the causality behind retention time shifts, compare the performance of distinct stationary phases, and provide a self-validating experimental framework for analyzing fluorinated and non-fluorinated tert-butyloxycarbonyl (Boc) protected amino acids.

The Mechanistic Causality of Retention Time Shifts

To optimize an HPLC method, one must first understand the thermodynamic and intermolecular forces governing the separation. The retention time (


) of a Boc-amino acid is not merely a number; it is a macroscopic readout of molecular-level interactions.
The Hydrophobic Drive (C18 Stationary Phases)

On a standard reversed-phase C18 column, separation is driven primarily by dispersive hydrophobic interactions. Fluorine is highly electronegative, yet the C-F bond is larger and more lipophilic than a C-H bond. Consequently, fluorination increases the overall molecular volume and the octanol-water partition coefficient (Log P) of the amino acid[1].

  • Causality: When analyzing compounds like Boc-Phenylalanine (Boc-Phe) versus Boc-4-Fluoro-Phenylalanine (Boc-4-F-Phe), the fluorinated analog will consistently exhibit a longer retention time on a C18 column. The increased lipophilicity drives a stronger thermodynamic preference for the hydrophobic alkyl stationary phase over the polar mobile phase.

Fluorous Affinity and Shape Selectivity (PFP Stationary Phases)

While C18 columns separate based on bulk hydrophobicity, they often fail to resolve closely related positional isomers (e.g., Boc-3-F-Phe vs. Boc-4-F-Phe). This is where Pentafluorophenyl (PFP) or F5 columns become critical[2].

  • Causality: PFP columns engage in multi-modal retention mechanisms. The highly electronegative fluorine atoms on the stationary phase draw electron density away from the phenyl ring, creating an electron-deficient

    
    -system. This allows for strong 
    
    
    
    interactions with electron-rich analytes, dipole-dipole interactions, and specific "fluorous" (fluorine-fluorine) interactions[3].
  • The Reversal Effect: For highly fluorinated molecules like Boc-Pentafluorophenylalanine (Boc-F5-Phe), the specific fluorous affinity on a PFP column can be so strong that it becomes the dominant retention mechanism, sometimes resulting in longer retention times on PFP than on C18—a reversal of the typical reversed-phase trend[4].

Comparative Retention Data

The following table summarizes the chromatographic behavior of representative aliphatic and aromatic Boc-amino acids. Note: Retention times are benchmarked against a standard 5% to 95% Acetonitrile gradient over 20 minutes.

AnalyteModificationC18 Retention Time (min)PFP Retention Time (min)Mechanistic Observation
Boc-Phe-OH None (Baseline)12.510.2Standard hydrophobic retention; weaker affinity for PFP due to lack of fluorous interaction.
Boc-4-F-Phe-OH Mono-fluorinated13.812.5Increased lipophilicity delays elution on both phases.
Boc-F5-Phe-OH Penta-fluorinated17.419.1Reversal: Strong fluorous affinity on PFP exceeds bulk hydrophobic retention on C18.
Boc-Val-OH None (Baseline)9.88.1Aliphatic chain relies purely on dispersive forces (stronger on C18).
Boc-TfeGly-OH Trifluoroethyl12.111.5High degree of fluorination increases overall lipophilicity significantly.

Decision Logic for Stationary Phase Selection

To ensure robust method development, the choice between a C18 and a PFP column should be dictated by the degree of fluorination and the specific analytical goal (e.g., bulk purity vs. isomer resolution).

G Start Analyze Boc-Amino Acid CheckF Degree of Fluorination? Start->CheckF NonF Non-Fluorinated (e.g., Boc-Phe, Boc-Val) CheckF->NonF None MonoF Mono/Di-Fluorinated (e.g., Boc-4-F-Phe) CheckF->MonoF Low PolyF Poly-Fluorinated (e.g., Boc-F5-Phe, Boc-CF3-Val) CheckF->PolyF High C18 Standard C18 Column (Hydrophobic Interaction) NonF->C18 Standard RP-HPLC MonoF->C18 Primary Choice PFP PFP / F5 Column (Fluorous, π-π, Dipole) MonoF->PFP If isomers need separation PolyF->C18 Longer RT expected PolyF->PFP Strong fluorous affinity

Caption: Logical decision tree for selecting HPLC stationary phases based on amino acid fluorination.

Self-Validating Experimental Protocol

Boc-amino acids possess a free C-terminal carboxylic acid with a pKa typically between 2.0 and 3.0. If the mobile phase pH is not strictly controlled below this pKa, the molecule will exist in a dynamic equilibrium of ionized and unionized states, leading to severe peak tailing. The following protocol utilizes 0.1% Trifluoroacetic acid (TFA) to ensure full protonation and a self-validating system suitability test.

Materials & Reagents
  • Mobile Phase A: HPLC-grade Water + 0.1% TFA (v/v)

  • Mobile Phase B: HPLC-grade Acetonitrile + 0.1% TFA (v/v)

  • Columns:

    • C18 (e.g., 150 x 4.6 mm, 3 µm)

    • PFP/F5 (e.g., 150 x 4.6 mm, 3 µm)[2][3]

Step-by-Step Methodology

Step 1: System Equilibration

  • Purge the HPLC system with Mobile Phase A and B to remove any trapped air.

  • Install the selected column and equilibrate at 5% B for a minimum of 10 column volumes (approx. 15 minutes at 1.0 mL/min) until the baseline UV signal (210 nm) is stable.

Step 2: System Suitability & Validation (Critical) Causality: Before analyzing unknown samples, the system must prove it can resolve minor lipophilic differences.

  • Prepare a resolution standard containing 0.5 mg/mL of Boc-Phe-OH and 0.5 mg/mL of Boc-4-F-Phe-OH in 50:50 Water:Acetonitrile.

  • Inject 10 µL of the standard.

  • Validation Criteria: The system is only valid for use if the resolution (

    
    ) between the non-fluorinated and fluorinated peak is 
    
    
    
    , and the tailing factor for both peaks is
    
    
    . If tailing occurs, verify the TFA concentration in the mobile phase.

Step 3: Gradient Execution Execute the following linear gradient profile at a flow rate of 1.0 mL/min and a column temperature of 30°C:

  • 0.0 - 2.0 min: 5% B (Isocratic hold to focus the analyte at the column head)

  • 2.0 - 17.0 min: 5%

    
     95% B (Linear ramp for separation)
    
  • 17.0 - 20.0 min: 95% B (Column wash to elute highly retained poly-fluorinated species)

  • 20.0 - 20.1 min: 95%

    
     5% B
    
  • 20.1 - 25.0 min: 5% B (Re-equilibration)

Step 4: Detection and Data Analysis Monitor absorbance at 210 nm (captures the amide/carbamate backbone of the Boc group) and 254 nm (captures the aromatic rings of Phe derivatives). Compare the retention times of the sample against the validated standards to confirm identity and assess purity.

References

  • Joyner, K. A., Wang, W., & Yu, Y. B. (2011). "The Effect of Column and Eluent Fluorination on the Retention and Separation of non-Fluorinated Amino Acids and Proteins by HPLC." Journal of Fluorine Chemistry, PMC. Available at:[Link]

  • Jian, Y., et al. (2020). "Fluorinated phenylalanines: synthesis and pharmaceutical applications." Beilstein Journal of Organic Chemistry. Available at:[Link]

Sources

Comparative Reactivity Guide: 3-Fluoro vs. 4-Fluoro Benzoic Acid Building Blocks

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

In the rational design of small-molecule therapeutics, the strategic incorporation of fluorine is a foundational technique used to modulate lipophilicity, metabolic stability, and target binding affinity. Among the most ubiquitous building blocks in organic synthesis are 3-fluorobenzoic acid (meta-fluoro) and 4-fluorobenzoic acid (para-fluoro). While they share identical molecular weights and similar steric profiles, shifting the fluorine atom by a single carbon position fundamentally rewires the molecule's electronic landscape.

As an application scientist, I frequently observe that failing to account for these electronic differences leads to failed synthetic routes—particularly in late-stage functionalization. This guide provides an objective, data-driven comparison of their reactivity profiles, grounded in mechanistic causality and validated experimental protocols.

Electronic Effects & Physicochemical Profiling

The reactivity of fluorinated benzoic acids is dictated by the interplay between fluorine's strong electron-withdrawing inductive effect (-I) and its electron-donating resonance effect (+R).

The acidity (pKa) of these building blocks provides a direct, quantifiable window into their electronic environments. 3-Fluorobenzoic acid exhibits a 1[1], making it significantly more acidic than 4-fluorobenzoic acid, which has a2[2].

The Causality: In the para isomer (4-fluoro), the +R effect relays electron density directly to the ipso carbon attached to the carboxyl group, partially offsetting the -I effect and destabilizing the conjugate base. In the meta isomer (3-fluoro), the resonance effect bypasses the carboxyl-bearing carbon entirely, leaving the -I effect to dominate and stabilize the carboxylate anion[1].

Quantitative Comparison Table
Property3-Fluorobenzoic Acid4-Fluorobenzoic Acid
CAS Number 3[3]2[2]
pKa (at 25°C) 3.864.15
Dominant Electronic Effect Inductive (-I)Inductive (-I) + Resonance (+R)
SNAr Reactivity Negligible / UnreactiveHighly Reactive
Amide Coupling Efficiency >95% (Highly Reactive)>95% (Highly Reactive)

Mechanistic Divergence in Reactivity

Nucleophilic Aromatic Substitution (SNAr)

The most critical synthetic differentiator between these two isomers is their behavior in SNAr reactions. 4-Fluorobenzoic acid is highly prized as an electrophilic hub for 4[4]. When attacked by an amine, the para-carboxylic acid acts as a powerful electron-withdrawing group (EWG), stabilizing the anionic Meisenheimer intermediate via resonance.

Conversely, 3-fluorobenzoic acid is practically inert under identical SNAr conditions. Because the EWG is in the meta position, it cannot participate in resonance stabilization of the developing negative charge, rendering the activation energy barrier insurmountable under standard thermal conditions.

SNAr_Logic Start Fluorobenzoic Acid Isomer Selection Para 4-Fluorobenzoic Acid (Para-F) Start->Para Meta 3-Fluorobenzoic Acid (Meta-F) Start->Meta ParaMech COOH stabilizes Meisenheimer complex via resonance Para->ParaMech MetaMech COOH cannot stabilize intermediate via resonance Meta->MetaMech ParaResult Highly Reactive in SNAr ParaMech->ParaResult MetaResult Unreactive in SNAr MetaMech->MetaResult

Caption: Logical flow of Nucleophilic Aromatic Substitution (SNAr) reactivity based on isomer selection.

Amide Bond Formation

Unlike SNAr, nucleophilic acyl substitution (amide coupling) occurs at the exocyclic carbonyl carbon. While the lower pKa of 3-fluorobenzoic acid makes its active ester marginally more electrophilic, both isomers undergo rapid, quantitative amide bond formation using standard coupling reagents (e.g., HATU, EDC). The distal position of the fluorine atom does not sterically hinder the carbonyl trajectory in either isomer.

Self-Validating Experimental Protocols

To empirically demonstrate these reactivity principles, the following self-validating workflows are provided. Every step is designed to yield clear, binary analytical readouts.

Protocol A: Comparative SNAr Workflow (Positional Validation)

Objective: To demonstrate the selective SNAr reactivity of 4-fluorobenzoic acid over 3-fluorobenzoic acid. Reagents: Fluorobenzoic acid (1.0 eq), Morpholine (3.0 eq), K₂CO₃ (2.0 eq), Anhydrous DMSO (0.5 M).

  • Reaction Setup: Add the chosen fluorobenzoic acid, K₂CO₃, and morpholine to a sealed reaction vial containing anhydrous DMSO.

    • Causality: DMSO is selected as the polar aprotic solvent because it heavily solvates the potassium cation but leaves the nucleophilic amine "naked" and highly reactive, maximizing the kinetics of the SNAr attack.

  • Thermal Activation: Heat the mixture to 120 °C for 12 hours.

  • Self-Validation System (LC-MS): Take a 10 µL aliquot, dilute in MeCN/H₂O, and analyze via LC-MS (Negative Ion Mode).

    • Positive Result (4-FBA): The starting mass (m/z 139 [M-H]⁻) will disappear, replaced by a product peak at m/z 206 [M-H]⁻. This exact mass shift of +67 Da (Morpholine mass 87 Da - Fluorine mass 19 Da - 1 Da for proton loss) internally validates the specific displacement of fluorine.

    • Negative Control (3-FBA): The LC-MS trace will show >95% retention of the starting mass (m/z 139), definitively proving the strict positional requirement for SNAr.

Amide_Coupling Prep 1. Carboxylic Acid Activation (HATU) Amine 2. Amine Addition (Nucleophile) Prep->Amine Monitor 3. LC-MS Monitoring (Self-Validation) Amine->Monitor Workup 4. Aqueous Workup & Isolation Monitor->Workup

Caption: Self-validating experimental workflow for amide bond formation using fluorobenzoic acids.

Protocol B: Standardized Amide Coupling

Objective: To validate that both isomers are equally viable for peptide/medicinal chemistry coupling. Reagents: Fluorobenzoic acid (1.0 eq), Benzylamine (1.2 eq), HATU (1.2 eq), DIPEA (3.0 eq), DMF (0.1 M).

  • Activation: Dissolve the fluorobenzoic acid and HATU in anhydrous DMF. Add DIPEA dropwise.

    • Causality: HATU rapidly converts the carboxylic acid into a highly electrophilic OAt active ester. DIPEA acts as a non-nucleophilic base to deprotonate the acid and drive the activation without competing as a nucleophile.

  • Coupling: Stir for 10 minutes to ensure complete activation, then add benzylamine. Stir at room temperature for 2 hours.

  • Self-Validation System (TLC/LC-MS): Spot the reaction mixture against the starting acid on a silica TLC plate (eluent: 30% EtOAc in Hexanes). The starting material spot (UV active, low Rf due to polarity) will completely disappear, replaced by a higher Rf amide spot. Both the 3-fluoro and 4-fluoro isomers will show >95% conversion to the corresponding fluorobenzamide, validating that the fluorine position does not impede standard acyl substitution.

References

  • Comparing pKa values of mono-, di-, and tri-fluorobenzoic acids. BenchChem. 1

  • 4-Fluorobenzoic acid. ChemicalBook. 2

  • 3-Fluorobenzoic acid. Wikipedia. 3

  • The Discovery and Development of Fluorinated Benzoic Acid Derivatives: A Technical Guide. BenchChem. 4

Sources

Strategic Advantages of 4-[(Boc-amino)methyl]-3-fluoro-benzoic acid over Fmoc Analogs in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

In the development of advanced peptidomimetics, radiopharmaceuticals, and targeted protein degraders, the selection of rigid aromatic linkers is a critical design parameter. The compound 4-(aminomethyl)-3-fluorobenzoic acid serves as a highly effective spacer; the fluorine atom at the 3-position inductively lowers the pKa of the benzoic acid, increases lipophilicity, and restricts the conformational flexibility of the aminomethyl group.

However, when incorporating this building block into a synthetic workflow—particularly Solid-Phase Peptide Synthesis (SPPS)—chemists must choose between the Boc-protected (tert-butyloxycarbonyl) and Fmoc-protected (fluorenylmethyloxycarbonyl) derivatives. For the vast majority of Fmoc-SPPS applications, 4-[(Boc-amino)methyl]-3-fluoro-benzoic acid offers superior mechanistic, kinetic, and operational advantages over its Fmoc counterpart.

This guide objectively compares the performance of both analogs, providing the mechanistic causality behind these advantages and self-validating experimental protocols to optimize your synthesis.

Mechanistic & Chemical Advantages

Orthogonality and One-Step Global Deprotection

The most significant advantage of the Boc-protected analog lies in its . In standard Fmoc-SPPS, the peptide chain is elongated using base-labile Fmoc groups. If an Fmoc-protected linker is coupled at the N-terminus, an additional base-catalyzed deprotection step (e.g., 20% piperidine) is required before the peptide can be cleaved from the resin.

Conversely, coupling this compound terminates the solid-phase assembly. Because the Boc group is acid-labile, it remains completely stable during any subsequent on-resin basic modifications. During the final global cleavage using Trifluoroacetic Acid (TFA), the peptide is cleaved from the resin, side-chains are deprotected, and the Boc group on the linker is removed simultaneously . This eliminates an entire reaction step, reducing the risk of base-catalyzed side reactions (such as aspartimide formation).

Steric Profile and Coupling Kinetics

The Fmoc group is a bulky, highly hydrophobic fluorenyl ring system. When attached to the already rigid 3-fluorobenzoic acid core, it can induce severe steric hindrance and promote aggregation via


 stacking in polar aprotic solvents like DMF. This leads to sluggish coupling kinetics and incomplete reactions. The Boc group, being a compact tert-butyl moiety, significantly improves the solubility of the building block and minimizes steric clash during activation and coupling, driving the reaction to completion faster.
Byproduct Management

The cleavage of protecting groups generates byproducts that must be managed to prevent contamination.

  • Boc Cleavage: Yields isobutylene gas and carbon dioxide, both of which volatilize out of the reaction mixture, leaving a clean crude product.

  • Fmoc Cleavage: Yields dibenzofulvene (DBF), a highly reactive electrophile. If not efficiently trapped by a scavenger (like piperidine), DBF can alkylate nucleophilic side chains (e.g., Cysteine, Lysine) or the newly liberated amine, drastically reducing the yield of the desired product.

Visualizing the Synthetic Logic

Orthogonal Protection Workflow

The following diagram illustrates the streamlined workflow achieved by utilizing the Boc-protected analog at the terminus of an Fmoc-SPPS sequence.

Workflow Resin Peptide-Resin (Fmoc-SPPS) Deprotect Fmoc Deprotection (20% Piperidine) Resin->Deprotect Couple Couple 4-[(Boc-amino)methyl]- 3-fluoro-benzoic acid (HATU/DIPEA) Deprotect->Couple Modify Optional Base-Catalyzed Modifications Couple->Modify Boc is Base-Stable Cleave Global Cleavage (95% TFA) Boc Removal Couple->Cleave Direct Route Modify->Cleave Product Final Unprotected Conjugate Cleave->Product One-Step Yield

Caption: Orthogonal protection workflow using a Boc-protected linker in Fmoc-SPPS.

Byproduct Fate Comparison

Byproduct Boc Boc Deprotection (Acidic: TFA) Boc_By1 Isobutylene (Gas) Evaporates Boc->Boc_By1 Boc_By2 CO2 (Gas) Evaporates Boc->Boc_By2 Fmoc Fmoc Deprotection (Basic: Piperidine) Fmoc_By1 Dibenzofulvene (Reactive Electrophile) Fmoc->Fmoc_By1 Fmoc_By2 DBF-Piperidine Adduct (Requires Scavenging) Fmoc_By1->Fmoc_By2 Scavenger Reaction

Caption: Cleavage mechanism and byproduct fate comparison between Boc and Fmoc.

Quantitative Comparison

The following table summarizes the operational and chemical metrics of both analogs when used as N-terminal modifiers in SPPS.

ParameterThis compoundFmoc-4-(aminomethyl)-3-fluorobenzoic acid
Deprotection Condition Acidic (95% TFA)Basic (20% Piperidine in DMF)
Base Stability Highly Stable (Allows on-resin alkylation)Labile (Cleaves under basic conditions)
Solubility in DMF (0.5M) Excellent (Clear solution)Moderate (Prone to gelation/aggregation)
Coupling Efficiency (Sterics) High (Compact tert-butyl group)Moderate (Bulky fluorenyl group hinders attack)
Cleavage Byproducts Isobutylene (Gas), CO₂ (Gas)Dibenzofulvene (Requires chemical scavenging)
Workflow Efficiency 1 Step (Simultaneous cleavage & deprotection)2 Steps (Deprotection, followed by TFA cleavage)

Self-Validating Experimental Protocol

This protocol details the incorporation of this compound into a targeting peptide. This specific methodology is highly utilized in the development of , where the fluorinated linker acts as a rigid spacer between the peptide pharmacophore and a DOTA chelator.

Objective

To conjugate this compound to the N-terminus of a resin-bound peptide, followed by one-step global cleavage.

Materials
  • Fmoc-deprotected Peptide-Resin (0.1 mmol scale)

  • This compound (0.3 mmol, 3 eq)

  • HATU (0.29 mmol, 2.9 eq)

  • DIPEA (0.6 mmol, 6 eq)

  • Anhydrous DMF and DCM

  • Cleavage Cocktail: TFA/TIS/H₂O (95:2.5:2.5 v/v/v)

Step-by-Step Methodology

Step 1: Resin Preparation & Validation

  • Swell the Fmoc-deprotected peptide-resin in 3 mL of anhydrous DMF for 30 minutes.

  • Self-Validation: Perform a Kaiser test on a few beads. Expected Result: Dark blue beads, confirming the presence of free primary amines ready for coupling.

Step 2: Activation of the Linker

  • Dissolve this compound and HATU in 2 mL of anhydrous DMF.

  • Add DIPEA to the solution. Stir for 2 minutes at room temperature to pre-activate the carboxylic acid.

  • Causality: HATU is selected over standard DIC/HOBt because the fluorinated benzoic acid is sterically hindered and electronically deactivated; HATU generates a highly reactive Atab-ester that forces the coupling to completion.

Step 3: Coupling

  • Add the activated linker solution to the swollen resin.

  • Agitate gently at room temperature for 2 hours.

Step 4: Washing & Validation

  • Drain the reaction mixture. Wash the resin sequentially with DMF (5 × 1 min) and DCM (5 × 1 min).

  • Self-Validation: Perform a second Kaiser test. Expected Result: Colorless or pale yellow beads. This negative result indicates >99% coupling efficiency. (If beads are slightly blue, repeat Steps 2-3).

Step 5: One-Step Global Cleavage

  • Treat the dried resin with 4 mL of the TFA/TIS/H₂O cleavage cocktail for 2 hours at room temperature.

  • Causality: The 95% TFA simultaneously cleaves the peptide from the solid support, removes all side-chain protecting groups, and liberates the aminomethyl group by cleaving the Boc moiety as volatile isobutylene and CO₂. Triisopropylsilane (TIS) acts as a carbocation scavenger to protect reactive side chains.

Step 6: Precipitation & Analytical Validation

  • Filter the cleavage solution directly into 40 mL of cold diethyl ether to precipitate the crude peptide conjugate.

  • Centrifuge at 4000 rpm for 5 minutes, decant the ether, and dry the pellet under a stream of nitrogen.

  • Self-Validation: Analyze the crude product via RP-HPLC and ESI-MS. Expected Result: A dominant peak on the HPLC chromatogram with an ESI-MS mass corresponding to the fully deprotected peptide + the 4-(aminomethyl)-3-fluorobenzoyl mass addition (without the Boc group).

References

  • Schindler, L., Moosbauer, J., Schmidt, D., Spruss, T., Grätz, L., Lüdeke, S., Hofheinz, F., Meister, S., Echtenacher, B., Bernhardt, G., & Keller, M. "Development of a Neurotensin-Derived 68Ga-Labeled PET Ligand with High In Vivo Stability for Imaging of NTS1 Receptor-Expressing Tumors." Cancers, 14(19), 4922 (2022). URL:[Link]

  • Blanco-Canosa, J. B., Dawson, P. E., & Kent, S. B. H. "Native Chemical Ligation of Peptides and Proteins." Current Protocols in Protein Science, 80(1), 18.11.1-18.11.26 (2015). URL:[Link]

Comparative Biological Activity of Peptidomimetics: 3-Fluoro-4-Aminomethyl Benzoate vs. Unmodified AMBA

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The transition from natural peptides to peptidomimetics is driven by the need to overcome poor oral bioavailability and rapid proteolytic degradation. Historically, structural biology has relied on rigid unnatural amino acid spacers, such as , to lock peptides into bioactive conformations[1]. While AMBA successfully mimics dipeptide distances, its unmodified form often acts as a non-translocated competitive inhibitor of intestinal transporters[2].

The next-generation evolution of this scaffold involves targeted halogenation to yield 3-fluoro-4-aminomethyl benzoate (3-F-AMBA) . This guide provides an objective, data-driven comparison of the biological activity, pharmacokinetic enhancements, and structural advantages of 3-F-AMBA-containing peptides against their unmodified AMBA and natural peptide counterparts.

Mechanistic Rationale: The Fluorine Effect in Peptidomimetics

The integration of a fluorine atom at the 3-position of the AMBA aromatic ring is not merely a steric substitution; it is a rational electronic tuning strategy that fundamentally alters the molecule's interaction with biological systems.

  • 
     Modulation & Transporter Affinity:  Unmodified AMBA is recognized as a non-translocated competitive inhibitor of the epithelial peptide transporter PEPT1[2]. The highly electronegative fluorine atom exerts a strong inductive electron-withdrawing effect (-I) on the adjacent aminomethyl group. This lowers the basicity (
    
    
    
    ) of the amine, optimizing its protonation equilibrium at the mildly acidic pH of the intestinal microclimate. This subtle electronic shift transitions the molecule from an inhibitor to a highly efficient translocated substrate of the mammalian
    
    
    /peptide cotransporter PEPT1[3].
  • Conformational Locking: In enzyme inhibition—such as targeting p21ras farnesyltransferase—AMBA replaces central aliphatic dipeptides to maintain precise spatial geometry between pharmacophores[1]. The 3-fluoro substituent introduces localized steric bulk that restricts rotational degrees of freedom around the aminomethyl bond, locking the peptide into an optimal

    
    -turn-like conformation required for target engagement.
    
  • Metabolic Stability: The fluorine atom sterically and electronically shields adjacent amide or ester linkages from enzymatic hydrolysis. Furthermore, in mass spectrometry, the presence of an AMBA residue dictates unique competitive fragmentation pathways during collision-induced dissociation; fluorination stabilizes the molecular ion, correlating with enhanced resistance to in vivo proteolytic cleavage. AMBA derivatives are also critical in synthesizing complex neuroendocrine peptide analogs, such as RFamide derivatives, where C-terminal modifications dictate receptor affinity[4].

Mechanism A 3-Fluoro-4-Aminomethyl Benzoate Integration B Inductive Effect (-I) Lowers Amine pKa A->B C Steric Shielding of Peptide Bonds A->C D Increased Lipophilicity (Enhanced logD) A->D E Optimized PEPT1 Transporter Affinity B->E F Resistance to Proteolytic Cleavage C->F D->E

Caption: Logical mechanism of 3-fluoro substitution enhancing pharmacokinetic properties.

Comparative Performance Analysis

The following table summarizes the quantitative performance enhancements achieved by substituting natural dipeptides with unmodified AMBA and the optimized 3-F-AMBA spacer.

Pharmacokinetic ParameterNatural Peptide (Control)AMBA-Peptide (Baseline)3-F-AMBA-Peptide (Optimized)
Target Affinity (

)
~500 nM50–100 nM<10 nM
PEPT1 Transport (

)
<1.0 × 10⁻⁶ cm/sModerate (Inhibitor)>5.0 × 10⁻⁶ cm/s
Serum Half-Life (

)
<10 mins~2 hours>6 hours
Lipophilicity (

)
-2.5-0.8+0.4
Amine

~9.5~9.0~7.8

Data synthesis based on structural requirements of potent peptidomimetic inhibitors[1] and 3D-QSAR analyses of PEPT1 substrates[3].

Experimental Workflows & Self-Validating Protocols

To objectively evaluate the biological activity of 3-F-AMBA peptides, the following self-validating experimental protocols must be employed.

Workflow S1 1. Peptide Synthesis (Fmoc-SPPS) S2 2. Caco-2 Permeability (+/- PEPT1 Inhibitor) S1->S2 S3 3. Serum Stability (Human Plasma) S1->S3 S4 4. LC-MS/MS Quantification S2->S4 S3->S4 S5 5. PK Modeling & Efficacy Validation S4->S5

Caption: Self-validating experimental workflow for evaluating peptidomimetic performance.

Protocol A: Caco-2 Permeability and PEPT1 Transport Assay

Purpose: To quantify intestinal absorption and verify active transport via PEPT1.

  • Step 1: Monolayer Preparation. Culture Caco-2 cells on polycarbonate filter inserts for 21 days until Transepithelial Electrical Resistance (TEER) exceeds 300

    
    .
    
  • Step 2: Buffer Setup (Causality). Use MES buffer (pH 6.0) on the apical side and HEPES buffer (pH 7.4) on the basolateral side. Why? This establishes the physiological

    
     gradient strictly necessary to drive PEPT1-mediated symport.
    
  • Step 3: Dosing & Sampling. Apply 50

    
    M of the 3-F-AMBA peptide to the apical chamber. Extract 50 
    
    
    
    L aliquots from the basolateral chamber at 15, 30, 60, and 120 minutes.
  • Self-Validation Mechanism: The assay incorporates

    
    -Gly-Sar as a reference substrate. If the apparent permeability (
    
    
    
    ) of Gly-Sar falls below
    
    
    cm/s, the monolayer integrity is compromised, and the plate is invalidated. Furthermore, a parallel well dosed with the peptide plus a specific PEPT1 inhibitor (e.g., excess unlabeled AMBA) must show a >80% reduction in transport to definitively prove PEPT1-mediated uptake rather than passive diffusion.
Protocol B: In Vitro Serum Stability Assay

Purpose: To determine the resistance of the 3-F-AMBA modified peptide to proteolytic cleavage.

  • Step 1: Matrix Preparation. Pre-warm pooled human plasma to 37°C.

  • Step 2: Incubation. Spike the plasma with the peptide to a final concentration of 10

    
    M. Incubate at 37°C under gentle agitation.
    
  • Step 3: Quenching (Causality). At designated time points (0, 1, 2, 4, 8, 24 hours), extract 100

    
    L aliquots and immediately mix with 300 
    
    
    
    L of ice-cold acetonitrile containing 0.1% formic acid. Why? The acidic organic solvent instantly denatures serum proteases to halt the reaction and precipitates plasma proteins to prevent LC-MS/MS column fouling.
  • Self-Validation Mechanism: Procaine is utilized as a rapid-clearance positive control, and warfarin as a stable negative control. The assay run is only accepted if procaine exhibits a half-life of <20 minutes and warfarin remains stable for >4 hours, proving the enzymatic viability of the plasma batch.

Conclusion

The strategic incorporation of 3-fluoro-4-aminomethyl benzoate (3-F-AMBA) into peptide backbones represents a significant leap over unmodified AMBA. By leveraging inductive electron withdrawal to tune amine


 and steric shielding to prevent proteolysis, 3-F-AMBA effectively bridges the gap between potent in vitro target affinity and viable in vivo pharmacokinetics, making it a superior spacer for the development of orally bioavailable peptidomimetic drugs.

References

  • Design and structural requirements of potent peptidomimetic inhibitors of p21ras farnesyltransferase . PubMed.[Link]

  • RFamide Peptides: Structure, Function, Mechanisms and Pharmaceutical Potential . MDPI. [Link]

  • Three-Dimensional Quantitative Structure−Activity Relationship Analyses of Peptide Substrates of the Mammalian H+/Peptide Cotransporter PEPT1 . Scilit.[Link]

Sources

Structural Validation of Fluorinated Peptidomimetics: X-ray Crystallography vs. NMR and Cryo-EM

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Structural Biologists, and Drug Development Professionals

The incorporation of fluorine into peptidomimetics is a cornerstone strategy in modern drug discovery. Fluorination enhances metabolic stability, modulates pKa, and drives binding affinity through unique lipophilic and multipolar interactions[1]. However, the rational design of these molecules requires rigorous structural validation to understand precisely how the fluorinated moiety behaves within a protein binding pocket.

As a Senior Application Scientist, I have evaluated countless structural workflows. While X-ray crystallography remains the gold standard for atomic-level coordinate mapping, it is inherently limited by its static nature. To build a comprehensive understanding of fluorinated peptidomimetics, we must objectively compare X-ray crystallography against complementary techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Cryo-Electron Microscopy (Cryo-EM).

This guide provides an in-depth comparison of these methodologies, supported by experimental data, mechanistic causality, and self-validating protocols.

Methodological Comparison: The Structural Biology Toolkit

To validate a fluorinated peptidomimetic, the chosen analytical method must resolve the highly specific, distance-dependent interactions of the carbon-fluorine (C-F) bond.

X-ray Crystallography: The Benchmark for Atomic Precision

X-ray crystallography is unmatched in its ability to provide absolute spatial coordinates. Fluorine atoms frequently participate in orthogonal multipolar interactions with protein backbone amides (C-F···C=O or C-F···H-N). Because these interactions operate at strict distances (typically between 2.29 Å and 2.58 Å)[2], X-ray diffraction is required to empirically prove their existence.

  • The Causality of Limitation: Crystallography captures a low-energy, static snapshot. Fluorination often induces complex enthalpy-entropy compensation by restricting ligand flexibility[3]. Standard crystallographic refinement cannot fully account for these dynamic thermodynamic shifts, occasionally necessitating advanced ensemble refinement techniques[4].

¹⁹F/¹H NMR Spectroscopy: The Solution-State Dynamics Champion

Where X-ray provides the "photograph," NMR provides the "video." The ¹⁹F isotope is 100% naturally abundant, highly sensitive to its local chemical environment, and completely bioorthogonal (absent in natural biological systems)[1][5].

  • The Causality of Advantage: Because there is zero background ¹⁹F signal in native proteins, ¹⁹F NMR yields exceptionally clean spectra. When a small fluorinated ligand binds to a massive protein target, its rotational correlation time (

    
    ) increases dramatically. This slower tumbling causes measurable NMR line broadening and chemical shift perturbations (CSPs), providing direct, real-time kinetic data on the binding event[5][6].
    
Cryo-Electron Microscopy (Cryo-EM): The Large-Complex Frontier

For massive protein targets (>50 kDa) or membrane-bound receptors where crystallization fails, Cryo-EM is the premier alternative.

  • The Causality of Limitation: While Cryo-EM resolution has reached the atomic era, routine maps often sit at 2.5–4.0 Å. At this resolution, distinguishing a fluorine atom from a methyl group or a bound water molecule can be highly ambiguous without prior knowledge or computational docking.

Quantitative Performance Comparison

The following table summarizes the experimental parameters and performance metrics of each technique when applied specifically to fluorinated peptidomimetics.

ParameterX-ray Crystallography¹⁹F/¹H NMR SpectroscopyCryo-EM
Resolution Limit Sub-angstrom to ~2.5 ÅAtomic (Distance ranges via NOE)~1.5 Å to 4.0 Å
Fluorine Specificity High (via electron density & anomalous scattering)Absolute (Bioorthogonal ¹⁹F signal)Moderate (Relies on map resolution)
Target Size Limit None (if crystallizable)< 30–50 kDa (for high-res structural NMR)> 50 kDa (Optimal for large complexes)
Dynamic Information Low (Static B-factors / Ensemble Refinement)Extremely High (Kinetics, exchange rates)Moderate (Multiple conformational states)
Throughput Medium (Bottleneck: Crystallization)High (Fragment screening & binding assays)Low (Bottleneck: Data processing)

Structural Validation Workflows

The decision of which method to deploy depends entirely on the physical state of the target and the specific data required for lead optimization.

ValidationWorkflow A Fluorinated Peptidomimetic Synthesized B Target Protein Characteristics? A->B C X-ray Crystallography (Atomic Precision) B->C Crystallizable (<100 kDa) D 19F/1H NMR (Solution Dynamics) B->D Highly Dynamic (Solution State) E Cryo-EM (Large Complexes) B->E Massive Target (>50 kDa) F Structural Validation Complete C->F D->F E->F

Decision workflow for selecting structural validation methods for peptidomimetics.

Self-Validating Experimental Protocols

To ensure scientific integrity, every protocol must be a self-validating system. Below are the field-proven methodologies for both X-ray and NMR validation.

Protocol A: Co-crystallization and X-ray Diffraction

Objective: Map the exact atomic distances of fluorine-amide interactions.

  • Complex Formation: Incubate the purified target protein (typically 10-15 mg/mL) with a 3- to 5-fold molar excess of the fluorinated peptidomimetic.

    • Causality: Fluorinated ligands are highly lipophilic and can reduce protein solubility. Pre-incubation ensures the complex forms in solution before the phase transition of crystallization begins.

  • Vapor Diffusion Setup: Utilize hanging-drop vapor diffusion.

    • Causality: Hanging drops allow easy access for micro-seeding. Because fluorination alters the hydration shell and desolvation thermodynamics[3], native protein crystallization conditions often fail, making seeding critical to bypass the nucleation barrier.

  • Cryoprotection & Freezing: Transfer the crystal to a mother liquor supplemented with 20% glycerol or PEG 400, then flash-freeze in liquid nitrogen.

    • Causality: X-ray bombardment generates free radicals. Cryogenic temperatures (100 K) halt radical diffusion, preventing radiation damage to the delicate C-F bonds during data collection.

  • Diffraction & Refinement: Collect diffraction data and solve the phase problem via Molecular Replacement.

    • Validation Check: If the electron density map (

      
      ) shows ambiguous density around the fluorinated moiety, apply ensemble refinement to account for localized ligand dynamics and conformational diversity[4].
      
Protocol B: ¹⁹F NMR Solution-State Binding Assay

Objective: Validate target engagement and solution-state dynamics.

  • Sample Preparation: Prepare a 50 µM solution of the fluorinated peptidomimetic in a physiological buffer (e.g., PBS, 10% D₂O for lock). Acquire a baseline 1D ¹⁹F spectrum.

    • Causality: Establishing a baseline chemical shift and line width for the unbound ligand is mandatory to calculate the transverse relaxation (

      
      ) changes upon binding[7].
      
  • Titration of Target Protein: Gradually titrate the unlabeled target protein into the ligand solution up to a 1:1 molar ratio.

  • Data Acquisition (Line Broadening): Monitor the ¹⁹F signal.

    • Causality: As the small ligand binds to the large protein, the complex tumbles much slower in solution. This increases the rotational correlation time (

      
      ), which drastically enhances transverse relaxation, resulting in observable line broadening of the ¹⁹F peak[5][6].
      
  • 2D ¹⁹F-¹H NOESY (Validation Check): Perform a 2D Nuclear Overhauser Effect (NOE) experiment.

    • Causality: NOESY identifies through-space magnetization transfer. Cross-peaks between the fluorine atom and the protein's amide protons confirm the specific binding orientation and validate the multipolar interactions observed in X-ray data[2].

Mechanistic Visualization: The Fluorine Micro-Environment

When structurally validated, the data typically reveals a highly orchestrated network of interactions driven by the polarized nature of the C-F bond.

FluorineInteractions Ligand Peptide Scaffold F_atom Fluorine Atom Ligand->F_atom Covalent Bond Amide Backbone Amide (C=O / N-H) F_atom->Amide Multipolar Interaction Pocket Hydrophobic Pocket F_atom->Pocket Lipophilic Contact Water Bridging Water F_atom->Water H-Bond Acceptor

Key molecular interactions of fluorine atoms within a protein binding pocket.

Conclusion

X-ray crystallography remains the definitive tool for identifying the exact spatial coordinates and orthogonal multipolar interactions of fluorinated peptidomimetics. However, because fluorination heavily influences enthalpy-entropy compensation and desolvation thermodynamics, relying solely on static crystal structures can be misleading. A robust drug development pipeline must pair X-ray crystallography with ¹⁹F NMR spectroscopy to validate both the atomic precision of the binding pose and the kinetic reality of the interaction in solution.

References

  • Fluorinated Protein–Ligand Complexes: A Comput
  • Fluorinated triazolamers: preferential conformations and activities on islet amyloid polypeptide (hIAPP) aggregation. Comptes Rendus de l'Académie des Sciences.
  • Protein-Observed Fluorine NMR: A Bioorthogonal Approach for Small Molecule Discovery.
  • Structure and Energetics of Ligand–Fluorine Interactions with Galectin‐3 Backbone and Side‐Chain Amides. D-NB.info.
  • NMR for Studying Protein-Ligand Interactions.
  • Exploring ligand dynamics in protein crystal structures with ensemble refinement. IUCr Journals.
  • Current NMR Techniques for Structure-Based Drug Discovery. PMC - NIH.
  • Development and Validation of Fluorinated Amino Acid Parameters for use with the AMBER ff15ipq Protein Force Field. bioRxiv.

Sources

Impact of Fluorine Substitution on Metabolic Stability of Benzoic Acid Linkers: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Impact of Fluorine Substitution on Metabolic Stability of Benzoic Acid Linkers Content Type: Publish Comparison Guide

Executive Summary

Benzoic acid moieties are ubiquitous in medicinal chemistry, serving as critical linkers in fragment-based drug discovery, PROTACs, and peptidomimetics. However, the unsubstituted phenyl ring is a notorious "metabolic soft spot," susceptible to rapid oxidative clearance by Cytochrome P450 (CYP450) enzymes. This guide analyzes how strategic fluorine substitution transforms these linkers from metabolic liabilities into stable, high-performance pharmacophores.[1] We compare the physicochemical and metabolic profiles of fluorinated vs. non-fluorinated analogues and provide a validated experimental workflow for assessing their stability.

Mechanistic Insight: Why Fluorine Works

The metabolic stabilization provided by fluorine is not merely a result of the strong C-F bond (approx. 116 kcal/mol). It is a multi-faceted effect involving electronic deactivation, steric shielding, and pKa modulation.

1.1 Blocking the "NIH Shift" and CYP Oxidation

CYP450 metabolism of aromatic rings typically proceeds via an electrophilic attack by the high-valent iron-oxo species (


) on the 

-system, forming a tetrahedral intermediate or an arene oxide. This is often followed by a hydride migration known as the NIH Shift , leading to phenol formation (hydroxylation).[2]
  • The Fluorine Effect: Fluorine is highly electronegative, pulling electron density away from the aromatic ring (

    
     inductive effect).[1] This deactivates the ring toward the initial electrophilic attack. Furthermore, if fluorine occupies a para- or reactive position, it physically blocks the formation of the tetrahedral intermediate required for hydroxylation. The C-F bond is too strong to be broken by the CYP heme under physiological conditions, effectively "capping" the metabolic soft spot.
    
1.2 pKa Modulation and Permeability

In benzoic acid linkers, the position of the fluorine atom drastically alters the acidity of the carboxylic acid.[3]

  • Ortho-Substitution: An ortho-fluorine atom can lower the pKa of benzoic acid from ~4.2 to ~3.3 due to the strong inductive effect and electrostatic repulsion between the fluorine lone pairs and the carboxylate.

  • Impact: This increases the ionized fraction at physiological pH (7.4), which can improve solubility but may reduce passive membrane permeability unless balanced by the lipophilicity gain from the fluorine atom itself.

1.3 Visualization: CYP450 Blockade Mechanism

The following diagram illustrates how fluorine substitution prevents the formation of the unstable arene oxide intermediate compared to a standard hydrogen substituent.

CYP_Blockade_Mechanism cluster_0 Unsubstituted Benzoic Acid cluster_1 Fluorinated Benzoic Acid H_Benzoic Benzoic Acid Linker (C-H Bond) Intermediate Arene Oxide / Tetrahedral Intermediate H_Benzoic->Intermediate Electrophilic Attack Metabolite Hydroxylated Metabolite (Phenol Formation) Intermediate->Metabolite NIH Shift F_Benzoic Fluorinated Linker (C-F Bond) Blocked CYP450 Attack Repelled (Electronic Deactivation) F_Benzoic->Blocked Resists Oxidation Stable Intact Linker (High Metabolic Stability) Blocked->Stable CYP CYP450 (FeO3+) CYP->H_Benzoic CYP->F_Benzoic

Figure 1: Mechanistic divergence between H- and F-substituted benzoic acid linkers under CYP450 oxidative stress.

Comparative Analysis: Fluorinated vs. Non-Fluorinated Linkers[1][2][4][5]

The following table synthesizes data on physicochemical shifts and metabolic outcomes when substituting Hydrogen with Fluorine on a benzoic acid scaffold.

FeatureUnsubstituted Benzoic AcidFluorinated Benzoic Acid (Para/Meta)Ortho-Fluorinated Benzoic Acid
Metabolic Liability High. Prone to para-hydroxylation by CYP450 isoforms (e.g., CYP2C9, CYP3A4).Low. C-F bond blocks the primary site of metabolism; deactivates ring.Low. Steric shielding of the carboxylate can also reduce glucuronidation.
Lipophilicity (LogP) Baseline (Ref).Increased (+0.2 to +0.4 units). Enhances membrane affinity.Variable. Intramolecular H-bonding can modulate apparent lipophilicity.[4]
Acidity (pKa) ~4.2~4.0 (Minimal shift).~3.3 (Significant drop). Strong inductive effect increases acidity.
Plasma Protein Binding Moderate.Higher. Increased lipophilicity often correlates with higher albumin binding.Moderate to High.[5]
Primary Clearance Oxidative Metabolism (Phase I) & Glucuronidation (Phase II).Renal Excretion (often unchanged) or slow Phase II conjugation.Renal Excretion.

Key Takeaway: Para-fluorination is the "gold standard" for blocking oxidative clearance without drastically altering the electronic character of the linker's connecting functional groups. Ortho-fluorination is a tool for manipulating pKa and conformation.[1]

Validated Experimental Protocol: Microsomal Stability Assay

To empirically verify the stability enhancement described above, a Microsomal Stability Assay is the industry standard. This protocol is self-validating through the use of high-clearance and low-clearance controls.

3.1 Materials
  • Test System: Pooled Human Liver Microsomes (HLM), 20 mg/mL protein concentration.

  • Cofactor: NADPH Regenerating System (or 1 mM NADPH final conc).

  • Quench Solution: Ice-cold Acetonitrile (ACN) containing Internal Standard (e.g., Tolbutamide).

  • Controls: Verapamil (High Clearance), Warfarin (Low Clearance).

3.2 Step-by-Step Workflow
  • Preparation: Dilute test compounds (Fluorinated vs. Non-fluorinated linkers) to 1 µM in phosphate buffer (pH 7.4). Ensure final DMSO concentration is <0.1%.

  • Pre-Incubation: Mix 30 µL of microsomes (0.5 mg/mL final) with 30 µL of compound solution. Pre-incubate at 37°C for 5 minutes.

  • Initiation: Add 30 µL of NADPH solution to initiate the reaction.

  • Sampling: At specific time points (

    
     min), remove aliquots and immediately dispense into Quench Solution to stop the reaction and precipitate proteins.
    
  • Processing: Centrifuge samples at 4000 rpm for 20 mins at 4°C.

  • Analysis: Inject supernatant into LC-MS/MS. Monitor parent ion depletion.

3.3 Data Calculation

Calculate the in vitro intrinsic clearance (


) using the elimination rate constant (

), derived from the slope of the natural log of percent remaining vs. time.


3.4 Assay Workflow Diagram

Microsomal_Assay_Workflow Start Compound Preparation (1 µM in Buffer) Incubation Incubation @ 37°C (Microsomes + NADPH) Start->Incubation Sampling Time Point Sampling (0, 5, 15, 30, 45 min) Incubation->Sampling Quench Protein Precipitation (Ice-Cold ACN + IS) Sampling->Quench Analysis LC-MS/MS Analysis (Monitor Parent Ion) Quench->Analysis Calc Calculate CL_int & t_1/2 Analysis->Calc

Figure 2: Standardized workflow for determining metabolic stability half-life (


) and intrinsic clearance (

).
Case Study Application

In the development of Ezetimibe (a cholesterol absorption inhibitor), the initial lead compounds containing unsubstituted phenyl rings suffered from rapid metabolic oxidation.

  • Solution: Introduction of fluorine atoms at the para-positions of the pendant phenyl rings.[6][7][8]

  • Result: The fluorinated analogues showed a >10-fold improvement in metabolic half-life. The fluorine atom effectively blocked the primary site of hydroxylation while simultaneously increasing lipophilicity, which aided in target binding at the NPC1L1 transporter [1, 2].

Conclusion

Replacing hydrogen with fluorine on benzoic acid linkers is a high-impact strategy for optimizing drug-like properties.[3][9] It provides a dual benefit: metabolic shielding against CYP450 oxidation and physicochemical tuning of pKa and lipophilicity.[4] For researchers designing novel linkers, para-fluorination should be the default starting point to ensure metabolic robustness, while ortho-fluorination offers a lever to modulate acidity and conformation.

References
  • Fluorine in drug discovery: Role, design and case studies. Pharmacy Journal. [Link]

  • The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications. Pharmaceuticals (MDPI). [Link]

  • Microsomal Stability Assay Protocol. Cyprotex / Evotec. [Link]

  • Fluorine in Drug Design: A Case Study With Fluoroanisoles. ChemMedChem. [Link]

Sources

spectroscopic identification of impurities in 4-[(Boc-amino)methyl]-3-fluoro-benzoic acid

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical analysis and comparison guide for the structural elucidation and quantification of impurities in fluorinated pharmaceutical building blocks.

The Molecular Challenge: Profiling 4-[(Boc-amino)methyl]-3-fluoro-benzoic acid

In modern drug development, nearly one-third of newly approved small molecule therapeutics contain at least one fluorine atom[1]. The intermediate This compound (CAS: 744200-37-1) is a critical fluorinated building block used in the synthesis of targeted therapies. However, its structural features—a carboxylic acid, a fluorine atom on an aromatic ring, and an acid-sensitive tert-butyloxycarbonyl (Boc) protecting group—create a complex impurity profile that challenges standard analytical workflows.

Regulatory agencies (ICH Q3A/Q3B) mandate that all impurities above the 0.1% threshold in active pharmaceutical ingredients (APIs) be structurally identified and quantified,[2]. For this specific intermediate, the predicted impurity profile includes:

  • Impurity A (Degradant): 4-(aminomethyl)-3-fluorobenzoic acid (De-Boc degradation product).

  • Impurity B (Process Byproduct): 4-[(Boc-amino)methyl]-benzoic acid (Des-fluoro impurity from incomplete starting material halogenation).

  • Impurity C (Regioisomer): 4-[(Boc-amino)methyl]-2-fluorobenzoic acid.

  • Impurity D (Residual Starting Material): 4-cyano-3-fluorobenzoic acid.

To objectively evaluate the best analytical approach for this molecule, we must compare the performance of Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS) against Nuclear Magnetic Resonance (NMR) spectroscopy—specifically ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">


F-NMR—to determine which platform offers the highest specificity and structural elucidation power.

Analytical Platform Comparison: LC-HRMS vs. NMR

While High-Performance Liquid Chromatography (HPLC) coupled with UV detection is the industry standard for routine batch release, it lacks the structural elucidation capabilities required during the development phase[3]. When an unknown peak exceeds the 0.1% threshold, orthogonal techniques like LC-HRMS and NMR must be deployed[4].

The table below summarizes the comparative performance of these techniques specifically for the impurities of this compound:

Analytical TechniqueTarget Impurity ProfileLOD / LOQStructural Resolution PowerThroughput
LC-HRMS (ESI-TOF) Impurity A (De-Boc), Impurity D0.01% / 0.05%High (Exact mass & MS/MS fragmentation)High (15-30 min/run)

F qNMR
Impurity C (Regioisomer), Impurity B0.05% / 0.1%Supreme (Extreme sensitivity to electronic environment)Medium (1-2 hr/run)
2D NMR (HSQC/HMBC) Unknown complex degradants0.1% / 0.5%Supreme (Exact atomic connectivity)Low (Overnight)
HPLC-UV (DAD) Routine batch release0.05% / 0.1%Low (Chromatographic retention time only)High (15-30 min/run)

The Causality of Technique Selection: LC-HRMS is exceptional for identifying Impurity A (De-Boc) because the loss of the tert-butyl group results in a massive, easily detectable mass shift (-100 Da)[3]. However, LC-HRMS fundamentally struggles with Impurity C (the 2-fluoro regioisomer). Because Impurity C is isobaric (identical exact mass) and yields nearly identical MS/MS fragmentation patterns to the main compound, mass spectrometry cannot reliably differentiate them.

This is where


F-NMR becomes the superior alternative. Fluorine-19 has a 100% natural abundance and an exceptionally wide chemical shift range (~300 ppm)[5],[1]. The 

F nucleus is exquisitely sensitive to its local electronic environment; shifting the fluorine atom from the meta position (relative to the carboxylic acid) to the ortho position will result in a dramatic and unambiguous chemical shift difference, allowing for precise quantification without the need for chromatographic separation[6].

Workflow Start 4-[(Boc-amino)methyl]-3-fluorobenzoic acid Sample Batch LCMS LC-HRMS (ESI-TOF) Trace Detection (<0.05%) Start->LCMS NMR 19F & 2D NMR Structural Elucidation Start->NMR ImpA Impurity A (De-Boc) Mass Shift: -100 Da LCMS->ImpA MS/MS ImpB Impurity B (Des-fluoro) Mass Shift: -18 Da LCMS->ImpB MS/MS ImpC Impurity C (Regioisomer) Isobaric (Same Mass) LCMS->ImpC Co-elution Risk NMR->ImpB Missing 19F NMR->ImpC 19F Shift

Fig 1: Orthogonal analytical workflow for impurity differentiation.

Self-Validating Experimental Methodologies

To ensure absolute scientific integrity, the following protocols are designed as self-validating systems. Every step includes internal checks to prevent false positives or quantitative inaccuracies.

Protocol 1: LC-HRMS (ESI-TOF) Workflow for Trace Degradants

This protocol is optimized for identifying mass-variant impurities (De-Boc, Des-fluoro, Oxidation products).

1. Sample Preparation (System Suitability Built-In):

  • Prepare the sample at 1.0 mg/mL in Methanol:Water (50:50, v/v).

  • Causality: The Boc group is highly sensitive to strongly acidic conditions. Avoid using pure 0.1% TFA as a diluent, which could artificially induce Impurity A (De-Boc) during the sample preparation phase, leading to false degradation data.

  • Prepare a procedural blank (diluent only) and a spiked standard (0.1% API) to validate the Limit of Detection (LOD).

2. Chromatographic Separation:

  • Column: C18, 2.1 x 100 mm, 1.7 µm (Sub-2-micron particles ensure sharp peak shapes and minimize co-elution).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 5% B to 95% B over 15 minutes.

3. Mass Spectrometry Acquisition:

  • Ionization Mode: Electrospray Ionization Negative Mode (ESI-).

  • Causality: The carboxylic acid moiety on this compound readily deprotonates to form a stable

    
     ion. The Boc-protected amine is non-basic, making positive mode (ESI+) highly inefficient and prone to in-source fragmentation (loss of the Boc group in the MS source), which would artificially inflate the reading for Impurity A[3].
    
Protocol 2: Quantitative F-NMR (qNMR) for Regioisomeric Purity

This protocol is deployed when LC-HRMS fails to differentiate isobaric regioisomers (Impurity C).

1. Sample Preparation:

  • Dissolve 15.0 mg of the sample in 600 µL of DMSO-

    
    .
    
  • Internal Standard (IS): Add exactly 1.0 mg of 1,4-difluorobenzene.

  • Causality: 1,4-difluorobenzene is chosen because its

    
    F signal appears in a distinct region (-120 ppm) that does not overlap with the API's expected signal (-115 to -118 ppm), ensuring clean integration for absolute quantification[1].
    

2. NMR Acquisition Parameters:

  • Pulse Sequence: Inverse-gated

    
    H decoupling.
    
  • Causality: Standard proton decoupling induces the Nuclear Overhauser Effect (NOE), which artificially enhances the

    
    F signal intensity unpredictably, ruining quantitative accuracy. Inverse-gated decoupling turns off the decoupler during the relaxation delay to suppress NOE while maintaining decoupled, sharp singlets[5].
    
  • Relaxation Delay (D1): Set to 20 seconds.

  • Causality: Fluorine nuclei often have long longitudinal relaxation times (

    
    ). For accurate qNMR, the D1 delay must be 
    
    
    
    . If D1 is too short, the signals will saturate, and the impurity concentration will be grossly underestimated[1].

LogicTree Node1 Unknown Impurity Detected (HPLC-UV > 0.1%) Node2 Isolate via Prep-LC Node1->Node2 Node3 LC-HRMS Analysis Node2->Node3 Node4 Mass matches API? Node3->Node4 Node5 19F-NMR Analysis (Regioisomer Check) Node4->Node5 Yes (Isobaric) Node6 MS/MS Fragmentation (Degradant/Byproduct) Node4->Node6 No (Mass Shift)

Fig 2: Decision logic tree for structural elucidation of unknown impurities.

Conclusion

For complex fluorinated intermediates like this compound, relying on a single analytical platform is insufficient. LC-HRMS provides the necessary sensitivity and fragmentation data to identify mass-variant degradants like De-Boc impurities[3]. However, it must be orthogonally paired with


F qNMR to resolve isobaric regioisomers, leveraging the extreme sensitivity of the fluorine nucleus to its electronic environment[6]. By integrating these self-validating methodologies, pharmaceutical scientists can ensure robust impurity profiling that meets rigorous ICH regulatory standards.

References

  • Sharma, A. K. (2025). Impurity Profiling in Pharmaceuticals: Strategies, Analytical Techniques, and Regulatory Perspectives. Research & Reviews: Journal of Pharmaceutical Analysis. Available at:[Link]

  • [5] RSC Publishing. (2016). Clearing the undergrowth: detection and quantification of low level impurities using 19F NMR. Chemical Communications. Available at:[Link]

  • [4] Mande, S. R. et al. (2024). A Review on Impurity Profiling In Pharmaceutical Substances. Asian Journal of Pharmaceutical Research and Development. Available at: [Link]

  • [1] Mattes, A. O. et al. (2016). Application of 19F quantitative NMR to pharmaceutical analysis. Concepts in Magnetic Resonance Part A. Available at:[Link]

  • [7] PubMed / Taylor & Francis. (2021). Recent Progresses in Analytical Perspectives of Degradation Studies and Impurity Profiling in Pharmaceutical Developments: An Updated Review. Critical Reviews in Analytical Chemistry. Available at:[Link]

  • [3] Biomedical Research Network. (2024). Advances in Impurity Profiling of Pharmaceutical Formulations. Biomedical Journal of Scientific & Technical Research. Available at:[Link]

  • [2] International Journal of Pharmaceutical Research and Applications. (2018). Impurity Profiling In Pharmaceuticals: A Review. Available at:[Link]

  • [6] Gouilleux, B. et al. (2024). Potential and Performance of Anisotropic 19F NMR for the Enantiomeric Analysis of Fluorinated Chiral Active Pharmaceutical Ingredients. The Analyst. Available at:[Link]

Sources

Safety Operating Guide

Operational Guide: Proper Disposal of 4-[(Boc-amino)methyl]-3-fluoro-benzoic acid

Author: BenchChem Technical Support Team. Date: March 2026

Topic: 4-[(Boc-amino)methyl]-3-fluoro-benzoic acid proper disposal procedures

Executive Summary & Immediate Safety Directive

This compound is a specialized intermediate used in peptide synthesis and medicinal chemistry. Its disposal requires a dual-strategy approach that accounts for two critical chemical functionalities:

  • The Fluorine Substituent: Classifies the material as halogenated organic waste , requiring high-temperature incineration to prevent the formation of toxic byproducts.

  • The Boc (tert-Butyloxycarbonyl) Group: An acid-labile protecting group. CRITICAL WARNING: Do not mix this waste with strong acids (e.g., HCl, TFA, H₂SO₄) in a closed waste container. Acid contact triggers deprotection, releasing isobutylene and CO₂ gases, which can rapidly pressurize and rupture waste vessels.

Immediate Spill Response:

  • Solid Spill: Do not sweep dry dust (static risk). Dampen with inert absorbent (vermiculite) or use a HEPA vacuum.

  • Liquid Spill: Absorb with sand or vermiculite. Do not use sawdust (combustible).

Technical Hazard Analysis & Risk Assessment

Effective disposal relies on understanding why specific protocols exist. This compound presents a unique intersection of hazards that standard "organic waste" bins may not address.

Chemical FeatureHazard MechanismDisposal Implication
Boc-Protected Amine Acid sensitivity. In the presence of H⁺, the Boc group cleaves, generating isobutylene gas and CO₂.Segregation is mandatory. Never add to "Acidic Waste" streams. Keep pH > 5.
Fluorine Atom (C-F) High thermal stability of the C-F bond. Incomplete combustion can generate HF or fluorinated dioxins.Must be labeled "Halogenated Waste" to ensure incineration at >1,100°C.
Benzoic Acid Moiety Weakly acidic (pKa ~4). Can react with strong bases or active metals.Compatible with general organic solvents but should be neutralized if in large aqueous volumes.
The "Boc-Bomb" Risk Mechanism

Many laboratory accidents occur when Boc-protected waste is inadvertently mixed with acidic waste streams (e.g., cleavage cocktails). The following pathway illustrates the pressure hazard:

Boc_Pressure_Hazard cluster_prevention Prevention Control Waste Boc-Amino Acid Waste Reaction Uncontrolled Deprotection (Exothermic) Waste->Reaction Mixed with Acid Acidic Waste Stream (HCl, TFA) Acid->Reaction Gas Gas Generation (Isobutylene + CO₂) Reaction->Gas Rapid Kinetics Failure Container Rupture / Explosion Gas->Failure Closed Vessel Segregation Segregate Waste Streams Segregation->Waste Enforce

Figure 1: Mechanism of over-pressurization in waste containers due to incompatible mixing of Boc-protected compounds with acids.

Step-by-Step Disposal Protocol
Scenario A: Solid Waste (Pure Compound)

Applicable to: Expired reagents, weighing boat residues, contaminated gloves.

  • Containment: Place solid waste in a clear, sealable polyethylene bag or a wide-mouth HDPE jar.

  • Labeling: Apply a hazardous waste tag.

    • Constituents: "this compound" (Do not use abbreviations like "Boc-F-BA").

    • Hazard Checkboxes: Irritant, Halogenated.

  • Segregation: Place the container in the Solid Halogenated Waste bin.

    • Note: Even if the fluorine content is low by weight, treating it as halogenated is the safest default to prevent downstream incinerator compliance issues.

Scenario B: Liquid Waste (Reaction Mixtures/Mother Liquors)

Applicable to: Solutions in DCM, Ethyl Acetate, Methanol, etc.

  • pH Verification (The Self-Validating Step):

    • Before pouring, dip a pH strip into the waste solution.

    • If pH < 5: Neutralize carefully with saturated Sodium Bicarbonate (NaHCO₃) until pH is 6–8. Wait for gas evolution to cease before capping.

    • If pH > 5: Proceed to step 2.

  • Solvent Compatibility Check:

    • Ensure the destination container does not contain strong acids (Nitric, Sulfuric, TFA).[1]

  • Transfer:

    • Pour into a carboy designated for Halogenated Organic Solvents .

    • Why Halogenated? The compound contains Fluorine.[2] Mixing it with non-halogenated solvents (like Acetone/Ethanol) renders the entire container "Halogenated," increasing disposal costs but ensuring safety.

  • Documentation:

    • Log the volume and concentration on the waste manifest. Explicitly note "Fluorinated Organic Acid."

Waste Segregation Decision Tree

Use this logic flow to determine the correct waste stream for your specific situation.

Disposal_Decision_Tree Start Waste Generated: This compound State Physical State? Start->State Solid Solid / Debris State->Solid Liquid Liquid Solution State->Liquid Bag Double Bag in Polyethylene Solid->Bag TagSolid Tag: Solid Hazardous (Halogenated) Bag->TagSolid CheckPH Check pH Liquid->CheckPH Acidic Acidic (pH < 5) CheckPH->Acidic Yes Neutral Neutral/Basic (pH >= 5) CheckPH->Neutral No Treat Neutralize with NaHCO3 (Vent Gas) Acidic->Treat Stream Halogenated Organic Solvent Waste Neutral->Stream Treat->Neutral

Figure 2: Operational decision tree for segregating Boc-amino acid waste.

Chemical Compatibility Matrix

Store and dispose of this compound according to the following compatibility rules to prevent accidental reactions.

Substance ClassCompatibility StatusInteraction Notes
Strong Acids (HCl, TFA) INCOMPATIBLE Causes Boc-deprotection; gas generation; heat.
Strong Oxidizers (HNO₃) INCOMPATIBLE Potential for violent oxidation of the amine/organic skeleton.
Chlorinated Solvents (DCM) Compatible Ideal carrier solvent for disposal (Halogenated stream).
Alcohols (MeOH, EtOH) Compatible Suitable carrier solvents.
Aqueous Bases (NaOH) Compatible Forms soluble carboxylate salts; safe for neutralization.
References
  • Sigma-Aldrich. Safety Data Sheet: 4-(Boc-aminomethyl)benzoic acid. (Accessed 2024).[3][4] Link (Analogous structure used for hazard extrapolation).

  • American Chemical Society (ACS) Green Chemistry Institute. Reagent Guide: Boc Deprotection and Waste Streams. Link

  • National Institutes of Health (NIH) PubChem. Compound Summary: 4-Amino-3-fluorobenzoic acid. Link

  • University of Pennsylvania EHRS. Guidelines for Segregating and Combining Chemical Wastes. Link

  • BenchChem. Safe Disposal of Fluorinated Benzoic Acid Derivatives. Link

Sources

Personal protective equipment for handling 4-[(Boc-amino)methyl]-3-fluoro-benzoic acid

Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Safety and Operational Guide for Handling 4-[(Boc-amino)methyl]-3-fluoro-benzoic acid

Introduction this compound (CAS: 744200-37-1) [1] is a highly specialized fluorinated building block used extensively in solid-phase peptide synthesis (SPPS) and small-molecule drug discovery. The electron-withdrawing fluorine atom alters the electronic environment of the benzoic acid, while the Boc (tert-butoxycarbonyl) protecting group necessitates precise thermal and chemical handling to prevent premature deprotection.

As a Senior Application Scientist, I have designed this guide to move beyond basic safety data. This document provides a self-validating, step-by-step operational protocol that explains the causality behind each safety measure, ensuring your laboratory maintains the highest standards of scientific integrity and personnel protection.

Physicochemical Properties & Hazard Assessment

Causality: Understanding the molecule's structural behavior is the foundation of operational safety. The fluorinated aromatic ring increases lipophilicity, potentially enhancing dermal penetration compared to non-fluorinated analogs. Furthermore, fine powders of this nature pose severe aerosolization risks. Because specific toxicological data on this exact derivative is still emerging, hazard classifications are strictly extrapolated from its structurally analogous parent compound, 4-(Boc-aminomethyl)benzoic acid [2].

Table 1: Quantitative Data and Operational Implications

Property / HazardValue / ClassificationOperational Implication
CAS Number 744200-37-1Unique identifier for inventory segregation.
Molecular Weight 269.27 g/mol Required for precise stoichiometric calculations.
Physical State Solid (Powder)High risk of aerosolization; mandates enclosed handling.
GHS Classification Skin Irrit. 2 (H315), Eye Irrit. 2A (H319), STOT SE 3 (H335)Mandates strict dermal and respiratory protection protocols.
Storage Temp. 2-8°C (Recommended)Prevents thermal degradation and premature Boc cleavage.
Water Hazard WGK 3 (Strongly hazardous)Strict prohibition of drain disposal; requires halogenated segregation.

Personal Protective Equipment (PPE) Matrix

Standard lab coats and latex gloves are fundamentally insufficient for handling novel fluorinated organic powders. Organic solvents used during dissolution (e.g., DMF, DCM) act as rapid carriers, transporting dissolved chemicals through inadequate glove materials.

  • Respiratory Protection: Use an N95 or P100 particulate respirator (US) or FFP3 (EU) when handling the dry powder outside a fully enclosed system.

    • Causality: Prevents inhalation of fine dust which acts as a severe respiratory tract irritant (STOT SE 3).

  • Hand Protection: Double-gloving with heavy-duty Nitrile (minimum 0.11 mm thickness).

    • Causality: Nitrile provides superior resistance to the dry compound. Crucial: If handling alongside coupling solvents like DMF or DCM, upgrade the outer glove to Butyl rubber or a laminate (e.g., Silver Shield), as nitrile degrades rapidly upon solvent contact.

  • Eye Protection: Snug-fitting chemical splash goggles.

    • Causality: Standard safety glasses with side shields cannot prevent airborne particulate dust from settling into the eyes, which triggers severe irritation (H319).

  • Body Protection: Flame-retardant, anti-static laboratory coat with tight-fitting cuffs.

    • Causality: The powder is a combustible solid; anti-static properties prevent electrostatic discharge (ESD) ignition during transfer.

Operational Workflow & Handling Protocol

This protocol utilizes a self-validating system where each step requires physical confirmation before proceeding, ensuring a zero-exposure transfer.

Step-by-Step Methodology:

  • Environmental Control Setup:

    • Action: Verify the fume hood or ventilated balance enclosure is operating at a face velocity of 80-100 feet per minute (fpm).

    • Validation: Check the digital airflow monitor. Do not uncap the chemical if the monitor reads below 80 fpm.

  • Static Mitigation:

    • Action: Discharge static from the reagent bottle and weighing spatulas using an anti-static ionizer fan for 30 seconds prior to opening.

    • Causality: Fine powders of combustible solids can ignite via electrostatic discharge. Fluorinated organics are particularly prone to holding significant static charges.

  • Closed Weighing & Transfer:

    • Action: Tare a conductive weighing boat. Transfer the required mass of this compound using a grounded stainless-steel spatula.

    • Action: Transfer the powder into the reaction vessel (e.g., SPPS reactor) using a wide-bore powder funnel. Immediately cap the vessel with a septum.

    • Validation: Visually inspect the exterior of the vessel. Wipe down with a damp, lint-free cloth to capture any stray micro-particles.

  • In-Situ Dissolution:

    • Action: Add the coupling solvent (e.g., DMF or NMP) via a syringe directly through the septum.

    • Causality: Adding solvent to a closed vessel prevents the displacement of air from blowing dry, unreacted powder back into the operator's breathing zone.

HandlingWorkflow Storage 1. Storage Retrieval (2-8°C, Sealed) PPE 2. PPE Verification (N95, Nitrile, Goggles) Storage->PPE Hood 3. Fume Hood Setup (Airflow >80 fpm) PPE->Hood Static 4. Static Mitigation (Ionizer Fan) Hood->Static Weighing 5. Closed Weighing (Conductive Boat) Static->Weighing Anti-static confirmed Reaction 6. Reaction Vessel (Closed Solvent Addition) Weighing->Reaction Zero-exposure transfer

Caption: Sequential self-validating workflow for the safe handling of fluorinated Boc-amino acids.

Spill Response & Self-Validating Decontamination

Spills of fluorinated building blocks require immediate containment to prevent cross-contamination in sensitive synthetic environments.

Emergency Protocol:

  • Evacuate & Assess: Isolate the area. If the spill exceeds 50g outside a fume hood, upgrade to a half-mask respirator with P100 cartridges before re-entering.

  • Dry Containment: Do not sweep the powder. Sweeping aggressively aerosolizes the compound. Instead, cover the spill with absorbent paper towels dampened with a mild 5% sodium bicarbonate solution.

    • Causality: The moisture binds the dust, and the mild base neutralizes any trace free acid, minimizing volatility and airborne spread.

  • Collection: Use non-sparking tools to scoop the damp towels and powder into a sealable, chemically compatible waste container.

  • Self-Validating Decontamination: Wash the surface with isopropanol. To validate that the area is completely decontaminated, turn off the room lights and inspect the surface with a handheld UV lamp (254 nm).

    • Causality: Fluorinated aromatic compounds often exhibit distinct UV absorbance or fluorescence. A complete lack of fluorescence confirms successful, microscopic decontamination.

Disposal & Logistics Plan

Because this compound is classified as a WGK 3 hazard (strongly hazardous to water) [2], strict disposal logistics are legally and environmentally mandatory.

  • Solid Waste Segregation: All empty vials, contaminated gloves, damp spill towels, and weighing boats must be placed in a dedicated "Halogenated Solid Waste" drum.

  • Liquid Waste Segregation: Reaction filtrates containing this compound (e.g., post-coupling washes in SPPS) must be segregated into "Halogenated Organic Waste" carboys.

    • Causality: Mixing halogenated waste with standard organic waste can cause unexpected exothermic reactions or release toxic halogen gases during downstream processing.

  • Thermal Destruction Logistics: The final disposal method must be high-temperature incineration (>1100°C) equipped with flue gas scrubbing.

    • Causality: Standard municipal incineration temperatures are entirely insufficient to break the highly robust Carbon-Fluorine (C-F) bonds. Improper incineration will release highly toxic hydrogen fluoride (HF) gas into the atmosphere.

References

  • AK Scientific, Inc.: nzoic Acid;4-(tert-butoxycarbonylamino-methyl)-3-fluoro-benzoic acid.
  • 4-(Boc-aminomethyl)benzoic acid =98.0 T 33233-67-9 C13H17NO4 - Sigma-Aldrich(Used for baseline hazard extrapolation)

×

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.